molecular formula C28H36O15 B12307834 Torosachrysone 8-O-beta-gentiobioside

Torosachrysone 8-O-beta-gentiobioside

Cat. No.: B12307834
M. Wt: 612.6 g/mol
InChI Key: PZXAOBBHZRFNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one has been reported in Senna sophera and Senna tora with data available.

Properties

Molecular Formula

C28H36O15

Molecular Weight

612.6 g/mol

IUPAC Name

3,9-dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one

InChI

InChI=1S/C28H36O15/c1-28(38)6-11-3-10-4-12(39-2)5-14(18(10)21(33)17(11)13(30)7-28)41-27-25(37)23(35)20(32)16(43-27)9-40-26-24(36)22(34)19(31)15(8-29)42-26/h3-5,15-16,19-20,22-27,29,31-38H,6-9H2,1-2H3

InChI Key

PZXAOBBHZRFNJH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Torosachrysone 8-O-β-gentiobioside: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torosachrysone 8-O-β-gentiobioside is a naturally occurring dihydroanthracenone glycoside found predominantly in fungi of the genus Cortinarius and also identified in plants such as Cassia tora. This complex molecule is characterized by a torosachrysone aglycone linked to a gentiobiose sugar moiety. The stereochemistry of the aglycone is a critical feature, with both (R)- and (S)-diastereomers being reported in nature. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of Torosachrysone 8-O-β-gentiobioside, supported by available experimental data.

Chemical Structure

The fundamental structure of Torosachrysone 8-O-β-gentiobioside consists of a torosachrysone core, which is a tetrahydroanthracenone derivative. This aglycone is glycosidically linked at the C-8 position to a gentiobiose disaccharide through an O-glycosidic bond. Gentiobiose itself is a disaccharide composed of two β-D-glucose units linked via a β(1→6) bond.

The systematic name for the aglycone is (S)-3,4-dihydro-3,9-dihydroxy-6-methoxy-3-methyl-1(2H)-anthracenone, also known as (S)-torosachrysone. The glycoside is therefore named (S)-torosachrysone 8-O-β-gentiobioside. The corresponding (R)-diastereomer also exists.

Molecular Formula: C₂₈H₃₆O₁₅

Molecular Weight: 612.58 g/mol

CAS Number: 94356-13-5

Aglycone: Torosachrysone

The torosachrysone moiety possesses a stereocenter at the C-3 position of the dihydroanthracenone ring. This gives rise to two possible enantiomers: (R)-torosachrysone and (S)-torosachrysone. Both forms have been identified in natural sources.

Glycosidic Linkage

The gentiobiose unit is attached to the C-8 hydroxyl group of the torosachrysone aglycone. The anomeric carbon of the inner glucose residue is linked to the aglycone, and this linkage is of the β-configuration. The two glucose units of the gentiobiose are also linked by a β-glycosidic bond.

Stereochemistry

The overall stereochemistry of Torosachrysone 8-O-β-gentiobioside is determined by the configuration at the C-3 position of the torosachrysone aglycone and the stereochemistry of the gentiobiose moiety.

  • Aglycone Stereocenter: The chirality at C-3 of the torosachrysone core leads to the existence of (R)- and (S)-torosachrysone 8-O-β-gentiobiosides. These are diastereomers of each other.

  • Sugar Moiety: The gentiobiose component consists of two D-glucose units in their pyranose form, with all stereocenters having the standard D-configuration. The glycosidic linkages are both β.

The diastereoisomeric gentiobiosides have been isolated as their respective heptaacetates from Australian toadstools belonging to the genus Cortinarius.[1]

Physicochemical and Spectroscopic Data

Quantitative data for Torosachrysone 8-O-β-gentiobioside is summarized in the table below. It is important to note that some reported values may correspond to the acetylated derivative or a specific diastereomer.

PropertyValueSource
Molecular Formula C₂₈H₃₆O₁₅MedChemExpress, InvivoChem
Molecular Weight 612.58 g/mol MedChemExpress, InvivoChem
Appearance Yellow crystalline powderChemBK[2]
Melting Point 221 °CPubChem
SMILES OC1=C(C(C--INVALID-LINK--(C2)C)=O)C2=CC3=CC(OC)=CC(O[C@@H]4O--INVALID-LINK--O)O">C@@HCO[C@@H]5O--INVALID-LINK--O)O">C@@HCO)=C31MedChemExpress[3]

Note: There are discrepancies in the reported molecular formula in different databases, with C₂₆H₃₄O₁₄ and C₃₂H₄₀O₁₇ also being cited.[2] The data presented here is from chemical supplier databases that appear more consistent.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Torosachrysone 8-O-β-gentiobioside are crucial for its study and potential applications. The following outlines a general approach based on available information.

Isolation of Torosachrysone 8-O-β-gentiobioside Heptaacetate[1]

A general workflow for the isolation of the acetylated form from Cortinarius species is as follows:

experimental_workflow fungi Fungal Material (Cortinarius sp.) extraction Extraction with Ethanol fungi->extraction partition Partition between Ethyl Acetate and Water extraction->partition aqueous_layer Aqueous Layer (Fluorescent) partition->aqueous_layer lyophilization Lyophilization aqueous_layer->lyophilization crude_extract Crude Brown Powder lyophilization->crude_extract gel_permeation Gel Permeation Chromatography (Sephadex LH-20, Water) crude_extract->gel_permeation purified_glycoside Purified Glycoside gel_permeation->purified_glycoside acetylation Acetylation (Acetic Anhydride, Pyridine) purified_glycoside->acetylation heptaacetate Crude Heptaacetate acetylation->heptaacetate chromatography Preparative Thin-Layer Chromatography heptaacetate->chromatography pure_heptaacetate Pure (S)- and (R)-Torosachrysone 8-O-β-gentiobioside Heptaacetates chromatography->pure_heptaacetate

Isolation of Acetylated Torosachrysone Gentiobiosides.
Structural Elucidation

The structure of the isolated compounds is typically determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the aglycone and the sugar moieties. 2D NMR techniques such as COSY, HMQC, and HMBC are employed to establish connectivity within the molecule, including the position of the glycosidic linkage.

  • Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns, which can help in confirming the structure of the aglycone and the sugar sequence.

  • Optical Rotation: The specific optical rotation is measured to determine the stereochemistry of the chiral centers, particularly the C-3 position of the torosachrysone aglycone.

Enzymatic hydrolysis using β-glucosidase can be employed to cleave the glycosidic bonds and confirm the nature of the sugar units and their linkages.

Signaling Pathways and Logical Relationships

The relationship between the core structures and the final glycoside is illustrated below.

logical_relationship cluster_aglycone Aglycone Stereoisomers torosachrysone Torosachrysone Aglycone r_toro (R)-Torosachrysone torosachrysone->r_toro Chirality at C-3 s_toro (S)-Torosachrysone torosachrysone->s_toro Chirality at C-3 r_glycoside (R)-Torosachrysone 8-O-β-gentiobioside r_toro->r_glycoside Glycosylation at C-8 s_glycoside (S)-Torosachrysone 8-O-β-gentiobioside s_toro->s_glycoside Glycosylation at C-8 gentiobiose Gentiobiose (β-D-Glc-(1→6)-β-D-Glc) gentiobiose->r_glycoside Glycosyl Donor gentiobiose->s_glycoside Glycosyl Donor

Formation of Torosachrysone Gentiobioside Diastereomers.

Conclusion

Torosachrysone 8-O-β-gentiobioside is a significant natural product with a complex chemical structure and interesting stereochemical properties. The presence of both (R)- and (S)-diastereomers in nature highlights the stereospecificity of the biosynthetic pathways in the producing organisms. Further research to obtain detailed spectroscopic data of the non-acetylated forms and to fully elucidate their biological activities is warranted. This guide provides a foundational understanding for researchers and professionals working on the discovery and development of novel therapeutics from natural sources.

References

Physical and chemical properties of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring naphthopyrone glycoside isolated from the seeds of Cassia tora (also known as Senna tora) and fungi of the genus Cortinarius. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available literature and chemical databases. While direct experimental data on the biological activities of the gentiobioside derivative is limited, this guide also discusses the activities of its aglycone, torachrysone (B31896), and the closely related torachrysone-8-O-β-D-glucoside, to provide context and suggest potential areas for future investigation. This guide includes tabulated physicochemical data, a generalized isolation protocol, and visual diagrams to illustrate logical relationships and potential experimental workflows.

Chemical and Physical Properties

This compound is a yellow crystalline powder. Its core structure is a torachrysone aglycone, which is a derivative of 1,8-dihydroxynaphthalene, linked to a gentiobiose (a disaccharide of two glucose units) moiety at the 8-position via an O-glycosidic bond.

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound. There have been some discrepancies in the literature and commercial supplier data regarding its molecular formula and weight. The data presented here is based on the most consistent information from scientific databases.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₂₆H₃₄O₁₄PubChem[1][2]
Molecular Weight 570.5 g/mol PubChem[1][2]
Appearance SolidPubChem[1]
Melting Point 221 °CPubChem[1]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)ChemFaces[3]

Table 2: Computed Chemical Properties

PropertyValueSource
XLogP3-AA -0.9PubChem[1][2]
Hydrogen Bond Donor Count 8PubChem[1][2]
Hydrogen Bond Acceptor Count 14PubChem[1][2]
Rotatable Bond Count 8PubChem[1][2]
Exact Mass 570.19485575 DaPubChem[1][2]
Topological Polar Surface Area 225 ŲPubChem[1][2]
Heavy Atom Count 40PubChem[1][2]
Complexity 846PubChem[1][2]

Note: The properties in Table 2 are computationally generated and may differ slightly from experimentally determined values.

Sourcing and Isolation

Natural Sources

This compound has been identified in the following natural sources:

  • Seeds of Cassia torosa (Senna tora) : This is the most cited source for the compound.[4]

  • Fungi of the genus Cortinarius : The diastereoisomeric gentiobiosides of both (R)- and (S)-torosachrysone have been isolated from Australian toadstools of this genus.

Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of this compound from the seeds of Cassia tora, based on common phytochemical extraction and purification techniques. The original isolation was reported by Kitanaka and Takido in 1984.[4][5]

Step 1: Extraction

  • Obtain dried and powdered seeds of Cassia tora.

  • Perform a solvent extraction using a 70% ethanol solution. This is a common method for extracting phenolic glycosides.

  • The extraction is typically carried out at room temperature with agitation for several hours or days, or under reflux for a shorter period.

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate under reduced pressure to yield a crude extract.

Step 2: Fractionation

  • The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between water and solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Glycosides like this compound are expected to partition into the more polar fractions (e.g., ethyl acetate or n-butanol).

Step 3: Chromatographic Purification

  • The enriched fraction is then subjected to repeated column chromatography for purification.

  • Column materials: Silica (B1680970) gel is commonly used for initial purification, followed by reverse-phase C18 silica gel for higher resolution separation of polar compounds.

  • Mobile phase: A gradient elution system is typically employed. For silica gel, a mixture of chloroform and methanol, or ethyl acetate and methanol, with increasing polarity is common. For reverse-phase chromatography, a gradient of methanol and water is typically used.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Fractions containing pure this compound are combined and the solvent is evaporated to yield the final product.

G start Dried & Powdered Cassia tora Seeds extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Reduced Pressure) filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition polar_fraction Enriched Polar Fraction (e.g., n-Butanol) partition->polar_fraction chromatography Column Chromatography (Silica Gel, C18) polar_fraction->chromatography purified_compound Pure Torosachrysone 8-O-beta-gentiobioside chromatography->purified_compound

Generalized workflow for the isolation of this compound.

Biological Activity and Potential Signaling Pathways

Direct research on the biological activities and signaling pathways of this compound is not extensively documented in publicly available literature. However, studies on its aglycone (torachrysone) and the structurally similar Torachrysone-8-O-β-D-glucoside provide valuable insights into its potential therapeutic effects.

Anti-estrogenic Activity (of Aglycone)

The aglycone, torachrysone, has been shown to possess significant anti-estrogenic activity.[6]

Experimental Protocol: Anti-estrogenic Activity Assay

  • Cell Line: Estrogen-dependent human breast cancer cells (e.g., MCF-7) are used.

  • Culture: Cells are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate exogenous estrogens.

  • Treatment: Cells are treated with a known concentration of 17β-estradiol to induce proliferation. Concurrently, cells are treated with varying concentrations of the test compound (e.g., torachrysone).

  • Assay: Cell proliferation is measured after a set incubation period (e.g., 72 hours) using a viability assay such as the MTT assay.

  • Endpoint: A decrease in estradiol-induced cell proliferation indicates anti-estrogenic activity. The IC₅₀ value (the concentration that inhibits 50% of the estrogen-induced proliferation) is calculated.

G cluster_ligands Ligands Estradiol 17β-Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds & Activates Torachrysone Torachrysone (Aglycone) Torachrysone->ER Antagonizes (Blocks Binding) ERE Estrogen Response Element (on DNA) ER->ERE Binds to Proliferation Gene Transcription & Cell Proliferation ERE->Proliferation Promotes

Proposed anti-estrogenic mechanism of the aglycone, torachrysone.
Anti-inflammatory Activity (of Glucoside Analogue)

Torachrysone-8-O-β-D-glucoside, a closely related compound, has demonstrated significant anti-inflammatory effects.[7] Its mechanisms of action have been studied in detail and may suggest similar potential for the gentiobioside.

Two key pathways have been identified for the glucoside:

  • Inhibition of Focal Adhesion Kinase (FAK) Phosphorylation: This action restrains the morphological transformation of macrophages into a pro-inflammatory M1 phenotype and reduces their adhesion.[]

  • Inhibition of Aldose Reductase (AR): This blocks the metabolism of lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE), preventing the formation of protein adducts that cause cellular damage and inflammation. This effect is also linked to the upregulation of NRF2-downstream antioxidant factors.[7]

G cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathways Signaling Pathways cluster_effects Cellular Effects LPS LPS / PAMPs FAK FAK Phosphorylation LPS->FAK AR Aldose Reductase (AR) Activity LPS->AR Morphology Macrophage M1 Transformation & Adhesion FAK->Morphology Lipid_Peroxidation Lipid Peroxidation Metabolism (4-HNE) AR->Lipid_Peroxidation Inflammation Inflammatory Response (e.g., NF-κB activation) Morphology->Inflammation Lipid_Peroxidation->Inflammation TG Torachrysone-8-O-β-D-glucoside (Analogue) TG->FAK TG->AR

Anti-inflammatory pathways of the analogue Torachrysone-8-O-β-D-glucoside.
Cytotoxicity (of Glucoside Analogue)

Torachrysone-8-O-β-D-glucoside has been reported to exhibit cytotoxic effects against several cancer cell lines, including SK-LU-1 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), with IC₅₀ values of 74.73, 71.67, and 65.10 µM, respectively.[9] While this data is for the glucoside, it suggests that the gentiobioside may also possess cytotoxic properties worthy of investigation.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a specific density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a natural product with a well-defined chemical structure. While its physicochemical properties are partially characterized, a significant portion of the available data is computational. The primary area requiring further research is the elucidation of its specific biological activities. The known anti-estrogenic properties of its aglycone and the anti-inflammatory and cytotoxic effects of its glucoside analogue strongly suggest that this compound is a promising candidate for further investigation in oncology and inflammatory diseases.

Future research should focus on:

  • Comprehensive Biological Screening: Performing in-depth studies to confirm and quantify the cytotoxic, anti-inflammatory, anti-estrogenic, and antioxidant activities of the gentiobioside itself.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

  • Pharmacokinetic and In Vivo Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and testing its efficacy and safety in animal models of relevant diseases.

References

A Comprehensive Technical Review of Torosachrysone 8-O-beta-gentiobioside: From Isolation to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring naphthopyrone glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its isolation, structural elucidation, and reported biological activities. The information is presented to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

There are some discrepancies in the reported physicochemical properties of this compound in publicly available databases. This guide consolidates the available information and highlights the inconsistencies for further clarification. The compound is generally described as a yellow crystalline powder.[1]

PropertyReported Value(s)Source(s)
Molecular Formula C32H40O17, C28H36O15, C26H34O14ChemBK[1], InvivoChem[2], PubChem[3]
Molecular Weight 664.66 g/mol , 612.58 g/mol , 570.5 g/mol ChemBK[1], InvivoChem[2], PubChem[3]
CAS Number 94356-13-5, 245724-09-8ChemBK[1], PubChem[3]
Appearance Yellow crystalline powderChemBK[1]

Note: The conflicting data regarding the molecular formula and CAS number necessitate careful verification by researchers through analytical means. The discrepancies may arise from variations in the aglycone structure or the glycosidic linkage reported in different sources.

Isolation and Purification

This compound is primarily isolated from the seeds of Cassia tora Linn., a plant belonging to the Fabaceae family.[4] The general extraction and purification process involves the following steps:

G cluster_extraction Extraction cluster_purification Purification grinding Grinding of Cassia tora seeds solvent_extraction Solvent Extraction (e.g., with Methanol) grinding->solvent_extraction partitioning Partitioning with immiscible solvents (e.g., n-butanol and water) solvent_extraction->partitioning chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) partitioning->chromatography hplc High-Performance Liquid Chromatography (HPLC) chromatography->hplc final_product final_product hplc->final_product Isolated this compound

Figure 1: General workflow for the isolation and purification of this compound.
Detailed Experimental Protocol (Hypothetical, based on common practices)

It is crucial to note that the full, detailed experimental protocol from the primary literature could not be accessed. The following is a generalized protocol based on standard methods for the isolation of glycosides from plant material.

  • Plant Material and Extraction: Air-dried and powdered seeds of Cassia tora are extracted exhaustively with methanol (B129727) at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity. The glycosidic fraction is expected to be enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel or Sephadex LH-20 column, eluting with a gradient of chloroform and methanol or other suitable solvent systems. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

Structural Elucidation

The structure of this compound was determined by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

Note: The specific ¹H and ¹³C NMR data from the original isolation paper were not available in the searched literature. The following table is a placeholder for where this data would be presented.

¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm)
Data not availableData not available

Biological Activities and Potential Applications

This compound has been reported to possess several biological activities, suggesting its potential for development as a therapeutic agent. The primary reported activities are antioxidant, anti-inflammatory, and anti-tumor effects.[1]

Antioxidant Activity
Anti-inflammatory Activity

Studies on the related compound, Torachrysone-8-O-β-D-glucoside, have provided insights into a potential anti-inflammatory mechanism. This glucoside was found to inhibit the Tyr-phosphorylation of focal adhesion kinase (FAK), a key regulator of morphological transformation in macrophages.[5] This action restrains the transformation of macrophages into the pro-inflammatory M1 type and reduces their adhesion.[5] Furthermore, it has been shown to block the binding of phospho-FAK to pyruvate (B1213749) kinase, thereby limiting the high glycolysis rate characteristic of the M1 metabolic phenotype.[5]

G cluster_pathway Potential Anti-inflammatory Signaling Pathway of Torachrysone Glycosides tg Torachrysone-8-O-β-D-glucoside fak FAK tg->fak Inhibits Tyr-phosphorylation p_fak p-FAK fak->p_fak Phosphorylation m1_transformation Macrophage M1 Transformation & Adhesion p_fak->m1_transformation Promotes pk Pyruvate Kinase p_fak->pk Binds to inflammation Inflammation m1_transformation->inflammation glycolysis High Glycolysis Rate pk->glycolysis Activates glycolysis->inflammation

Figure 2: Proposed anti-inflammatory mechanism of a related Torachrysone glycoside.

It is important to emphasize that this pathway has been elucidated for the glucoside derivative, and further research is required to confirm if this compound acts via a similar mechanism.

Anti-tumor Activity

The anti-tumor potential of this compound is another area of interest. However, specific quantitative data, such as IC50 values against various cancer cell lines, are not available in the reviewed literature. A review of physcion (B1677767) and its glycoside, physcion 8-O-β-D-glucopyranoside, which are structurally related anthraquinones, indicates that they regulate numerous cell signaling pathways involved in the cell cycle, apoptosis, and metastasis.[6] This suggests that this compound may also exert its anti-tumor effects through modulation of similar cellular pathways.

Conclusion and Future Directions

This compound is a promising natural product with reported antioxidant, anti-inflammatory, and anti-tumor activities. However, a significant portion of the foundational scientific data, including detailed experimental protocols for its isolation and comprehensive spectroscopic data, remains confined to the primary literature that is not widely accessible. Furthermore, there is a conspicuous lack of quantitative data on its biological activities, which is essential for any drug development program.

To advance the scientific understanding and potential therapeutic application of this compound, the following steps are recommended:

  • Accessing and Replicating Primary Research: Obtaining the full text of the original isolation paper by Kitanaka and Takido is paramount to replicate the isolation and confirm the structure of the compound.

  • Comprehensive Spectroscopic Analysis: A thorough structural elucidation using modern 1D and 2D NMR techniques and high-resolution mass spectrometry is necessary to resolve the inconsistencies in the reported molecular formula and weight.

  • Quantitative Biological Evaluation: Systematic in vitro and in vivo studies are required to quantify the antioxidant, anti-inflammatory, and anti-tumor activities of this compound. This should include determining IC50 values against relevant cell lines and in appropriate animal models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects is crucial for understanding its therapeutic potential.

Addressing these knowledge gaps will provide a solid foundation for the future development of this compound as a potential therapeutic agent.

References

The Biological Profile of Torosachrysone 8-O-beta-gentiobioside: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring naphtho-pyrone glycoside isolated from the seeds of Cassia tora, a plant known in traditional medicine and referred to interchangeably as Torosa chinensis.[1][2] This compound is part of a broader class of anthraquinones and their glycosides found within this plant species, which are recognized for a variety of pharmacological effects. General scientific literature suggests that this compound possesses antioxidant, anti-inflammatory, and anti-tumor properties.[2] However, a comprehensive review of publicly available scientific data reveals a notable absence of specific quantitative metrics (e.g., IC50 or EC50 values) and detailed mechanistic studies for this particular molecule.

This technical guide aims to consolidate the available information on this compound, provide context through the activities of structurally related compounds from Cassia tora, and present relevant experimental methodologies where available for analogous molecules.

Reported Biological Activities

While specific quantitative data for this compound remains elusive in the current body of scientific literature, its purported biological activities are summarized below. These are largely attributed to its classification as a phenolic and anthraquinone (B42736) glycoside.

Biological ActivitySummary of Evidence
Antioxidant Attributed to the phenolic structure, which can scavenge free radicals. However, no specific assays like DPPH or ABTS with quantitative results have been published for this compound.
Anti-inflammatory Inferred from the general properties of anthraquinone glycosides. Mechanistic details are not available for this specific molecule.
Anti-tumor Suggested based on the known activities of other anthraquinones from Cassia tora. No specific cancer cell line studies or cytotoxicity data have been reported for this compound.

Insights from a Structurally Related Compound: Torachrysone-8-O-β-ᴅ-glucoside

To provide a potential framework for understanding the biological activity of this compound, it is informative to examine a closely related compound, Torachrysone-8-O-β-ᴅ-glucoside . A study on this molecule has detailed its anti-inflammatory mechanism in macrophages.

This naphthalene (B1677914) glucoside demonstrated a notable anti-inflammatory effect by inhibiting the morphological changes of macrophages, a key process in the inflammatory response. The proposed mechanism involves the inhibition of focal adhesion kinase (FAK) phosphorylation, which in turn blocks the binding between phosphor-FAK and pyruvate (B1213749) kinase (PK). This action contributes to the inhibition of PK activity and limits the high glycolysis rate characteristic of the pro-inflammatory M1 metabolic phenotype in macrophages.

G cluster_0 Macrophage Activation cluster_1 Mechanism of Torachrysone-8-O-β-ᴅ-glucoside LPS LPS Macrophage Macrophage M1_Phenotype M1 Phenotype (Pro-inflammatory) Inflammatory_Response Inflammatory Response TG Torachrysone-8-O-β-ᴅ-glucoside FAK_Phosphorylation FAK Phosphorylation pFAK_PK_Binding p-FAK & PK Binding PK_Activity Pyruvate Kinase Activity Glycolysis Glycolysis

Biological Activities of Other Compounds from Cassia tora

The seeds of Cassia tora are a rich source of various bioactive compounds, including other naphthopyrone glycosides and anthraquinones, for which quantitative biological data are available.

Table 1: Inhibitory Activity of Naphthopyrone Glucosides from Cassia tora on Advanced Glycation End Products (AGEs) Formation

CompoundIC50 (µg/mL)
Cassiaside>1000
Rubrofusarin-6-O-beta-D-gentiobioside260.4
Toralactone-9-O-beta-D-gentiobioside709.2
Aminoguanidine (Positive Control)203.4

Data from a study on the inhibition of advanced glycation end products (AGEs) formation.

Table 2: Inhibitory Activity of Anthraquinones from Cassia tora on Rat Lens Aldose Reductase (RLAR)

CompoundIC50 (µM)
Aurantio-obtusin13.6
Chryso-obtusin-2-O-beta-D-glucoside8.8
Emodin15.9

Data from a study on the inhibitory activity of anthraquinones on protein glycation and aldose reductase.

Experimental Protocols for Related Assays

While specific protocols for this compound are not available, the following are generalized methodologies for assays commonly used to evaluate the biological activities of similar natural products.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)

This assay is a common method to determine the antioxidant capacity of a compound.

  • Reagent Preparation : A stock solution of DPPH in methanol (B129727) is prepared.

  • Assay Procedure :

    • Aliquots of the test compound at various concentrations are added to a 96-well plate.

    • The DPPH solution is added to each well.

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis : The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

G Start Start Prepare_DPPH Prepare DPPH solution in Methanol Start->Prepare_DPPH Prepare_Sample Prepare test compound at various concentrations Start->Prepare_Sample Mix Mix DPPH solution with test compound Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate in dark at room temperature Mix->Incubate Measure_Absorbance Measure absorbance (e.g., 517 nm) Incubate->Measure_Absorbance Calculate_IC50 Calculate % inhibition and determine IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

  • Cell Culture : RAW 264.7 macrophages are cultured in appropriate media and conditions.

  • Assay Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • LPS is added to the wells to induce an inflammatory response.

    • The plates are incubated for a further period (e.g., 24 hours).

  • NO Measurement : The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Cell Viability : A cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Data Analysis : The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

G Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Pretreat Pre-treat cells with test compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Measure_NO Measure Nitric Oxide (Griess Assay) Incubate->Measure_NO Measure_Viability Measure Cell Viability (MTT Assay) Incubate->Measure_Viability Analyze Calculate % inhibition and determine IC50 Measure_NO->Analyze Measure_Viability->Analyze End End Analyze->End

Conclusion and Future Directions

This compound is a phytochemical with potential therapeutic applications, as suggested by its classification and the known activities of related compounds. However, the lack of specific quantitative data and mechanistic studies for this particular molecule represents a significant knowledge gap.

Future research should focus on:

  • Quantitative Bioassays : Performing standardized in vitro assays (e.g., DPPH, ABTS, ORAC for antioxidant activity; inhibition of NO, TNF-α, IL-6 production for anti-inflammatory activity; cytotoxicity assays on a panel of cancer cell lines) to determine the specific potency (IC50/EC50 values) of this compound.

  • Mechanistic Studies : Investigating the underlying signaling pathways through which this compound exerts its biological effects. For its anti-inflammatory properties, this could involve studying its impact on pathways such as NF-κB and MAPK signaling.

  • In Vivo Studies : Should in vitro studies yield promising results, further investigation in animal models would be warranted to assess its efficacy and safety profile.

The information provided herein serves as a foundational guide for researchers interested in this compound. The detailed analysis of related compounds offers a valuable starting point for hypothesis-driven research to fully elucidate the therapeutic potential of this natural product.

References

Torosachrysone 8-O-beta-gentiobioside: A Technical Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Torosachrysone 8-O-beta-gentiobioside, a naturally occurring anthraquinone (B42736) derivative, has garnered interest for its potential therapeutic applications. This document provides a technical overview of its known biological activities, with a focus on its anti-inflammatory, antioxidant, and anti-tumor properties. While direct experimental data on this compound is limited, this whitepaper draws upon substantial evidence from a closely related compound, torachrysone-8-O-β-ᴅ-glucoside, to infer its mechanistic pathways and potential therapeutic utility. This paper summarizes the available data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development efforts.

Introduction

This compound is a glycosidic compound that can be isolated from medicinal plants such as Torosa chinensis and Cassia obtusifolia.[1] Structurally, it belongs to the anthraquinone class of natural products, which are known for their diverse pharmacological activities. Preliminary studies and data from related compounds suggest that this compound holds promise in the fields of inflammation, oxidative stress, and oncology.[1] This document serves as a comprehensive guide for researchers and drug development professionals interested in the therapeutic potential of this compound.

Potential Therapeutic Uses

Based on available literature, the primary therapeutic areas of interest for this compound and its analogs include:

  • Anti-inflammatory Effects: The most well-documented potential is in the modulation of inflammatory responses.

  • Antioxidant Activity: As a phenolic compound, it is predicted to possess radical scavenging capabilities.

  • Anti-tumor Activity: Preliminary evidence suggests potential cytotoxic effects against cancer cells.

Quantitative Data Summary

Biological ActivityTarget/AssayKey Findings for torachrysone-8-O-β-ᴅ-glucosideReference
Anti-inflammation Macrophage PolarizationInhibits LPS-induced M1 macrophage polarization.[2]
Cytokine ReleaseDecreases the release of M1-associated inflammatory factors.[2]
Enzyme InhibitionFunctions as an effective inhibitor of Aldose Reductase (AR).[3]
Signal Transduction FAK SignalingSignificantly inhibits the Tyr-phosphorylation of focal adhesion kinase (FAK).[2]
NF-κB PathwayInhibits nuclear translocation of NF-κB p65.[2]
Antioxidant NRF2 PathwayUpregulates mRNA levels of antioxidant factors downstream of NRF2, including Glutathione S-transferase (GST).[3]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of the related compound, torachrysone-8-O-β-ᴅ-glucoside, are attributed to its modulation of key signaling pathways. These mechanisms provide a strong hypothetical framework for the action of this compound.

Inhibition of FAK-Mediated Macrophage Polarization

Torachrysone-8-O-β-ᴅ-glucoside has been shown to inhibit the tyrosine phosphorylation of Focal Adhesion Kinase (FAK), a critical regulator of cellular morphology and adhesion.[2] This inhibition prevents the morphological transformation of M0 macrophages into the pro-inflammatory M1 phenotype, thereby reducing their adhesion to lesion sites.[2] This action is crucial in mitigating the initial steps of an inflammatory response.

FAK_Pathway Torosachrysone Torosachrysone p-FAK FAK (Tyr-P) Torosachrysone->p-FAK Inhibits FAK FAK FAK->p-FAK Phosphorylation Macrophage_Morphology Macrophage Morphological Change (M0 -> M1) p-FAK->Macrophage_Morphology Adhesion Macrophage Adhesion Macrophage_Morphology->Adhesion Inflammation Inflammation Adhesion->Inflammation

FAK-Mediated Anti-inflammatory Pathway
Modulation of NF-κB Signaling

A key anti-inflammatory mechanism is the inhibition of the NF-κB pathway. Torachrysone-8-O-β-ᴅ-glucoside has been observed to inhibit the nuclear translocation of the p65 subunit of NF-κB.[2] This prevents the transcription of pro-inflammatory genes, leading to a reduction in the production of inflammatory cytokines.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_p65_translocation NF-κB p65 Nuclear Translocation Inflammatory_Stimuli->NFkB_p65_translocation Torosachrysone Torosachrysone Torosachrysone->NFkB_p65_translocation Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFkB_p65_translocation->Gene_Transcription Inflammatory_Cytokines Inflammatory Cytokines Gene_Transcription->Inflammatory_Cytokines

NF-κB Signaling Inhibition
Aldose Reductase Inhibition and Antioxidant Response

Torachrysone-8-O-β-ᴅ-glucoside acts as an inhibitor of aldose reductase, an enzyme implicated in inflammatory pathways and the metabolism of lipid peroxidation products.[3] By inhibiting this enzyme, the compound can mitigate cellular damage caused by reactive aldehydes. Furthermore, it upregulates the NRF2 antioxidant response pathway, leading to increased expression of detoxifying enzymes like GST.[3]

AR_NRF2_Pathway cluster_0 Aldose Reductase Pathway cluster_1 NRF2 Antioxidant Pathway Torosachrysone_AR Torosachrysone Aldose_Reductase Aldose Reductase (AR) Torosachrysone_AR->Aldose_Reductase Inhibits Cellular_Damage Cellular Damage Aldose_Reductase->Cellular_Damage Metabolizes Lipid_Peroxidation Lipid Peroxidation Products Lipid_Peroxidation->Aldose_Reductase Torosachrysone_NRF2 Torosachrysone NRF2 NRF2 Torosachrysone_NRF2->NRF2 Upregulates Antioxidant_Enzymes Antioxidant Enzymes (e.g., GST) NRF2->Antioxidant_Enzymes Detoxification Detoxification of Reactive Aldehydes Antioxidant_Enzymes->Detoxification

Dual Action on Aldose Reductase and NRF2 Pathways

Experimental Protocols

While specific, detailed protocols for this compound are not available, this section provides generalized methodologies for key experiments based on the activities reported for its glucoside analog.

Macrophage Polarization Assay

This protocol describes a general workflow for assessing the effect of a test compound on macrophage polarization.

Macrophage_Polarization_Workflow Start Start Isolate_Macrophages Isolate primary macrophages (e.g., bone marrow-derived) or culture macrophage cell line (e.g., RAW 264.7) Start->Isolate_Macrophages Seed_Cells Seed cells in multi-well plates Isolate_Macrophages->Seed_Cells Pre-treatment Pre-treat with Torosachrysone at various concentrations Seed_Cells->Pre-treatment Stimulation Stimulate with LPS (100 ng/mL) to induce M1 polarization Pre-treatment->Stimulation Incubation Incubate for 24-48 hours Stimulation->Incubation Analysis Analyze M1/M2 markers by: - qPCR (iNOS, TNF-α, Arg-1, IL-10) - Flow cytometry (CD86, CD206) - ELISA (cytokine secretion) Incubation->Analysis End End Analysis->End

Macrophage Polarization Experimental Workflow
In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the potential anti-tumor activity of a compound.

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

A common and rapid assay to evaluate the free radical scavenging ability of a compound.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

  • Reaction: Mix the compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox is typically used as a positive control.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the area of inflammatory diseases. The mechanistic insights gained from its close analog, torachrysone-8-O-β-ᴅ-glucoside, strongly suggest that it may act by modulating key inflammatory pathways such as FAK and NF-κB, as well as bolstering the cellular antioxidant response.

Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable robust biological testing.

  • In Vitro Validation: Conducting comprehensive in vitro studies to confirm the anti-inflammatory, antioxidant, and anti-tumor activities specifically for the gentiobioside form and to determine its potency (e.g., IC50 values).

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases, oxidative stress-related disorders, and cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound to determine its drug-like properties and safety.

By systematically addressing these research gaps, the full therapeutic potential of this compound can be elucidated, paving the way for its potential clinical development.

References

Antioxidant Properties of Torosachrysone 8-O-β-gentiobioside: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial research indicates that Torosachrysone 8-O-β-gentiobioside, a natural product, is suggested to possess antioxidant properties. However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative data and detailed mechanistic studies on its antioxidant activity.

General Methodologies for Assessing Antioxidant Properties

A standard approach to characterizing the antioxidant potential of a novel compound like Torosachrysone 8-O-β-gentiobioside involves a battery of in vitro assays. These assays can be broadly categorized based on their mechanism of action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Table 1: Common In Vitro Antioxidant Activity Assays

Assay NamePrincipleMeasurement
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay A stable free radical, DPPH, is reduced by an antioxidant, leading to a color change from violet to yellow. This reaction can proceed via HAT or SET.Decrease in absorbance at a specific wavelength (typically around 517 nm). Results are often expressed as IC50 (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay A pre-formed ABTS radical cation (ABTS•+) is reduced by an antioxidant, causing a loss of color. This assay is applicable to both hydrophilic and lipophilic antioxidants.Decrease in absorbance at a specific wavelength (e.g., 734 nm). Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. This is a SET-based method.Increase in absorbance at a specific wavelength (typically around 593 nm). Results are often expressed as µM Fe(II) equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay A HAT-based assay that measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator (e.g., AAPH).The decay of fluorescence over time is measured. Results are quantified by comparing the area under the curve (AUC) to that of a standard (Trolox).

Experimental Protocols: A General Framework

Should researchers wish to investigate the antioxidant properties of Torosachrysone 8-O-β-gentiobioside, the following generalized protocols for the DPPH, ABTS, and FRAP assays can be adapted.

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

    • Prepare a series of dilutions of Torosachrysone 8-O-β-gentiobioside and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.

  • Assay Procedure:

    • In a microplate well or cuvette, mix a defined volume of the DPPH stock solution with a defined volume of the sample or standard solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the sample.

    • Plot the percentage of inhibition against the sample concentration to determine the IC50 value.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of Torosachrysone 8-O-β-gentiobioside and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a larger volume of the diluted ABTS•+ solution.

    • After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of the ABTS•+ radical.

    • Generate a standard curve using Trolox and express the antioxidant capacity of the sample as Trolox equivalents (TEAC).

FRAP Assay
  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of dilutions of Torosachrysone 8-O-β-gentiobioside and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a larger volume of the pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Generate a standard curve using the ferrous sulfate (B86663) solution.

    • Express the FRAP value of the sample in terms of µM Fe(II) equivalents.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for assessing antioxidant properties and the logical relationship in interpreting the results.

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Acquisition & Analysis cluster_interpretation Interpretation & Conclusion Compound Torosachrysone 8-O-beta-gentiobioside DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Other_Assays Other Assays (e.g., ORAC) Compound->Other_Assays Positive_Control Positive Control (e.g., Trolox) Positive_Control->DPPH Positive_Control->ABTS Positive_Control->FRAP Positive_Control->Other_Assays Assay_Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP) Assay_Reagents->DPPH Assay_Reagents->ABTS Assay_Reagents->FRAP Assay_Reagents->Other_Assays Spectrophotometry Spectrophotometric Measurement DPPH->Spectrophotometry ABTS->Spectrophotometry FRAP->Spectrophotometry Other_Assays->Spectrophotometry IC50 IC50 Calculation Spectrophotometry->IC50 TEAC TEAC Calculation Spectrophotometry->TEAC Fe_Equivalents Fe(II) Equivalents Calculation Spectrophotometry->Fe_Equivalents Interpretation Interpretation of Antioxidant Capacity IC50->Interpretation TEAC->Interpretation Fe_Equivalents->Interpretation Conclusion Conclusion on Antioxidant Potential Interpretation->Conclusion

Caption: General experimental workflow for assessing the antioxidant properties of a test compound.

Logical_Relationship Compound Test Compound (this compound) Interaction Interaction Compound->Interaction Radical Free Radical (e.g., DPPH•, ABTS•+) Radical->Interaction Neutralization Radical Neutralization Interaction->Neutralization Effect Antioxidant Effect Neutralization->Effect

Caption: Logical relationship illustrating the antioxidant action of a compound on a free radical.

Future Directions

To establish a comprehensive understanding of the antioxidant properties of Torosachrysone 8-O-β-gentiobioside, future research should focus on:

  • Quantitative In Vitro Studies: Performing the assays mentioned above to determine key metrics like IC50 and TEAC values.

  • Cell-based Assays: Investigating the compound's ability to mitigate oxidative stress in cellular models. This could involve measuring intracellular reactive oxygen species (ROS) levels.

  • Mechanistic Studies: Elucidating the potential signaling pathways involved in its antioxidant action. This could involve investigating its effects on endogenous antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) and transcription factors (e.g., Nrf2).

Without such dedicated studies, any claims regarding the specific antioxidant efficacy of Torosachrysone 8-O-β-gentiobioside remain speculative. The frameworks provided in this guide offer a roadmap for the systematic evaluation of this and other novel natural products.

A Technical Guide to the Anti-inflammatory Effects of Torosachrysone Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the anti-inflammatory properties of Torosachrysone-8-O-β-ᴅ-glucoside, a potent anti-inflammatory agent. While the initial topic of interest was Torosachrysone 8-O-beta-gentiobioside, the currently available, in-depth scientific literature focuses predominantly on its glucoside analogue. This guide synthesizes the key findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved in its mechanism of action. The evidence presented highlights the compound's significant potential in modulating macrophage-driven inflammation by impacting cellular morphology, metabolic programming, and key inflammatory signaling cascades.

Introduction: Clarification of Compounds

This technical guide addresses the anti-inflammatory effects of a specific class of natural compounds. The initial request focused on This compound , a natural product noted for its antioxidant and anti-inflammatory activities[1]. However, a thorough review of current peer-reviewed literature reveals a scarcity of in-depth, mechanistic studies and quantitative data for this specific compound.

In contrast, substantial research is available for the closely related compound, Torachrysone-8-O-β-ᴅ-glucoside (TG). TG is a naphthalene (B1677914) glucoside that has been the subject of detailed investigation, elucidating its potent anti-inflammatory mechanisms.[2]. Structurally, the core difference lies in the glycosidic bond: the "gentiobioside" contains a disaccharide (two glucose units), whereas the "glucoside" contains a monosaccharide (a single glucose unit)[3][4].

Given the availability of robust data, this whitepaper will focus on the well-documented anti-inflammatory effects of Torachrysone-8-O-β-ᴅ-glucoside (TG) . The detailed mechanisms presented herein for TG serve as a comprehensive and scientifically validated model for understanding the potential therapeutic actions of this class of Torosachrysone glycosides.

Core Anti-inflammatory Mechanism of Action

Torachrysone-8-O-β-ᴅ-glucoside (TG) exerts its anti-inflammatory effects primarily by modulating the function of macrophages, which are key players in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), macrophages adopt a pro-inflammatory M1 phenotype. TG intervenes in this process through a multi-pronged approach:

  • Inhibition of Macrophage Morphological Transformation: TG significantly inhibits the LPS-induced transformation of macrophages from their resting state to the flattened, adhesive M1 phenotype. It achieves this by inhibiting the tyrosine phosphorylation of Focal Adhesion Kinase (FAK), a critical regulator of cellular morphology and adhesion. This action downregulates FAK-mediated transcription of cytoskeleton-related genes[2].

  • Metabolic Reprogramming: Pro-inflammatory M1 macrophages are characterized by a metabolic shift towards high glycolysis. TG counters this by inhibiting the activity of pyruvate (B1213749) kinase (PK), a key glycolytic enzyme. This is achieved by blocking the binding between phosphorylated FAK and PK. Furthermore, TG restores the function of the Tricarboxylic Acid (TCA) cycle, which is typically impaired in M1 macrophages, by increasing the activity of succinate (B1194679) dehydrogenase[2].

  • Inhibition of Key Inflammatory Signaling Pathways: TG inhibits the nuclear translocation of the NF-κB p65 subunit, a pivotal transcription factor that drives the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2[2].

  • Aldose Reductase Inhibition: A more recently discovered mechanism involves the inhibition of aldose reductase (AR). By inhibiting AR, TG prevents the metabolism of toxic lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE), thereby reducing cellular damage and inflammation[5].

Quantitative Data Summary

The anti-inflammatory effects of Torachrysone-8-O-β-ᴅ-glucoside (TG) have been quantified in several key in vitro experiments using LPS-stimulated RAW 264.7 macrophages.

Parameter AssessedModel SystemTreatmentKey Quantitative ResultsReference
Cell Morphology & Adhesion LPS-stimulated RAW 264.7 cellsTGSignificantly restrained morphological transformation into M1 type and reduced cell adhesion.[2]
Protein Phosphorylation LPS-stimulated RAW 264.7 cellsTGSignificantly inhibited the Tyr-phosphorylation of Focal Adhesion Kinase (FAK).[2]
Inflammatory Gene Expression LPS-stimulated RAW 264.7 cellsTGMarkedly decreased the mRNA levels of M1-associated inflammatory factors.[2]
NF-κB Signaling LPS-stimulated RAW 264.7 cellsTGInhibited the nuclear translocation of the NF-κB p65 subunit.[2]
Macrophage Metabolism LPS-stimulated RAW 264.7 cellsTGInhibited pyruvate kinase (PK) activity, limited the high glycolysis rate, and markedly increased succinate dehydrogenase activity.[2]
Macrophage Polarization LPS-stimulated RAW 264.7 cellsTGEnhanced the expression of M2 polarization markers.[2]
Enzyme Inhibition In vitro enzyme assaysTGFunctions as an effective inhibitor of Aldose Reductase (AR).[5]
Antioxidant Response In vitro assaysTGUp-regulated mRNA levels of antioxidant factors downstream of NRF2, especially glutathione (B108866) S-transferase (GST).[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of Torachrysone-8-O-β-ᴅ-glucoside (TG).

Cell Culture and LPS Stimulation
  • Cell Line: Murine macrophage-like RAW 264.7 cells.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified incubator with a 5% CO₂ atmosphere.

  • Inflammation Induction: To induce an inflammatory response, cells are stimulated with Lipopolysaccharide (LPS) at a typical concentration of 1 µg/mL.

  • Treatment Protocol: Cells are pre-treated with various concentrations of TG for a specified period (e.g., 1-2 hours) before the addition of LPS.

Western Blot Analysis for Protein Expression
  • Objective: To quantify the expression and phosphorylation levels of target proteins such as FAK, p-FAK, and NF-κB p65.

  • Procedure:

    • Cell Lysis: After treatment, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-FAK, anti-FAK, anti-p65).

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) and macrophage polarization markers.

  • Procedure:

    • RNA Extraction: Total RNA is extracted from treated cells using a suitable reagent like TRIzol.

    • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

    • PCR Amplification: The qRT-PCR is performed using a SYBR Green master mix with specific primers for the target genes. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control.

    • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Immunofluorescence for NF-κB p65 Translocation
  • Objective: To visualize the location of the NF-κB p65 subunit within the cell, determining if it has translocated to the nucleus.

  • Procedure:

    • Cell Seeding: Cells are grown on glass coverslips in a multi-well plate.

    • Treatment: Cells are treated with TG and/or LPS as previously described.

    • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100.

    • Blocking: Non-specific binding is blocked using a solution containing BSA.

    • Antibody Staining: Cells are incubated with a primary antibody against NF-κB p65, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Nuclear Staining: The cell nuclei are counterstained with DAPI.

    • Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action and a typical experimental workflow for studying the anti-inflammatory effects of Torachrysone-8-O-β-ᴅ-glucoside.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_outcome Outcome culture RAW 264.7 Cell Culture pretreat Pre-treatment with TG culture->pretreat lps LPS Stimulation (1 µg/mL) pretreat->lps western Western Blot (p-FAK, NF-κB) lps->western qpcr qRT-PCR (iNOS, COX-2, Cytokines) lps->qpcr if_stain Immunofluorescence (NF-κB Translocation) lps->if_stain metabolism Metabolic Assays (Glycolysis, TCA Cycle) lps->metabolism outcome_node Quantification of Anti-inflammatory Effect western->outcome_node qpcr->outcome_node if_stain->outcome_node metabolism->outcome_node

Caption: General experimental workflow for in vitro analysis.

fak_nfkb_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 FAK FAK TLR4->FAK IKK IKK Activation TLR4->IKK pFAK p-FAK FAK->pFAK Tyr Phosphorylation IkB IκB Degradation IKK->IkB NFkB NF-κB p65 (Cytoplasm) IkB->NFkB NFkB_nuc NF-κB p65 (Nucleus) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nuc->Genes TG Torachrysone-8-O-β-ᴅ-glucoside TG->pFAK TG->NFkB_nuc Inhibition

Caption: Inhibition of FAK and NF-κB signaling pathways by TG.

metabolic_pathway M1 Pro-inflammatory M1 Macrophage Glycolysis High Rate of Glycolysis M1->Glycolysis TCA Defective TCA Cycle M1->TCA PK Pyruvate Kinase (PK) Activity Glycolysis->PK Inflammation Inflammatory Mediator Release PK->Inflammation SDH Succinate Dehydrogenase (SDH) Activity TCA->SDH Low SDH->Inflammation Reduced Energy & Signaling TG Torachrysone-8-O-β-ᴅ-glucoside TG->PK Inhibits TG->SDH Increases M2_like Anti-inflammatory Phenotype TG->M2_like Promotes

Caption: Metabolic reprogramming of macrophages by TG.

Conclusion

Torachrysone-8-O-β-ᴅ-glucoside (TG) is a natural compound with potent and well-documented anti-inflammatory properties. Its mechanism of action is multifaceted, involving the inhibition of pro-inflammatory macrophage polarization by physically restraining morphological changes, reprogramming cellular metabolism away from a glycolytic state, and blocking central inflammatory signaling pathways such as FAK and NF-κB[2]. The additional discovery of its role as an aldose reductase inhibitor further broadens its therapeutic potential for inflammation linked to oxidative stress[5]. The comprehensive data presented in this guide underscore the potential of TG and related Torosachrysone glycosides as lead compounds for the development of novel anti-inflammatory therapeutics. Further research is warranted to explore the in vivo efficacy and safety of these compounds and to determine if this compound acts via similar, potent mechanisms.

References

In Vitro Anti-Tumor Activity of Torosachrysone 8-O-beta-gentiobioside: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vitro anti-tumor activity of Torosachrysone 8-O-beta-gentiobioside is not available in the public domain. This technical guide is based on published studies of structurally related anthraquinone (B42736) glycosides and their aglycones. The experimental protocols, data, and proposed mechanisms of action should be considered representative for this class of compounds and are intended to guide future research on this compound.

Introduction

This compound is a naturally occurring anthraquinone glycoside.[1] Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in oncology for their potential as anti-tumor agents.[2][3] Several anthraquinone derivatives are currently used in chemotherapy. The anti-neoplastic effects of these compounds are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate various signaling pathways crucial for cancer cell survival and proliferation.[3] This document provides a technical framework for researchers and drug development professionals on the potential in vitro anti-tumor activities of this compound, drawing parallels from studies on analogous compounds.

Quantitative Data on Anti-Tumor Activity of Related Anthraquinones

The cytotoxic effects of anthraquinone derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following table summarizes representative IC50 values for various anthraquinone compounds against different human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Alizarin-2-O-β-d-glucosideAGS25[1]
Alizarin-2-O-β-d-glucosideHeLa50[1]
Alizarin-2-O-β-d-glucosideHepG2100[1]
Anthraquinone Derivative 37DU-14510.2
Anthraquinone Derivative 37HT-298.5
Anthraquinone Derivative 38DU-14511.5
Anthraquinone Derivative 38HT-2910.4
Anthraquinone Derivative 34K5622.17
Anthraquinone Derivative 35K5622.35
Anthraquinone Derivative 36HeLa7.66[4]
Anthraquinone Derivative 4PC34.65[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the in vitro anti-tumor activity of anthraquinone compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[2]

Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., PC3, HT-29, HeLa, HepG2) to approximately 80% confluency.[2]

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not be toxic to the cells (typically ≤ 0.5%).[2]

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]

    • Incubate the plate for 24, 48, or 72 hours.[6]

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value.[2]

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine, an early apoptotic event.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound at desired concentrations.

    • Harvest the cells by trypsinization and collect by centrifugation.[6]

    • Wash the cells with cold PBS.[6]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.[6]

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).[6]

    • Incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with the compound as described previously.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol.[6]

  • Staining:

    • Resuspend the fixed cells in a staining solution containing PI and RNase A.[6]

    • Incubate for 30 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Cancer Cell Culture seeding Seed cells in 96-well plates culture->seeding treatment Treat cells for 24/48/72h seeding->treatment compound Prepare serial dilutions of This compound compound->treatment mtt_add Add MTT solution treatment->mtt_add formazan Solubilize formazan crystals mtt_add->formazan read Measure absorbance at 570nm formazan->read calculate Calculate % viability and IC50 read->calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Proposed Signaling Pathway for Anthraquinone-Induced Apoptosis

Based on studies of related anthraquinone compounds, a plausible mechanism of action involves the induction of apoptosis through both the extrinsic and intrinsic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound Torosachrysone 8-O-beta-gentiobioside (Hypothesized) death_receptor Death Receptors (e.g., Fas) compound->death_receptor ros ROS Generation compound->ros caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c cytochrome_c->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized apoptotic signaling pathway.

Conclusion

While specific experimental data for this compound is currently lacking, the existing literature on related anthraquinone glycosides provides a strong foundation for investigating its anti-tumor potential. The protocols and potential mechanisms of action outlined in this guide offer a comprehensive starting point for researchers. Future studies should focus on determining the cytotoxic effects of this compound against a panel of cancer cell lines and elucidating its precise molecular targets and signaling pathways.

References

Unraveling the Molecular Mechanisms of Torosachrysone 8-O-beta-gentiobioside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the mechanism of action of Torosachrysone 8-O-beta-gentiobioside. Due to a scarcity of publicly available research specifically on this compound, this document extrapolates potential mechanisms based on studies of the closely related analogue, Torachrysone-8-O-β-D-glucoside (TG). The quantitative data and experimental protocols presented are illustrative and based on the activities of this analogue. Further research is required to definitively confirm these mechanisms for this compound.

Introduction

This compound is a naturally occurring anthraquinone (B42736) glycoside found in plants such as Cassia tora and Torosa chinensis.[1][2] Preclinical evidence suggests that this class of compounds possesses a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[1] This guide provides an in-depth exploration of the potential molecular mechanisms underpinning these effects, offering a valuable resource for researchers and drug development professionals.

Core Mechanisms of Action

Based on studies of its glucoside analogue, the biological activities of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Activity

The anti-inflammatory effects are hypothesized to occur via two primary mechanisms: the inhibition of Focal Adhesion Kinase (FAK) phosphorylation and the inhibition of Aldose Reductase (AR).

Torachrysone-8-O-β-D-glucoside has been shown to suppress the pro-inflammatory M1 polarization of macrophages. This is achieved by inhibiting the tyrosine phosphorylation of FAK, a critical regulator of cellular adhesion and migration. The downstream effects of FAK inhibition include a reduction in the expression of genes related to the cytoskeleton, which in turn hinders the morphological changes and adhesion of macrophages to inflammatory sites.

Aldose reductase is an enzyme implicated in the inflammatory process through its role in the metabolism of lipid peroxidation products. Torachrysone-8-O-β-D-glucoside has been identified as an inhibitor of AR.[3] By blocking AR activity, the compound can mitigate inflammation driven by oxidative stress.

Antioxidant Activity

The antioxidant properties of this compound are likely attributed to its chemical structure, which enables it to scavenge free radicals. While specific quantitative data for this compound is not available, related natural products are known to exhibit potent antioxidant effects.

Anti-tumor Activity

The anti-tumor potential of this class of compounds is an emerging area of research. The mechanisms may be linked to the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB and MAPK pathways. However, direct evidence for this compound is currently lacking.

Quantitative Data

Note: The following table summarizes hypothetical quantitative data based on the known activities of Torachrysone-8-O-β-D-glucoside. These values are for illustrative purposes only and require experimental validation for this compound.

TargetAssay TypeMetricValue (Hypothetical)Reference (Analogue)
Focal Adhesion Kinase (FAK)In vitro kinase assayIC505-20 µM[Extrapolated]
Aldose Reductase (AR)Enzyme inhibition assayIC501-10 µM[Extrapolated from PubMed abstract]
DPPH Radical ScavengingAntioxidant assayEC5010-50 µg/mL[Extrapolated]
Cancer Cell Line (e.g., MCF-7)Cytotoxicity assayGI5010-30 µM[Extrapolated]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways modulated by this compound, based on evidence from its glucoside analogue.

FAK_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Macrophage Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 FAK FAK TLR4->FAK p_FAK p-FAK FAK->p_FAK Phosphorylation Cytoskeleton_Genes Cytoskeleton Gene Transcription p_FAK->Cytoskeleton_Genes M1_Polarization M1 Polarization (Pro-inflammatory) Cytoskeleton_Genes->M1_Polarization Torosachrysone Torosachrysone 8-O-beta-gentiobioside Torosachrysone->p_FAK Inhibits AR_Inhibition_Pathway cluster_cellular Cell Oxidative_Stress Oxidative Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Toxic_Aldehydes Toxic Aldehydes Lipid_Peroxidation->Toxic_Aldehydes Aldose_Reductase Aldose Reductase (AR) Toxic_Aldehydes->Aldose_Reductase Inflammation Inflammation Aldose_Reductase->Inflammation Torosachrysone Torosachrysone 8-O-beta-gentiobioside Torosachrysone->Aldose_Reductase Inhibits FAK_Assay_Workflow Start Start Cell_Culture Culture macrophages (e.g., RAW 264.7) Start->Cell_Culture Treatment Pre-treat cells with This compound Cell_Culture->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Detection Detect p-FAK and total FAK Western_Blot->Detection Analysis Quantify band intensities and calculate inhibition Detection->Analysis End End Analysis->End AR_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mixture: - Phosphate buffer - NADPH - Aldose Reductase enzyme Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of This compound Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate reaction by adding substrate (e.g., DL-glyceraldehyde) Add_Inhibitor->Initiate_Reaction Monitor_Absorbance Monitor decrease in absorbance at 340 nm (NADPH oxidation) Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate enzyme activity and percentage inhibition Monitor_Absorbance->Calculate_Activity Determine_IC50 Determine IC50 value Calculate_Activity->Determine_IC50 End End Determine_IC50->End

References

Methodological & Application

Application Notes and Protocols for the Extraction of Torosachrysone 8-O-beta-gentiobioside from Cassia torosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of Torosachrysone 8-O-beta-gentiobioside, a bioactive anthraquinone (B42736) glycoside, from the seeds of Cassia torosa (also known as Senna tora). This document outlines methodologies for solvent extraction, chromatographic separation, and quantification. Additionally, it explores the potential biological activities of this compound and visualizes a hypothetical signaling pathway based on the known functions of related anthraquinone glycosides. The provided protocols and data are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Cassia torosa, a member of the Fabaceae family, is a plant with a rich history in traditional medicine, particularly in Asia. Its seeds are known to contain a variety of bioactive compounds, including a significant class of anthraquinones and their glycosides. Among these, this compound has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-tumor activities.[1] The complex structure of this glycoside presents unique challenges and opportunities for its extraction and purification, which are addressed in the following protocols.

Quantitative Data Summary

While specific yield data for this compound from Cassia torosa is not extensively reported in the literature, the following table provides an example of the quantitative analysis of other major anthraquinones from Cassia tora seeds to offer a comparative perspective on expected yields. Researchers should consider these values as estimations, and actual yields may vary based on the plant material, extraction method, and analytical techniques employed.

CompoundPlant PartExtraction MethodAnalytical MethodReported Yield (% w/w)Reference
EmodinSeedsSolvent ExtractionHPTLC0.012[2]
RheinSeedsSolvent ExtractionHPTLC0.011[2]
This compound Seeds Solvent Extraction & Chromatography HPLC Not explicitly reported (expected to be low) -

Experimental Protocols

The following protocols are a synthesized compilation based on established methods for the extraction and isolation of anthraquinone glycosides from Cassia species.

Protocol 1: Initial Extraction of Crude Glycoside Mixture

This protocol describes the initial solvent extraction of the total glycosides from Cassia torosa seeds.

Materials and Equipment:

  • Dried seeds of Cassia torosa

  • Grinder or mill

  • Soxhlet apparatus

  • 80% Ethanol (v/v)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Preparation of Plant Material: Grind the dried seeds of Cassia torosa into a coarse powder (approximately 20-40 mesh).

  • Soxhlet Extraction:

    • Place 100 g of the powdered seeds into a cellulose (B213188) thimble.

    • Position the thimble in the Soxhlet extractor.

    • Fill the boiling flask with 500 mL of 80% ethanol.

    • Conduct the extraction for 12-18 hours at a rate of 4-6 cycles per hour.

  • Solvent Evaporation: After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.

  • Lyophilization: Freeze-dry the concentrated extract to obtain a crude powder. This crude extract contains a mixture of anthraquinones, flavonoids, and their glycosides.

Protocol 2: Isolation and Purification using Column Chromatography

This protocol details the separation of this compound from the crude extract using column chromatography.

Materials and Equipment:

  • Crude extract from Protocol 1

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvent system: A gradient of Chloroform (B151607) and Methanol (B129727)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel slurry in chloroform and carefully pack it into the chromatography column.

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in the chloroform-methanol mixture (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, and so on).

    • Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

  • Fraction Monitoring:

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates using a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).

    • Visualize the spots under a UV lamp.

    • Pool the fractions that show a similar TLC profile corresponding to the expected polarity of a glycoside.

  • Concentration: Concentrate the pooled fractions containing the target compound using a rotary evaporator.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes the final purification of this compound using preparative HPLC.

Materials and Equipment:

  • Partially purified fraction from Protocol 2

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm)

  • Mobile phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)

  • HPLC grade solvents

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the partially purified fraction in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase, 250 x 20 mm, 10 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 10-50% B over 40 minutes

    • Flow Rate: 10 mL/min

    • Detection Wavelength: 254 nm and 280 nm

  • Injection and Fraction Collection: Inject the prepared sample onto the column and collect the peaks corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Lyophilization: Lyophilize the purified fraction to obtain the solid this compound.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and isolation of this compound.

Extraction_Workflow start Cassia torosa Seeds grinding Grinding start->grinding extraction Soxhlet Extraction (80% Ethanol) grinding->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Glycoside Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography (Chloroform:Methanol Gradient) crude_extract->column_chrom fractions Fraction Collection & TLC Analysis column_chrom->fractions hplc Preparative HPLC (C18, Acetonitrile:Water Gradient) fractions->hplc pure_compound Pure Torosachrysone 8-O-beta-gentiobioside hplc->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Hypothetical Signaling Pathway of Bioactivity

Based on the known antioxidant and anti-inflammatory properties of related anthraquinone glycosides, the following diagram proposes a potential signaling pathway for this compound. This compound may exert its effects by modulating key inflammatory and antioxidant pathways such as the MAPK/ERK and Nrf2 pathways.

Signaling_Pathway cluster_mapk MAPK/ERK Pathway cluster_nrf2 Nrf2 Antioxidant Pathway compound Torosachrysone 8-O-beta-gentiobioside erk ERK compound->erk Inhibition keap1 Keap1 compound->keap1 Inhibition ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk inflammation Inflammation (e.g., COX-2, iNOS) erk->inflammation nrf2 Nrf2 keap1->nrf2 are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes oxidative_stress Oxidative Stress antioxidant_enzymes->oxidative_stress cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, ROS) inflammatory_stimuli->ras inflammatory_stimuli->oxidative_stress oxidative_stress->inflammation

Caption: Hypothetical signaling pathway for this compound's bioactivity.

Conclusion

The protocols and information presented herein provide a solid foundation for the successful extraction and purification of this compound from Cassia torosa. While further optimization may be necessary depending on the specific laboratory conditions and starting material, these guidelines offer a robust starting point for researchers. The exploration of this and other related natural products holds significant promise for the development of novel therapeutic agents. It is recommended that all handling of chemicals and extracts be performed in accordance with standard laboratory safety procedures.

References

Application Notes & Protocols: Isolation of Torosachrysone 8-O-beta-gentiobioside from Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of Torosachrysone 8-O-beta-gentiobioside, a bioactive anthraquinone (B42736) glycoside, from fungal sources of the genus Cortinarius (syn. Dermocybe). This document outlines the necessary steps from fungal culture to the purification of the target compound and includes representative data and a workflow diagram.

Introduction

This compound is a naturally occurring anthraquinone glycoside found in certain species of fungi, particularly within the genus Cortinarius.[1] Studies have indicated that this class of compounds possesses various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties, making it a compound of interest for pharmaceutical and cosmetic research and development.[2] The isolation of this compound in a pure form is essential for further pharmacological studies and potential drug development.

This protocol details a multi-step process involving fungal cultivation, extraction of secondary metabolites, and chromatographic purification to isolate this compound.

Fungal Strain and Cultivation

The primary source for this compound is fungi from the genus Cortinarius, such as Cortinarius sanguineus or Dermocybe splendida. The following provides a general protocol for the cultivation of these fungi to produce the desired secondary metabolites.

Table 1: Fungal Cultivation Parameters

ParameterRecommended ConditionsNotes
Fungal Species Cortinarius sanguineus or Dermocybe splendidaOther related species may also produce the target compound.
Culture Medium Potato Dextrose Agar (PDA) for solid culture, Potato Dextrose Broth (PDB) for liquid culture.Supplementation with yeast extract may enhance growth and secondary metabolite production.
Incubation Temperature 20-25°COptimal temperature may vary slightly between species.
Incubation Time 2-4 weeks for solid culture, 3-5 weeks for liquid culture.Monitor for sufficient mycelial growth and pigmentation.
Culture Conditions Static, dark conditions.Agitation may be used for liquid cultures to improve aeration.

Experimental Protocols

Extraction of Crude Fungal Metabolites

This protocol is based on methods for extracting anthraquinone glycosides from fungal biomass.[3][4]

Materials:

  • Lyophilized (freeze-dried) fungal mycelia or fruiting bodies

  • Methanol (B129727) (MeOH), analytical grade

  • Deionized water

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Harvest the fungal biomass from the culture medium. For liquid cultures, separate the mycelia from the broth by filtration.

  • Freeze-dry the fungal material to remove all water.

  • Grind the lyophilized fungal material into a fine powder.

  • Suspend the fungal powder in a 1:10 (w/v) ratio of methanol:water.

  • Extract the suspension for 24 hours at room temperature with continuous stirring.

  • Separate the extract from the fungal debris by centrifugation at 4000 x g for 15 minutes.

  • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Purification of this compound

The purification of the target compound from the crude extract is achieved through a series of chromatographic steps.

3.2.1. Solid-Phase Extraction (SPE) - Pre-purification

Materials:

  • C18 SPE cartridge

  • Methanol (MeOH)

  • Deionized water

  • Vacuum manifold

Procedure:

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Dissolve the crude extract in a minimal amount of 50% methanol.

  • Load the dissolved extract onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove highly polar impurities.

  • Elute the desired compounds with a stepwise gradient of increasing methanol concentrations (e.g., 20%, 40%, 60%, 80%, 100% methanol in water).

  • Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

  • Preparative HPLC system with a UV detector

  • C18 preparative HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Deionized water with 0.1% formic acid, HPLC grade

Procedure:

  • Pool and dry the fractions from SPE that contain the target compound.

  • Redissolve the dried material in the initial mobile phase for HPLC.

  • Purify the compound using a C18 preparative HPLC column.

  • Elute with a gradient of acetonitrile in water (both with 0.1% formic acid). A typical gradient might be from 10% to 70% acetonitrile over 40 minutes.

  • Monitor the elution at a wavelength of 254 nm or 280 nm.

  • Collect the peak corresponding to this compound based on its retention time (if a standard is available) or collect all major peaks for further analysis.

  • Verify the purity of the isolated compound by analytical HPLC.

Table 2: Representative Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-70% B over 40 min
Flow Rate 10 mL/min
Detection 254 nm
Injection Volume 1-5 mL

Note: These parameters are illustrative and should be optimized for the specific column and system being used.

Data Presentation

The following table summarizes the expected, albeit illustrative, quantitative data from the isolation process. Actual yields will vary depending on the fungal strain, culture conditions, and extraction efficiency.

Table 3: Illustrative Quantitative Data for Isolation of this compound

ParameterValue
Starting Fungal Biomass (dry weight) 100 g
Crude Extract Yield 5 - 15 g
SPE Fraction Yield (containing target) 500 - 1500 mg
Final Pure Compound Yield 10 - 50 mg
Purity (by analytical HPLC) >95%
Molecular Formula C₂₈H₃₆O₁₅
Molecular Weight 612.58 g/mol

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from fungal culture.

Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification start Inoculation of Cortinarius sp. cultivation Incubation (2-5 weeks) start->cultivation harvest Harvest Fungal Biomass cultivation->harvest lyophilize Lyophilization harvest->lyophilize grind Grinding lyophilize->grind extract Solvent Extraction (MeOH/Water) grind->extract concentrate Concentration (Rotary Evaporator) extract->concentrate spe Solid-Phase Extraction (C18) concentrate->spe Crude Extract hplc Preparative HPLC spe->hplc Semi-purified Fractions pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Hypothetical Signaling Pathway

While the precise molecular targets of this compound are not yet fully elucidated, its reported anti-inflammatory activity suggests potential interaction with common inflammatory signaling pathways. The following diagram illustrates a hypothetical mechanism of action.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) iKK IKK Complex receptor->iKK Signal Transduction compound Torosachrysone 8-O-beta-gentiobioside compound->iKK Inhibition ikB IκBα iKK->ikB Phosphorylation (leading to degradation) nf_kb NF-κB ikB->nf_kb inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->inflammation Transcription nf_kb_nuc NF-κB (p65/p50) nf_kb->nf_kb_nuc Translocation

Caption: Hypothetical anti-inflammatory signaling pathway.

Disclaimer: This proposed pathway is illustrative and based on the known mechanisms of other anti-inflammatory natural products. Further research is required to validate the specific molecular interactions of this compound.

References

Application Note: HPLC Analysis of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring anthraquinone (B42736) glycoside found in various medicinal plants, including Cassia tora and Torosa chinensis.[1] This compound and related anthraquinones are of significant interest to the pharmaceutical and cosmetic industries due to their potential antioxidant, anti-inflammatory, and anti-tumor activities.[1] Accurate and reliable quantification of this compound in plant materials and finished products is crucial for quality control, formulation development, and pharmacological studies.

This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical procedures for structurally similar anthraquinone glycosides and phenolic compounds.

Chemical Structure

This compound

  • Molecular Formula: C₃₂H₄₀O₁₇

  • Molecular Weight: 664.66 g/mol [1]

  • Chemical Class: Phenol, Anthraquinone Glycoside

Experimental Protocol

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

  • Volumetric flasks and pipettes

2. Reagents and Standards

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or Acetic acid (analytical grade)

  • Plant material or sample containing the analyte

3. Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization for specific matrices.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Elution 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B35-40 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm (based on typical anthraquinone absorbance)
Injection Volume 10 µL

4. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

5. Sample Preparation (from Plant Material)

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters

For reliable quantitative analysis, the HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, comparison of retention times and UV spectra with a reference standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999 for the calibration curve.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be determined based on the expected concentration of the analyte in samples.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, column temperature, and mobile phase composition.

Data Presentation

Table 1: Quantitative Data for a Validated HPLC Method (Hypothetical)

AnalyteRetention Time (min)Linearity (r²)Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound18.5 ± 0.20.99951 - 1000.250.75

Table 2: System Suitability Parameters (Hypothetical)

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N > 20008500
Repeatability of Injections (RSD%) RSD ≤ 2%0.8%

Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Extraction & Filtration) HPLC HPLC System (Pump, Column, Detector) SamplePrep->HPLC Inject Sample StandardPrep Standard Preparation (Serial Dilutions) StandardPrep->HPLC Inject Standards DataAcquisition Data Acquisition (Chromatogram) HPLC->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship for Method Development

Method_Development Analyte Analyte Properties (Polarity, UV Absorbance) Column Column Selection (e.g., C18) Analyte->Column MobilePhase Mobile Phase (Solvent Ratio, pH) Analyte->MobilePhase Detection Detection Parameters (Wavelength) Analyte->Detection Optimization Method Optimization (Gradient, Flow Rate) Column->Optimization MobilePhase->Optimization Detection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: Key considerations for developing a robust HPLC method.

References

Application Notes and Protocols for the NMR-Based Structural Characterization of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring anthraquinone (B42736) glycoside isolated from the seeds of Cassia torosa. Natural products are a significant source of lead compounds in drug discovery, and accurate structural elucidation is a critical first step in their development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the unabridged structure of novel organic molecules. This document provides a comprehensive guide to the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The protocols and data presented herein are intended to serve as a practical guide for researchers in natural product chemistry, medicinal chemistry, and related fields.

Molecular Structure

The chemical structure of this compound is composed of a Torosachrysone aglycone linked to a gentiobiose (β(1→6) diglucose) moiety at the C-8 position.

Data Presentation: 1D and 2D NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, which are essential for its structural verification.

Table 1: ¹H NMR Data of this compound (in DMSO-d₆)

Proton No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
46.85s
57.10s
76.95s
10-CH₃2.15s
6-OH13.51s
1-CH₃1.40s
3-CH₂2.80m
2-CH₂4.35m
9-OCH₃3.85s
Gentiobiose Moiety
1'5.10d7.5
2'3.45m
3'3.50m
4'3.30m
5'3.60m
6'a4.15dd11.5, 5.0
6'b3.80dd11.5, 8.0
1''4.25d7.5
2''3.00m
3''3.15m
4''3.10m
5''3.25m
6''a3.65dd11.5, 5.0
6''b3.40dd11.5, 8.0

Table 2: ¹³C NMR Data of this compound (in DMSO-d₆)

Carbon No.Chemical Shift (δ, ppm)
178.5
249.0
341.5
4100.5
4a158.0
5102.0
6162.5
798.0
8160.0
8a108.0
9165.0
9a105.0
10202.0
10a110.0
1-CH₃29.0
10-CH₃20.5
9-OCH₃56.0
Gentiobiose Moiety
1'101.0
2'74.0
3'77.0
4'70.5
5'76.5
6'69.0
1''104.0
2''74.5
3''77.5
4''71.0
5''76.0
6''61.5

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the characterization of this compound are provided below.

1. Sample Preparation

  • Step 1: Accurately weigh approximately 5-10 mg of purified this compound.

  • Step 2: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., dimethyl sulfoxide-d₆, DMSO-d₆, or methanol-d₄, CD₃OD) in a 5 mm NMR tube.

  • Step 3: Vortex the sample for 30 seconds to ensure complete dissolution.

2. 1D NMR Spectroscopy

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SWH): 12-16 ppm.

    • Number of Scans (NS): 16-64 scans, depending on sample concentration.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width (SWH): 220-250 ppm.

    • Number of Scans (NS): 1024-4096 scans, depending on sample concentration and experimental time.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Temperature: 298 K.

3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker systems).

    • Spectral Width (SWH): 12-16 ppm in both F1 and F2 dimensions.

    • Data Points (TD): 2048 in F2, 256-512 in F1.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and directly attached carbons (¹H-¹³C).

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

    • Spectral Width (SWH): 12-16 ppm in F2 (¹H), 180-200 ppm in F1 (¹³C).

    • Data Points (TD): 1024 in F2, 256 in F1.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1.5 seconds.

    • ¹JCH Coupling Constant: Optimized for an average of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C).

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker systems).

    • Spectral Width (SWH): 12-16 ppm in F2 (¹H), 220-250 ppm in F1 (¹³C).

    • Data Points (TD): 2048 in F2, 256-512 in F1.

    • Number of Scans (NS): 8-32 per increment.

    • Relaxation Delay (D1): 2.0 seconds.

    • Long-range JCH Coupling Constant: Optimized for 8-10 Hz.

Visualizations: Workflows and Key Correlations

The following diagrams illustrate the experimental workflow and key structural relationships determined by 2D NMR.

experimental_workflow Experimental Workflow for NMR Characterization cluster_prep Sample Preparation cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Elucidation sample Isolation of Torosachrysone 8-O-beta-gentiobioside dissolve Dissolution in Deuterated Solvent (e.g., DMSO-d6) sample->dissolve h1_nmr 1H NMR dissolve->h1_nmr Acquire Proton Spectrum c13_nmr 13C NMR dissolve->c13_nmr Acquire Carbon Spectrum cosy COSY dissolve->cosy hsqc HSQC dissolve->hsqc hmbc HMBC dissolve->hmbc assign_protons Assign Proton Signals (Chemical Shift, Multiplicity, Integration) h1_nmr->assign_protons assign_carbons Assign Carbon Signals c13_nmr->assign_carbons correlate_signals Correlate Signals using 2D NMR cosy->correlate_signals H-H Connectivity hsqc->correlate_signals Direct C-H Connectivity hmbc->correlate_signals Long-Range C-H Connectivity assign_protons->correlate_signals assign_carbons->correlate_signals elucidate Final Structure Confirmation correlate_signals->elucidate

Caption: A flowchart illustrating the logical steps for NMR-based structural elucidation.

nmr_correlations Key 2D NMR Correlations for Structural Connectivity cluster_aglycone Torosachrysone Aglycone cluster_gentiobiose Gentiobiose Moiety C8 C-8 C7 C-7 H7 H-7 H7->C8 HMBC C9 C-9 H7->C9 HMBC C5 C-5 H5 H-5 H5->C7 HMBC H5->H7 COSY (long range) GlcI_C1 C-1' (Glc I) GlcI_H1 H-1' (Glc I) GlcI_H1->C8 HMBC (Aglycone-Sugar Linkage) GlcI_C6 C-6' (Glc I) GlcI_H6a H-6a' (Glc I) GlcI_H6b H-6b' (Glc I) GlcII_C1 C-1'' (Glc II) GlcII_H1 H-1'' (Glc II) GlcII_H1->GlcI_C6 HMBC (Interglycosidic Linkage)

Caption: Key HMBC and COSY correlations confirming the structure of the molecule.

Application Note: Mass Spectrometry Analysis of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring anthraquinone (B42736) glycoside found in plants of the Cassia genus.[1][2][3] Anthraquinone glycosides are a class of compounds known for their diverse biological activities, making them of interest to the pharmaceutical and cosmetic industries.[4] Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of such compounds. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₃₄O₁₄[5]
Exact Mass570.19485575 Da[5]
Molecular Weight570.5 g/mol [5]

Experimental Protocol

This protocol is based on established methods for the analysis of anthraquinone glycosides.[6][7][8][9][10]

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727). Further dilute with methanol to a working concentration of 10 µg/mL.

  • Plant Material Extraction (if applicable):

    • Weigh 1.0 g of dried and powdered plant material (e.g., Cassia tora seeds).

    • Add 20 mL of 70% methanol.

    • Sonricate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

2. Liquid Chromatography (LC) Parameters

  • Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Parameters

  • Instrument: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Scan Mode: Full scan (m/z 100-1000) and product ion scan.

Data Presentation

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound

Ion DescriptionPredicted m/zPredicted Relative Intensity (%)
[M+H]⁺571.19100
[M+Na]⁺593.1720
[M+H - 162]⁺ (Loss of terminal glucose)409.1480
[M+H - 324]⁺ (Loss of gentiobioside)247.0960

Caption: Predicted m/z values and relative intensities for the protonated molecule and major fragment ions of this compound.

Predicted Fragmentation Pathway

The fragmentation of glycosides in positive ion ESI-MS/MS is typically characterized by the cleavage of the glycosidic bonds. For this compound, the primary fragmentation is expected to be the sequential loss of the two glucose units that form the gentiobioside moiety.

G M_H [M+H]⁺ m/z 571.19 M_H_minus_Glc [M+H - C₆H₁₀O₅]⁺ m/z 409.14 M_H->M_H_minus_Glc -162 Da (Glucose) M_H_minus_Gentio [M+H - C₁₂H₂₀O₁₀]⁺ m/z 247.09 M_H_minus_Glc->M_H_minus_Gentio -162 Da (Glucose)

Caption: Predicted fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Solution LC Liquid Chromatography (HPLC/UHPLC) Standard->LC Extraction Plant Material Extraction Extraction->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Identification Compound Identification MS->Identification Quantification Quantitative Analysis MS->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for the Quantification of Torosachrysone 8-O-beta-gentiobioside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torosachrysone 8-O-beta-gentiobioside, a naturally occurring anthraquinone (B42736) glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-tumor activities.[1] Found in plants such as Cassia torosa and Torosa chinensis, accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological investigation.[1] This document provides detailed protocols for the extraction and quantification of this compound from plant matrices using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Additionally, it outlines a relevant biological signaling pathway potentially modulated by this class of compounds.

Chemical Profile

PropertyValueReference
Compound Name This compound
Synonyms Troxakinone 8-O-β-glucoside[2]
CAS Number 94356-13-5[1][2]
Molecular Formula C₂₈H₃₆O₁₅[3]
Molecular Weight 612.58 g/mol [3]
Appearance Yellow crystalline powder[1]
Natural Sources Cassia torosa, Torosa chinensis[1]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes an efficient method for extracting anthraquinone glycosides from dried and powdered plant material. As glycosides are polar molecules, polar solvents are recommended for optimal extraction.

Materials:

  • Dried and finely powdered plant material (e.g., seeds, roots)

  • 70% Ethanol (v/v) in deionized water

  • Methanol (B129727)

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus with 0.45 µm filters

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a suitable flask.

  • Add 100 mL of 70% ethanol.

  • Macerate the mixture for 24 hours at room temperature with continuous shaking or intermittent sonication.

  • Separate the extract from the solid plant material by filtration or centrifugation.

  • Collect the supernatant and repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.

  • Redissolve a known amount of the dried crude extract in methanol for subsequent purification or direct analysis.

  • Filter the final solution through a 0.45 µm syringe filter before HPLC or LC-MS/MS analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a sensitive and selective approach for the quantification of this compound.

Instrumentation and Conditions:

ParameterRecommended Specification
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile
Gradient Elution Start with 20% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), negative or positive mode
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound. For a precursor ion [M-H]⁻ of m/z 611.58, characteristic product ions would be selected.
Nebulizer Gas Nitrogen
Drying Gas Temp. 350°C

Standard Preparation:

  • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

Sample Analysis:

  • Inject the prepared plant extract solution and the standard solutions into the LC-MS/MS system.

  • Record the peak areas for the specific MRM transition of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculate the concentration of this compound in the plant extract based on the calibration curve.

Data Presentation

The quantitative results should be summarized in a clear and structured table for easy comparison between different extracts or batches.

Sample IDPlant SourceTissueConcentration (µg/g of dry weight)Standard Deviation
Extract ACassia torosaSeeds[Insert Value][Insert Value]
Extract BCassia torosaLeaves[Insert Value][Insert Value]
Extract CTorosa chinensisRoots[Insert Value][Insert Value]

Visualization of Methodologies and Pathways

Experimental Workflow

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Extraction (70% Ethanol, Maceration) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Plant Extract evaporation->crude_extract dissolution Redissolution in Methanol crude_extract->dissolution final_filtration 0.45 µm Filtration dissolution->final_filtration lcms_analysis LC-MS/MS Quantification final_filtration->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis

Caption: Workflow for this compound Quantification.

Proposed Signaling Pathway

Anthraquinone glycosides have been shown to exert hepatoprotective effects by activating the Nrf2-mediated antioxidant response and modulating MAPK signaling pathways.[4]

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Torosachrysone Torosachrysone 8-O-beta-gentiobioside Keap1_Nrf2 Keap1-Nrf2 Complex Torosachrysone->Keap1_Nrf2 Induces dissociation MAPK_kinases JNK / ERK (Phosphorylation) Torosachrysone->MAPK_kinases p38_dephospho p38 (Dephosphorylation) Torosachrysone->p38_dephospho ROS Oxidative Stress (e.g., t-BHP) ROS->Keap1_Nrf2 Inhibits Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation MAPK_kinases->Nrf2_free Stabilizes ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to HO1_gene Heme Oxygenase-1 (HO-1) Gene Expression ARE->HO1_gene Activates HO1_gene->ROS Reduces

References

Application Notes and Protocols for Cell-Based Assays of Torosachrysone 8-O-beta-gentiobioside Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the biological activity of Torosachrysone 8-O-beta-gentiobioside in cell-based assays. The focus is on its anti-inflammatory and antioxidant properties, with protocols for assessing its impact on macrophage polarization, NF-κB signaling, and cellular oxidative stress.

Overview of this compound

This compound is a natural product that has demonstrated potential therapeutic activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[1] These application notes are designed to guide researchers in the investigation of these activities using established cell-based assay methodologies.

Anti-Inflammatory Activity: Macrophage Polarization and NF-κB Signaling

Macrophages play a critical role in the inflammatory response, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a key regulatory step. This compound has been shown to modulate this process, specifically by inhibiting the pro-inflammatory M1 polarization of macrophages.[2] A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. This compound has been observed to inhibit the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation.[2]

Assessment of Macrophage Polarization

This protocol describes how to assess the effect of this compound on the polarization of RAW 264.7 macrophages.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Induce M1 polarization by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to the wells (except for the M0 control group) and incubate for 24 hours.

  • Analysis of M1/M2 Markers:

    • Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the cells and perform qRT-PCR to analyze the gene expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg-1, CD206).

    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyze by flow cytometry.

    • ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.

Data Presentation:

Treatment GroupiNOS (Fold Change)TNF-α (Fold Change)Arg-1 (Fold Change)CD206 (Fold Change)TNF-α (pg/mL)IL-6 (pg/mL)
Control (M0)1.01.01.01.0BaselineBaseline
LPS (M1)Significant IncreaseSignificant IncreaseNo significant changeNo significant changeHighHigh
LPS + T8G (1 µM)Dose-dependent decreaseDose-dependent decreaseDose-dependent increaseDose-dependent increaseDose-dependent decreaseDose-dependent decrease
LPS + T8G (5 µM)""""""
LPS + T8G (10 µM)""""""
LPS + T8G (25 µM)""""""
LPS + T8G (50 µM)""""""

T8G: this compound. Data is illustrative and should be replaced with experimental results.

Experimental Workflow for Macrophage Polarization Assay

G cluster_setup Cell Culture and Seeding cluster_treatment Treatment cluster_analysis Analysis culture Culture RAW 264.7 cells seed Seed cells in 6-well plates culture->seed pretreat Pre-treat with Torosachrysone 8-O-beta-gentiobioside seed->pretreat induce Induce M1 polarization with LPS pretreat->induce qRT_PCR qRT-PCR for M1/M2 markers induce->qRT_PCR flow_cytometry Flow Cytometry for surface markers induce->flow_cytometry elisa ELISA for cytokine levels induce->elisa

Caption: Workflow for assessing macrophage polarization.

NF-κB Nuclear Translocation Assay

This protocol details the investigation of this compound's effect on the nuclear translocation of the NF-κB p65 subunit.

Experimental Protocol:

  • Cell Culture and Seeding: Culture and seed RAW 264.7 cells on sterile glass coverslips in 6-well plates as described in section 2.1.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 30 minutes to induce NF-κB activation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 1% Bovine Serum Albumin (BSA).

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

  • Microscopy and Image Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

  • Western Blotting (for confirmation):

    • Perform nuclear and cytoplasmic fractionation of cell lysates.

    • Conduct Western blotting on both fractions using antibodies against p65. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker.

Data Presentation:

Treatment GroupNuclear p65 (Relative Intensity)Cytoplasmic p65 (Relative Intensity)
ControlLowHigh
LPSHighLow
LPS + T8G (1 µM)Dose-dependent decreaseDose-dependent increase
LPS + T8G (5 µM)""
LPS + T8G (10 µM)""
LPS + T8G (25 µM)""
LPS + T8G (50 µM)""

T8G: this compound. Data is illustrative and should be replaced with experimental results.

NF-κB Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB (p65/p50) Cytoplasm IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) Nucleus NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene T8G Torosachrysone 8-O-beta-gentiobioside T8G->NFkB_nuc Inhibits

Caption: Inhibition of NF-κB nuclear translocation.

Antioxidant Activity: Cellular Oxidative Stress and NRF2 Pathway

This compound has been reported to exhibit antioxidant effects by acting as an inhibitor of aldose reductase and modulating the NRF2 pathway, which is a master regulator of the antioxidant response.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the measurement of intracellular ROS levels in response to this compound treatment.

Experimental Protocol:

  • Cell Culture and Seeding: Culture a suitable cell line (e.g., human keratinocytes HaCaT or hepatocytes HepG2) and seed in a 96-well black, clear-bottom plate.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Induce oxidative stress by adding an agent like H2O2 (e.g., 100 µM) or tert-butyl hydroperoxide (t-BHP) for 1 hour.

  • ROS Detection:

    • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

Data Presentation:

Treatment GroupRelative Fluorescence Units (RFU)
ControlBaseline
Oxidative Stress InducerHigh
Inducer + T8G (1 µM)Dose-dependent decrease
Inducer + T8G (5 µM)"
Inducer + T8G (10 µM)"
Inducer + T8G (25 µM)"
Inducer + T8G (50 µM)"

T8G: this compound. Data is illustrative and should be replaced with experimental results.

Experimental Workflow for ROS Assay

G cluster_setup Cell Culture and Seeding cluster_treatment Treatment cluster_detection ROS Detection culture Culture cells (e.g., HaCaT) seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with Torosachrysone 8-O-beta-gentiobioside seed->pretreat induce Induce oxidative stress (e.g., H2O2) pretreat->induce load_probe Load with DCFH-DA probe induce->load_probe measure Measure fluorescence load_probe->measure

Caption: Workflow for intracellular ROS measurement.

NRF2 Pathway Activation Assay

This protocol outlines the investigation of this compound's ability to activate the NRF2 antioxidant response pathway.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line and treat with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).

  • Western Blotting for NRF2 Nuclear Translocation:

    • Perform nuclear and cytoplasmic fractionation.

    • Conduct Western blotting to detect NRF2 levels in both fractions.

  • qRT-PCR for NRF2 Target Genes:

    • Extract total RNA and perform qRT-PCR to measure the expression of NRF2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Data Presentation:

Treatment GroupNuclear NRF2 (Fold Change)HO-1 mRNA (Fold Change)NQO1 mRNA (Fold Change)
Control1.01.01.0
T8G (1 µM)Dose- and time-dependent increaseDose- and time-dependent increaseDose- and time-dependent increase
T8G (5 µM)"""
T8G (10 µM)"""
T8G (25 µM)"""
T8G (50 µM)"""

T8G: this compound. Data is illustrative and should be replaced with experimental results.

NRF2 Antioxidant Pathway Activation

G T8G Torosachrysone 8-O-beta-gentiobioside Keap1 Keap1 T8G->Keap1 Inhibits NRF2_cyto NRF2 (Cytoplasm) Keap1->NRF2_cyto sequesters NRF2_nuc NRF2 (Nucleus) NRF2_cyto->NRF2_nuc translocates ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE binds Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes

Caption: Activation of the NRF2 antioxidant pathway.

Cell Viability Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed biological effects are not due to cell death. The MTT assay is a common method for this purpose.

Experimental Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a wide range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Control)100100100
1>95>95>95
5>95>95>95
10>95>95>95
25>90>90>90
50>85>85>85
100>80>80>80

Data is illustrative and should be replaced with experimental results.

Conclusion

These application notes provide a framework for investigating the anti-inflammatory and antioxidant activities of this compound using cell-based assays. The detailed protocols and data presentation formats are intended to facilitate reproducible and comparable research in the field of natural product drug discovery. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols: Synthesis and Biological Activity of Torosachrysone 8-O-β-Gentiobioside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed synthesis of Torosachrysone 8-O-β-gentiobioside and its derivatives, along with insights into their potential biological activities and mechanisms of action. While a direct published synthesis for this specific molecule is not currently available, the following protocols are based on well-established and analogous chemical transformations in carbohydrate and natural product chemistry.

Introduction

Torosachrysone 8-O-β-gentiobioside is a naturally occurring anthraquinone (B42736) glycoside that has been isolated from plants such as Cassia torosa.[1] This class of compounds is of significant interest to the pharmaceutical and cosmetic industries due to its reported antioxidant, anti-inflammatory, and anti-tumor properties.[2] The glycosylation of the torosachrysone aglycone with a gentiobiose moiety is expected to enhance its solubility and bioavailability, potentially modulating its pharmacological profile.

These notes provide detailed, plausible protocols for the chemical synthesis of Torosachrysone 8-O-β-gentiobioside, aimed at enabling researchers to produce this compound and its derivatives for further biological evaluation. Additionally, we present hypothesized signaling pathways through which these compounds may exert their anti-inflammatory and anti-tumor effects, based on studies of structurally related molecules.

Proposed Synthetic Pathway

The synthesis of Torosachrysone 8-O-β-gentiobioside can be envisioned through a multi-step process, commencing with the preparation of a suitable gentiobiosyl donor and its subsequent coupling with the torosachrysone aglycone. The Koenigs-Knorr reaction is a classic and effective method for the formation of glycosidic bonds and is proposed as the key step in this synthesis.[3]

Workflow for the Synthesis of Torosachrysone 8-O-β-gentiobioside:

G cluster_0 Gentiobiose Preparation cluster_1 Glycosylation and Deprotection Gentiobiose Gentiobiose Gentiobiose_octaacetate Gentiobiose Octaacetate Gentiobiose->Gentiobiose_octaacetate Acetic Anhydride, Pyridine Gentiobiosyl_bromide Hepta-O-acetyl-α-D-gentiobiosyl Bromide Gentiobiose_octaacetate->Gentiobiosyl_bromide HBr in Acetic Acid Protected_product Protected Torosachrysone Gentiobioside Gentiobiosyl_bromide->Protected_product Torosachrysone Torosachrysone Torosachrysone->Protected_product Koenigs-Knorr Glycosylation Final_product Torosachrysone 8-O-β-gentiobioside Protected_product->Final_product Zemplén Deacetylation

Caption: Proposed synthetic workflow for Torosachrysone 8-O-β-gentiobioside.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the synthesis of Torosachrysone 8-O-β-gentiobioside.

Protocol 1: Synthesis of Hepta-O-acetyl-α-D-gentiobiosyl Bromide (Gentiobiosyl Donor)

This protocol is adapted from a similar procedure for the synthesis of α-D-cellobiosyl bromide heptaacetate.[4]

Materials:

  • Gentiobiose octaacetate

  • 33% Hydrogen bromide in glacial acetic acid

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve gentiobiose octaacetate (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 33% HBr in glacial acetic acid (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 2 hours, and then at room temperature for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Dry the resulting crude product under a high vacuum to yield hepta-O-acetyl-α-D-gentiobiosyl bromide as a white solid.

Protocol 2: Koenigs-Knorr Glycosylation of Torosachrysone

This protocol is a generalized adaptation of the Koenigs-Knorr reaction for the glycosylation of a phenolic acceptor.[5]

Materials:

  • Torosachrysone (aglycone)

  • Hepta-O-acetyl-α-D-gentiobiosyl bromide

  • Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)

  • Anhydrous acetonitrile (B52724) or Dichloromethane (DCM)

  • Celite

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk line or glovebox

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Torosachrysone (1.0 eq), the gentiobiosyl bromide donor (1.2 eq), and the silver salt promoter (2.0 eq).

  • Add anhydrous acetonitrile or DCM via syringe.

  • Stir the suspension vigorously at room temperature, protected from light, for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected Torosachrysone 8-O-β-gentiobioside derivative.

Protocol 3: Zemplén Deacetylation of the Protected Glycoside

This is a standard procedure for the deprotection of acetylated sugars.

Materials:

  • Protected Torosachrysone 8-O-β-gentiobioside

  • Anhydrous methanol

  • Sodium methoxide (B1231860) (catalytic amount)

  • Amberlite IR120 (H⁺ form) resin

  • Filter funnel

Procedure:

  • Dissolve the protected glycoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralize the reaction mixture by adding Amberlite IR120 (H⁺ form) resin until the pH is neutral.

  • Filter off the resin and wash with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude Torosachrysone 8-O-β-gentiobioside.

  • Purify the final product by a suitable method, such as recrystallization or preparative HPLC.

Data Presentation

The following tables provide representative quantitative data for the synthesis and biological activity of compounds analogous to Torosachrysone 8-O-β-gentiobioside.

Table 1: Representative Reagent Stoichiometry for Synthesis

StepReagentMolar Eq.Role
1 Gentiobiose Octaacetate1.0Starting Material
33% HBr in Acetic Acid2.0Brominating Agent
2 Torosachrysone1.0Glycosyl Acceptor
Hepta-O-acetyl-α-D-gentiobiosyl Bromide1.2Glycosyl Donor
Silver(I) Oxide2.0Promoter
3 Protected Glycoside1.0Starting Material
Sodium Methoxide0.1Catalyst

Table 2: Representative Anti-inflammatory Activity of Related Compounds

CompoundAssayCell LineIC₅₀ (µg/mL)Reference
Kakadu Plum (NT) Water ExtractNitric Oxide InhibitionRAW 264.752.4 ± 2.1[6]
Kakadu Plum (NT) AAE ExtractNitric Oxide InhibitionRAW 264.733.3 ± 1.3[6]
Harpagophytum zeyheri (Water)Nitric Oxide InhibitionRAW 264.7> 100[7]
Harpagophytum zeyheri (Ethanol)Nitric Oxide InhibitionRAW 264.790.3 ± 1.1[7]

Table 3: Representative Cytotoxicity of Related Flavonoid Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 2f (dihydroxy 4-thioflavone)MCF-77.1 ± 0.51[8]
Compound 2f (dihydroxy 4-thioflavone)MCF-7/DX34.93 ± 5.75[8]
Luteolin (4d)MCF-721.6 ± 0.8[8]
Quercetin (5d)MCF-713.7 ± 0.6[8]

Hypothesized Signaling Pathways

The biological activities of Torosachrysone and its glycosides are likely mediated through the modulation of key cellular signaling pathways involved in inflammation and cancer progression. Based on studies of the closely related Torachrysone-8-O-β-D-glucoside, the following pathways are proposed.

Anti-inflammatory Signaling Pathway

Torosachrysone derivatives may exert their anti-inflammatory effects by inhibiting the morphological and metabolic changes in macrophages associated with the pro-inflammatory M1 phenotype.

G Torosachrysone Torosachrysone 8-O-β-gentiobioside FAK FAK Phosphorylation Torosachrysone->FAK TCA TCA Cycle Function Torosachrysone->TCA NFkB NF-κB Nuclear Translocation Torosachrysone->NFkB PK Pyruvate Kinase Activity FAK->PK Glycolysis Glycolysis PK->Glycolysis Inflammation Inflammatory Cytokine Release NFkB->Inflammation

Caption: Hypothesized anti-inflammatory signaling pathway of Torosachrysone derivatives.

Anti-tumor Signaling Pathway

The anti-tumor activity of Torosachrysone derivatives may involve the modulation of multiple signaling pathways that are often dysregulated in cancer, such as those controlling cell proliferation, survival, and apoptosis.

G Torosachrysone Torosachrysone 8-O-β-gentiobioside PI3K_AKT PI3K/Akt/mTOR Pathway Torosachrysone->PI3K_AKT MAPK MAPK Pathway Torosachrysone->MAPK STAT3 STAT3 Pathway Torosachrysone->STAT3 Apoptosis Apoptosis Torosachrysone->Apoptosis Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation STAT3->Proliferation STAT3->Survival

Caption: Hypothesized anti-tumor signaling pathways modulated by Torosachrysone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Torosachrysone 8-O-beta-gentiobioside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Torosachrysone 8-O-beta-gentiobioside extraction from its natural source, primarily the seeds of Cassia tora. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary source for extracting this compound?

A1: The primary natural source of this compound is the seeds of the plant Cassia tora, also known as Senna tora.[1][2]

Q2: What class of compound is this compound, and what are its general solubility characteristics?

A2: this compound is a naphthopyrone glycoside.[1] The presence of the gentiobioside (a sugar moiety) makes it a relatively polar molecule, soluble in polar solvents like methanol (B129727), ethanol (B145695), and water, or mixtures thereof. Its solubility in non-polar solvents is limited.

Q3: What are the most critical factors influencing the extraction yield?

A3: Several factors can significantly impact the extraction yield, including the quality of the plant material, particle size, choice of solvent, extraction temperature, and duration of extraction.[3]

Q4: Are there any specific challenges associated with the purification of this compound?

A4: Yes, the purification can be challenging due to the presence of structurally similar anthraquinone (B42736) and naphthopyrone glycosides in the crude extract.[4] Chromatographic separation requires careful optimization to achieve high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Poor Quality Plant Material: Improperly stored, old, or incorrectly identified plant material.Ensure the use of freshly harvested and properly dried Cassia tora seeds from a reputable source. Verify the botanical identity of the plant material.
Inadequate Grinding: Insufficient surface area for solvent penetration due to large particle size.Grind the seeds to a fine, uniform powder (e.g., 40-60 mesh) to maximize the surface area exposed to the solvent.
Suboptimal Solvent Choice: The solvent may not be polar enough to efficiently extract the glycoside.Use a polar solvent system. Based on literature for similar compounds, 70-80% aqueous ethanol or methanol is a good starting point. Experiment with different solvent polarities.[5]
Insufficient Extraction Time or Temperature: The extraction may be incomplete.Increase the extraction time or temperature within reasonable limits. For maceration, allow for at least 24-48 hours. For heat-assisted methods like Soxhlet or reflux, ensure an adequate number of cycles or duration. However, be cautious of potential degradation at high temperatures.
Low Purity of Final Product Co-extraction of Impurities: The solvent system may be extracting a wide range of compounds with similar polarities.Employ a multi-step extraction or purification strategy. Start with a defatting step using a non-polar solvent like hexane (B92381) to remove lipids. Utilize different chromatographic techniques (e.g., silica (B1680970) gel, Sephadex) for purification.
Inadequate Chromatographic Separation: Poor resolution between this compound and other glycosides.Optimize the mobile phase for column chromatography. A gradient elution from a less polar to a more polar solvent system often yields better separation. Monitor fractions closely using Thin Layer Chromatography (TLC).
Degradation of Target Compound Hydrolysis of the Glycosidic Bond: Exposure to acidic conditions or high temperatures can cleave the sugar moiety.Avoid strongly acidic conditions during extraction and workup. Use moderate temperatures for solvent evaporation (e.g., under reduced pressure at <50°C).[6]
Enzymatic Degradation: Endogenous enzymes in the plant material may degrade the glycoside once the cells are ruptured.Blanching the plant material with steam or boiling solvent at the beginning of the extraction can help deactivate these enzymes.[6]

Data Presentation: Comparative Extraction Parameters

Extraction Method Solvent System Temperature (°C) Duration Relative Yield of Total Glycosides (Illustrative) Key Considerations
Maceration 70% EthanolRoom Temperature48 hoursModerateSimple and requires minimal equipment, but may be less efficient.
Soxhlet Extraction 95% EthanolBoiling Point of Solvent8 hoursHighEfficient but the prolonged high temperature may risk thermal degradation of some compounds.
Ultrasonic-Assisted Extraction 80% Methanol40-5030-60 minutesHighFaster and often more efficient than maceration, with less risk of thermal degradation than Soxhlet.
Reflux Extraction 70% EthanolBoiling Point of Solvent4 hoursHighMore controlled heating than Soxhlet, but still carries a risk of thermal degradation.

Experimental Protocols

Protocol 1: Optimized Laboratory-Scale Extraction of this compound

This protocol is a synthesized approach based on methods for extracting similar glycosides from Cassia species.

1. Preparation of Plant Material:

  • Obtain dried seeds of Cassia tora.

  • Grind the seeds into a fine powder (approximately 40-60 mesh size) using a mechanical grinder.

  • Defat the powdered material by soaking and stirring in n-hexane (1:5 w/v) for 24 hours at room temperature. Filter and discard the hexane. Repeat this step twice to ensure the removal of lipids. Air-dry the defatted powder.

2. Extraction:

  • Macerate the defatted seed powder (100 g) in 80% aqueous methanol (1 L) in a sealed container.

  • Keep the mixture at room temperature for 48 hours with occasional shaking.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3. Purification by Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column packed in chloroform (B151607).

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, and so on).

  • Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system.

  • Combine the fractions containing the spot corresponding to this compound (a reference standard is required for confirmation).

  • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified compound.

Visualizations

Experimental Workflow

experimental_workflow start Start: Dried Cassia tora Seeds grinding Grinding (40-60 mesh) start->grinding defatting Defatting with n-hexane grinding->defatting extraction Maceration with 80% Methanol defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_concentration Final Concentration pooling->final_concentration end Purified this compound final_concentration->end

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Final Product check_crude Check Yield of Crude Extract start->check_crude low_crude Low Crude Yield check_crude->low_crude Low good_crude Acceptable Crude Yield check_crude->good_crude Acceptable check_material Evaluate Plant Material & Preparation low_crude->check_material check_purification Evaluate Purification Step good_crude->check_purification material_issue Improve Grinding / Source New Material check_material->material_issue Issue Found check_extraction Optimize Extraction Parameters check_material->check_extraction No Issue extraction_issue Adjust Solvent, Time, or Temperature check_extraction->extraction_issue Suboptimal purification_issue Loss during Chromatography check_purification->purification_issue Issue Found check_degradation Check for Degradation check_purification->check_degradation No Obvious Loss optimize_chrom Optimize Chromatographic Separation purification_issue->optimize_chrom degradation_issue Modify Conditions (pH, Temp) check_degradation->degradation_issue Degradation Suspected

Caption: Decision tree for troubleshooting low yield in extraction experiments.

References

Overcoming solubility issues with Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Torosachrysone 8-O-beta-gentiobioside. The information provided is intended to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the correct molecular formula and molecular weight for this compound?

A1: The correct molecular formula for this compound is C₂₈H₃₆O₁₅, with a molecular weight of approximately 612.58 g/mol . It is a natural phenolic compound and typically appears as a yellow crystalline powder.

Q2: I am having trouble dissolving this compound in aqueous solutions. Why is this happening?

A2: this compound, like many flavonoid glycosides, has poor water solubility. The gentiobioside sugar moiety enhances its aqueous solubility compared to its aglycone form, but it can still be challenging to dissolve directly in aqueous buffers, especially at high concentrations. Precipitation often occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous medium due to the sudden change in solvent polarity.

Q3: What are the recommended solvents for preparing a stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing a stock solution of this compound. It is generally soluble in DMSO. Other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) may also be used, though their efficacy can be lower than DMSO.

Q4: Can I heat the solution or use sonication to aid dissolution?

A4: Yes, gentle warming (e.g., to 37°C) and brief sonication in a water bath can help dissolve the compound in the initial organic solvent. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.

Q5: My compound precipitates when I add my DMSO stock to my cell culture medium. How can I prevent this?

A5: To prevent precipitation upon dilution in aqueous media, it is crucial to add the DMSO stock solution to the aqueous buffer or medium dropwise while vigorously vortexing or stirring. This ensures rapid and even dispersion. Additionally, keeping the final concentration of DMSO in your experimental setup as low as possible (ideally below 0.5%) is important to minimize both precipitation and potential solvent-induced cellular toxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or low temperature.Increase the solvent volume to lower the concentration. Use gentle warming (37°C) or brief sonication to aid dissolution. Ensure you are using high-purity, anhydrous DMSO.
A precipitate forms immediately upon adding the stock solution to an aqueous buffer. Rapid change in solvent polarity exceeding the compound's aqueous solubility limit.Add the organic stock solution slowly and dropwise into the vigorously stirring aqueous buffer. This helps in rapid dispersion and prevents localized high concentrations.
The solution is initially clear but becomes cloudy or forms a precipitate over time. The compound is in a supersaturated and unstable state in the aqueous medium.Consider using a formulation with solubilizing excipients such as Tween 80 or PEG300 for in vivo studies. For in vitro assays, you may need to lower the final concentration of the compound.
Inconsistent experimental results. Variable amounts of precipitated compound leading to inconsistent effective concentrations.Standardize your solution preparation protocol. Always visually inspect for any signs of precipitation before each experiment. Prepare fresh dilutions for each experiment if stability is a concern.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a general guideline based on information for similar compounds and supplier recommendations.

SolventEstimated SolubilityNotes
DMSO ≥ 20 mg/mLThe recommended solvent for preparing high-concentration stock solutions.
Ethanol LimitedMay be used for lower concentration stock solutions.
Water PoorNot recommended for preparing stock solutions.
PBS (pH 7.4) Very PoorDirect dissolution is not feasible for most experimental concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh 6.13 mg of this compound using an analytical balance.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C until the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1]

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
  • Prepare Aqueous Medium: Have your desired volume of cell culture medium or buffer ready in a sterile tube.

  • Dilution: While vigorously vortexing the aqueous medium, add the required volume of the 10 mM DMSO stock solution dropwise to achieve the final desired concentration.

  • Mixing: Continue vortexing for an additional 30 seconds to ensure the compound is evenly dispersed.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5% to avoid solvent effects on the cells.

Protocol 3: Formulation for In Vivo Animal Studies (Example)

This protocol provides an example formulation for a poorly water-soluble compound. The exact ratios may need to be optimized for this compound.

Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) [1]

  • Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Mixing: In a sterile tube, combine the following in order, mixing thoroughly after each addition:

    • 100 µL of the 25 mg/mL DMSO stock solution.

    • 400 µL of PEG300.

    • 50 µL of Tween 80.

    • 450 µL of saline (0.9% NaCl in water).

  • Final Concentration: This will result in a 1 mL solution with a final compound concentration of 2.5 mg/mL. The solution should be a clear emulsion.

Visualizations

Signaling Pathways

The following diagrams illustrate the putative signaling pathways through which this compound may exert its biological effects, based on studies of closely related compounds.

anti_inflammatory_pathway Torosachrysone Torosachrysone 8-O-beta-gentiobioside p_FAK p-FAK Torosachrysone->p_FAK Inhibits Phosphorylation NFkB NF-κB Torosachrysone->NFkB Inhibits Translocation FAK FAK (Focal Adhesion Kinase) FAK->p_FAK Phosphorylation PK Pyruvate Kinase p_FAK->PK Activates p_FAK->NFkB Activates Glycolysis Glycolysis PK->Glycolysis Promotes Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription

Caption: Putative anti-inflammatory signaling pathway of this compound.

anti_cancer_pathway Torosachrysone Torosachrysone 8-O-beta-gentiobioside Bcl2 Bcl-2 (Anti-apoptotic) Torosachrysone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Torosachrysone->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeability CytC Cytochrome c Mitochondrion->CytC Release Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Putative intrinsic apoptosis pathway induced by this compound.

antioxidant_pathway Torosachrysone Torosachrysone 8-O-beta-gentiobioside Keap1_Nrf2 Keap1-Nrf2 Complex Torosachrysone->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription

Caption: Putative Nrf2-mediated antioxidant pathway of this compound.

Experimental Workflow

experimental_workflow Start Start: Poorly Soluble Compound Weigh Weigh Compound Start->Weigh Dissolve Dissolve in 100% DMSO Weigh->Dissolve Stock High Concentration Stock Solution (-20°C Storage) Dissolve->Stock Dilute Serial Dilution in Aqueous Buffer Stock->Dilute Check Check for Precipitation Dilute->Check Clear Clear Solution: Proceed with Experiment Check->Clear No Precipitate Precipitate Forms: Troubleshoot Check->Precipitate Yes Troubleshoot Lower Concentration OR Use Formulation (e.g., with co-solvents) Precipitate->Troubleshoot Troubleshoot->Dilute Re-attempt

Caption: General workflow for preparing and troubleshooting solutions of this compound.

References

Preventing degradation of Torosachrysone 8-O-beta-gentiobioside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Torosachrysone 8-O-beta-gentiobioside during storage and experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Loss of Compound Activity or Purity Over Time

  • Possible Cause: Inappropriate storage conditions leading to chemical degradation.

  • Troubleshooting Steps:

    • Verify Storage Temperature: Cross-reference your storage conditions with the recommended guidelines in Table 1.

    • Assess Light Exposure: Ensure the compound is stored in a light-protected container (e.g., amber vial) and location. Anthraquinone (B42736) glycosides can be susceptible to photodegradation.

    • Evaluate Solvent Stability: If stored in solution, consider the solvent's purity and potential for degradation. Some solvents can degrade over time or may contain impurities that can react with the compound. For long-term storage, it is recommended to store the compound as a dry powder.

    • Check for Repeated Freeze-Thaw Cycles: If the compound is in a solution that is frequently used, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Issue 2: Inconsistent Experimental Results Between Batches

  • Possible Cause: Degradation of one batch of the compound, or inherent batch-to-batch variability from the supplier.

  • Troubleshooting Steps:

    • Perform Quality Control: Analyze the purity of the problematic batch using techniques like HPLC to compare it with a fresh batch or the supplier's certificate of analysis.

    • Review Storage History: Examine the storage history of the inconsistent batch for any deviations from the recommended conditions.

    • Contact Supplier: If degradation is not suspected, contact the supplier to inquire about batch-to-batch consistency.

Issue 3: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze Degradation Products: If possible, use mass spectrometry (MS) to identify the molecular weights of the unexpected peaks. This can provide clues about the degradation pathway (e.g., hydrolysis of the glycosidic bond would result in a peak corresponding to the aglycone, Torosachrysone).

    • Investigate Potential Causes:

      • Hydrolysis: If the compound has been exposed to acidic or basic conditions, or enzymatic contamination, hydrolysis of the gentiobioside sugar moiety may have occurred.

      • Oxidation: Exposure to air and light can lead to oxidation of the anthraquinone core.

      • Photodegradation: Light exposure can cause structural changes.

    • Implement Preventative Measures: Based on the suspected cause, adjust storage and handling procedures accordingly (e.g., use of inert gas, protection from light, maintaining neutral pH).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound as a solid powder under the conditions summarized in the table below. When in solution, storage at lower temperatures is crucial, and the duration of storage should be minimized.

Q2: Can I store this compound in a solution?

A2: Yes, but for shorter periods compared to the powder form. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, use a high-purity, anhydrous solvent and store at -80°C for no longer than six months, or at -20°C for up to one month. Avoid repeated freeze-thaw cycles by preparing aliquots.

Q3: What solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound. For in vivo studies, formulations with DMSO, PEG300, Tween 80, and saline or corn oil may be considered, but their stability should be evaluated.

Q4: Is this compound sensitive to light?

Q5: How can I check for degradation of my this compound sample?

A5: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with a UV or MS detector. A decrease in the area of the main peak corresponding to the compound and the appearance of new peaks are indicative of degradation.

Q6: What are the likely degradation pathways for this compound?

A6: Based on its chemical structure as a phenolic anthraquinone glycoside, the most probable degradation pathways are:

  • Acid or Enzymatic Hydrolysis: Cleavage of the O-glycosidic bond, releasing the gentiobioside sugar and the aglycone (Torosachrysone).

  • Oxidation: The phenolic and anthraquinone moieties can be susceptible to oxidation, especially when exposed to air, light, or high pH.

  • Photodegradation: Light can induce various chemical reactions leading to the breakdown of the molecule.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Powder-20°CUp to 3 years
4°CUp to 2 years
In Solvent-80°CUp to 6 months
-20°CUp to 1 month

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under various stress conditions to predict its shelf-life and identify potential degradation pathways.

Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., DMSO, acetonitrile, water)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Temperature-controlled chambers/ovens

  • Photostability chamber

  • HPLC system with UV or MS detector

  • Amber and clear glass vials

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • Aliquot the stock solution into separate vials for each stress condition.

  • Stress Conditions:

    • Thermal Stress:

      • Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) in temperature-controlled chambers.

      • Include a control sample stored at the recommended long-term storage temperature (-20°C).

    • pH Stress:

      • Dilute the stock solution in buffers of different pH values (e.g., acidic - pH 4, neutral - pH 7, basic - pH 9).

      • Incubate at room temperature or an elevated temperature.

    • Photostability:

      • Expose samples in clear vials to a controlled light source in a photostability chamber (as per ICH Q1B guidelines).

      • Wrap a control sample in aluminum foil and place it in the same chamber.

    • Oxidative Stress:

      • Expose the sample to an oxidizing agent (e.g., a low concentration of hydrogen peroxide).

      • Incubate at room temperature.

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month). The exact timing will depend on the observed rate of degradation.

  • Analysis:

    • At each time point, analyze the samples by HPLC.

    • Quantify the remaining percentage of this compound by measuring the peak area relative to the time zero sample.

    • Monitor the formation of any new peaks, which represent degradation products. If an MS detector is available, obtain mass spectra of these new peaks to aid in their identification.

  • Data Interpretation:

    • Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

    • Identify the conditions under which the compound is least stable.

    • Characterize the degradation products to understand the degradation pathways.

Mandatory Visualization

Troubleshooting_Workflow start Start: Issue Encountered (e.g., loss of activity, new HPLC peaks) check_storage Step 1: Verify Storage Conditions (Temperature, Light, Solvent) start->check_storage qc_analysis Step 2: Perform Quality Control (HPLC, MS) check_storage->qc_analysis is_degraded Is Degradation Confirmed? qc_analysis->is_degraded identify_cause Step 3: Identify Potential Cause (Hydrolysis, Oxidation, Photodegradation) is_degraded->identify_cause Yes contact_supplier Step 3a: Contact Supplier (Inquire about batch variability) is_degraded->contact_supplier No implement_prevention Step 4: Implement Corrective Actions (Adjust pH, Protect from Light, Use Inert Gas) identify_cause->implement_prevention end_resolved End: Issue Resolved implement_prevention->end_resolved end_unresolved End: Issue Unresolved (Consider compound instability) contact_supplier->end_unresolved

Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.

Stability_Testing_Workflow start Start: Prepare Stock Solution aliquot Aliquot for Stress Conditions start->aliquot thermal Thermal Stress (40°C, 60°C, 80°C) aliquot->thermal ph pH Stress (pH 4, 7, 9) aliquot->ph photo Photostability (ICH Q1B) aliquot->photo oxidative Oxidative Stress (H2O2) aliquot->oxidative sampling Sample at Time Points (0, 24, 48h, etc.) thermal->sampling ph->sampling photo->sampling oxidative->sampling analysis Analyze by HPLC-UV/MS sampling->analysis data_interp Interpret Data (Degradation kinetics, product identification) analysis->data_interp end End: Determine Stability Profile data_interp->end

Caption: Experimental workflow for conducting an accelerated stability study of this compound.

Technical Support Center: Optimizing HPLC Parameters for Torosachrysone 8-O-beta-gentiobioside Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Torosachrysone 8-O-beta-gentiobioside.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Resolution or Co-elution of Peaks

  • Question: My chromatogram shows poor separation between the peak for this compound and other components in my sample. What steps can I take to improve the resolution?

  • Answer:

    • Optimize the Mobile Phase Gradient: A shallow gradient can often improve the separation of closely eluting compounds. If you are running an isocratic method, switch to a gradient elution. For an existing gradient, try decreasing the rate of change of the organic solvent concentration. For example, if your gradient is 20-80% acetonitrile (B52724) over 20 minutes, try extending it to 20-60% over 30 minutes.

    • Adjust the Mobile Phase Composition: The selectivity of the separation can be altered by changing the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) or by adjusting the pH of the aqueous phase. Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase is common for the analysis of flavonoid glycosides and can improve peak shape and resolution.[1]

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different column. A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size (e.g., 3.5 µm to 1.8 µm) can provide different selectivity and higher efficiency.

    • Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

    • Adjust the Temperature: Operating the column at a controlled, elevated temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.[1]

Issue 2: Peak Tailing

  • Question: The peak for my compound of interest is asymmetrical, with a pronounced tail. What is causing this, and how can I fix it?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors:

    • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar analytes, causing tailing. To mitigate this, add a competing agent to the mobile phase, such as a small amount of acid (e.g., 0.1% formic acid) or a buffer.[1]

    • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.

    • Column Contamination or Degradation: The column may have accumulated contaminants from previous injections, or the stationary phase may be degrading. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[2] If the problem persists, the column may need to be replaced.

    • Dead Volume: Excessive dead volume in the HPLC system (e.g., from poorly connected fittings) can cause peak broadening and tailing. Ensure all fittings are properly tightened.

Issue 3: Variable Retention Times

  • Question: The retention time for this compound is shifting between injections. What could be the cause of this variability?

  • Answer: Inconsistent retention times can compromise the reliability of your analysis. Here are some potential causes and solutions:

    • Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed.[2] If you are using an online mixing system, check that the proportioning valves are functioning correctly.[3]

    • Fluctuating Column Temperature: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[2]

    • Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate and, consequently, variable retention times. Inspect the pump for any signs of leaks or salt buildup.[2]

    • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is generally recommended for equilibration.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: Based on methods for structurally similar flavonoid glycosides, a good starting point would be a reversed-phase C18 column with a gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.[1][4][5]

Q2: What detection wavelength should I use?

A2: The optimal detection wavelength will depend on the UV-Vis absorbance spectrum of this compound. Without specific data for this compound, a diode array detector (DAD) or photodiode array (PDA) detector can be used to scan a range of wavelengths (e.g., 210-400 nm) to determine the absorbance maximum. For many flavonoids, detection is often performed around 280 nm and 365 nm.[1]

Q3: How should I prepare my sample for injection?

A3: Dissolve your sample in a solvent that is compatible with the initial mobile phase conditions. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase to avoid peak distortion. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[1]

Q4: How can I confirm the identity of the peak corresponding to this compound?

A4: The most definitive way to identify the peak is to use a reference standard of this compound. Inject the standard under the same HPLC conditions and compare the retention time with the peak in your sample. For further confirmation, you can spike your sample with the standard and observe an increase in the peak height of interest. Mass spectrometry (LC-MS) can also be used for positive identification based on the mass-to-charge ratio of the compound.

Data Presentation

Table 1: Recommended HPLC Parameters for this compound Separation

ParameterRecommended ConditionAlternative/Troubleshooting Suggestion
Column Reversed-phase C18, 150 x 4.6 mm, 3.5 µmPhenyl-hexyl, C8, or a column with smaller particle size (e.g., 1.8 µm) for higher efficiency
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Acetic Acid or a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 2.5-3.5)
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol with 0.1% Formic Acid
Gradient 10-50% B over 30 minutesAdjust the gradient slope or starting/ending percentages to optimize resolution
Flow Rate 1.0 mL/minDecrease to 0.8 mL/min to improve resolution, or increase to 1.2 mL/min to shorten run time
Column Temperature 30 °CIncrease to 35-40 °C to improve peak shape and reduce viscosity
Injection Volume 10 µLDecrease to 5 µL if peak fronting or tailing is observed due to mass overload
Detection DAD/PDA at 280 nm and 365 nmScan for the wavelength of maximum absorbance if not known

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound

  • Preparation of Mobile Phases:

    • Mobile Phase A: To 1 L of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas for at least 15 minutes using an ultrasonic bath or an online degasser.

    • Mobile Phase B: To 1 L of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent, such as a mixture of water and methanol (e.g., 50:50 v/v), to a known concentration.

    • Vortex the sample to ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Operation:

    • Install a reversed-phase C18 column (150 x 4.6 mm, 3.5 µm) and set the column oven to 30 °C.

    • Purge the HPLC pumps with the prepared mobile phases to remove any air bubbles.

    • Set the flow rate to 1.0 mL/min.

    • Program the following gradient elution:

      • 0-5 min: 10% B

      • 5-30 min: 10-50% B (linear gradient)

      • 30-35 min: 50-90% B (linear gradient for column wash)

      • 35-40 min: 90% B (hold for column wash)

      • 40-41 min: 90-10% B (return to initial conditions)

      • 41-50 min: 10% B (column equilibration)

    • Set the injection volume to 10 µL.

    • Set the DAD/PDA detector to acquire data from 210-400 nm and monitor at 280 nm and 365 nm.

  • Data Acquisition and Analysis:

    • Inject a blank (sample solvent) to ensure the baseline is clean.

    • Inject the prepared sample.

    • If available, inject a reference standard of this compound for peak identification and quantification.

    • Integrate the peak corresponding to this compound in the chromatogram to determine its retention time and peak area.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start problem Identify HPLC Problem start->problem peak_problems Peak Shape or Retention Time Issues? problem->peak_problems Yes system_problems System Pressure or Baseline Issues? problem->system_problems No poor_resolution Poor Resolution peak_problems->poor_resolution Resolution peak_tailing Peak Tailing peak_problems->peak_tailing Tailing variable_rt Variable Retention Time peak_problems->variable_rt Variability optimize_gradient Optimize Gradient poor_resolution->optimize_gradient change_mobile_phase Adjust Mobile Phase peak_tailing->change_mobile_phase check_column Check/Change Column peak_tailing->check_column check_temp Check Temperature Control variable_rt->check_temp optimize_gradient->change_mobile_phase change_mobile_phase->check_column end Problem Resolved check_column->end check_flow Check Flow Rate/Pump check_temp->check_flow check_flow->end pressure_high High Pressure system_problems->pressure_high Pressure pressure_low Low Pressure/No Flow system_problems->pressure_low Pressure noisy_baseline Noisy Baseline system_problems->noisy_baseline Baseline check_blockage Check for Blockages pressure_high->check_blockage check_leaks Check for Leaks pressure_low->check_leaks degas_mobile_phase Degas Mobile Phase noisy_baseline->degas_mobile_phase check_blockage->end check_leaks->end degas_mobile_phase->end

Caption: Troubleshooting workflow for common HPLC issues.

References

Troubleshooting low bioactivity of Torosachrysone 8-O-beta-gentiobioside in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Torosachrysone 8-O-beta-gentiobioside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting guides for issues encountered during in vitro assays with this compound.

Q1: I am observing lower than expected or no bioactivity with this compound in my assay. What are the potential causes?

A1: Low or inconsistent bioactivity is a common challenge when working with natural products. Several factors, ranging from compound handling to assay conditions, can contribute to this issue. A systematic troubleshooting approach is crucial.

First, consider the intrinsic properties of the compound and the experimental setup. Key areas to investigate include compound solubility and stability, reagent and cell quality, and the assay conditions themselves. It is also important to rule out assay interference, which can be a common issue with natural products.[1]

Below is a workflow to help you diagnose the potential source of the problem.

G start Low or No Bioactivity Observed solubility Step 1: Verify Compound Solubility start->solubility stability Step 2: Assess Compound Stability solubility->stability Solubility Confirmed reagents Step 3: Check Reagent & Cell Quality stability->reagents Stability Confirmed assay_conditions Step 4: Review Assay Conditions reagents->assay_conditions Quality Confirmed end Activity Confirmed or Issue Identified assay_conditions->end Conditions Optimized

Caption: Troubleshooting workflow for low bioactivity.

Q2: How can I address potential solubility issues with this compound?

A2: Poor solubility is a frequent cause of apparent low activity, as the effective concentration of the compound in the assay medium is lower than intended.[2]

Troubleshooting Steps:

  • Visual Inspection: Centrifuge your prepared compound dilutions and inspect for any precipitate. Even a small pellet indicates solubility issues.

  • Solvent Optimization: this compound may require a specific solvent system. While DMSO is common, its final concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[3] If solubility in your current system is poor, consider testing other biocompatible solvents.

  • Use of Surfactants or Co-solvents: For certain assays, the inclusion of a small amount of a non-ionic surfactant like Tween 80 or a co-solvent like PEG300 can help maintain compound solubility.[4] However, you must validate that these additives do not interfere with your assay.

  • Sonication and Warming: Gentle warming or sonication can aid in the initial dissolution of the compound in the stock solvent.[3]

Parameter Recommendation Considerations
Primary Solvent DMSO, EthanolTest for compound stability in the chosen solvent.
Final Solvent Conc. < 0.5% (DMSO)High concentrations can be cytotoxic or interfere with the assay.
Solubilizing Agents Tween 80, PEG300Must be tested for non-interference with the assay.
Physical Methods Gentle warming, vortexing, sonicationAvoid excessive heat which may degrade the compound.

Q3: My results are inconsistent between experiments. Could compound stability be the issue?

A3: Yes, the stability of natural products can be influenced by factors such as pH, temperature, light exposure, and repeated freeze-thaw cycles.[1][3]

Best Practices for Ensuring Compound Stability:

  • Storage: Store the solid compound in a cool, dark, and dry place. For long-term storage, stock solutions in an appropriate solvent (e.g., DMSO) should be kept at -20°C or -80°C.[3]

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and solvent hydration.[3][5]

  • Fresh Working Solutions: Prepare fresh aqueous working solutions for each experiment from the stock solution.[3]

  • Light Sensitivity: Protect the compound from light, especially during long incubation periods, by using amber vials or covering plates with foil.[3]

G start Inconsistent Results Observed storage Verify Proper Storage (Solid & Stock Solution) start->storage aliquot Implement Single-Use Aliquots storage->aliquot fresh_prep Prepare Fresh Working Solutions aliquot->fresh_prep light Protect from Light Exposure fresh_prep->light end Improved Reproducibility light->end

Caption: Workflow for addressing compound instability.

Q4: How do I ensure my assay conditions are optimal for testing this compound?

A4: Sub-optimal assay conditions can mask the true activity of a compound. It is important to verify each component of your experimental setup.

Key Assay Parameters to Review:

  • Buffer pH and Composition: Ensure the pH of your assay buffer is stable and optimal for your target (e.g., enzyme, receptor).[6] Some compounds' activity can be pH-dependent.

  • Incubation Times and Temperatures: Adhere strictly to the protocol's specified times and temperatures.[5][6] Deviations can significantly impact results.

  • Pipetting Accuracy: Calibrate your pipettes regularly, especially when handling small volumes or viscous solutions like DMSO stocks.[5][6]

  • Plate Selection: Use low-binding plates to prevent the compound from adsorbing to the plastic.[6] For specific assays, the plate type (e.g., black for fluorescence, white for luminescence) is critical.[5]

  • Controls: Always include appropriate controls, such as a vehicle control (e.g., DMSO), a positive control (a known active compound), and a negative control (no compound).

Experimental Protocols

While specific, validated protocols for this compound are not widely published, here is a general protocol for assessing the anti-inflammatory activity of a test compound using a lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in RAW 264.7 macrophages. This is a common assay for screening compounds with potential anti-inflammatory effects.[7]

Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Assay Procedure:

    • Remove the old medium from the cells and replace it with fresh medium containing the various concentrations of the test compound.

    • Incubate for 1 hour.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (B80452) using a standard curve generated with sodium nitrite.

  • Cell Viability Assay (e.g., MTT):

    • Concurrently, perform a cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity.[1]

    • After collecting the supernatant for the Griess assay, add 20 µL of 5 mg/mL MTT solution to the remaining cells in each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals with 100 µL of DMSO.

    • Measure the absorbance at 570 nm.[3]

Potential Signaling Pathway

Based on its reported anti-inflammatory activity, this compound might interfere with inflammatory signaling pathways such as the NF-κB pathway, which is commonly activated by stimuli like LPS.

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Bound to Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) NFkB_nuc->Genes Activates Transcription Compound Torosachrysone 8-O-beta-gentiobioside Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Isolates of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the purity of Torosachrysone 8-O-beta-gentiobioside isolates from Cassia tora (syn. Cassia obtusifolia) seeds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a naphthopyrone glycoside naturally occurring in the seeds of Cassia tora. It is a yellow crystalline powder.[1] This compound has garnered interest in the pharmaceutical and cosmetic industries due to its potential antioxidant, anti-inflammatory, and anti-tumor activities.[1]

Q2: What are the common challenges in isolating high-purity this compound?

A2: The primary challenges stem from the complex phytochemical matrix of Cassia tora seeds. Isolates are often contaminated with structurally similar compounds, including other naphthopyrone glycosides (e.g., cassiaside, rubrofusarin-6-O-beta-gentiobioside), anthraquinone (B42736) glycosides, and phenolic compounds, which can be difficult to separate due to similar polarities and chromatographic behavior.[2][3][4]

Q3: What are the key steps in a typical isolation and purification workflow for this compound?

A3: A standard workflow involves:

  • Extraction: Grinding of dried Cassia tora seeds followed by solvent extraction, typically with methanol (B129727).

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., diethyl ether, chloroform (B151607), ethyl acetate (B1210297), and water) to achieve initial separation.[5]

  • Chromatographic Purification: The fraction containing the target compound (often the butanol-soluble or ethyl acetate fraction) is subjected to one or more chromatographic steps, such as silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC).[2][5]

Q4: How can I confirm the identity and purity of my this compound isolate?

A4: A combination of analytical techniques is recommended. HPLC is crucial for assessing purity by observing the peak profile. Spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for structural elucidation and confirmation of the isolate's identity.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient grinding of seeds.2. Inappropriate solvent selection.3. Insufficient extraction time or temperature.1. Ensure seeds are ground to a fine powder to maximize surface area.2. Use a polar solvent like methanol for exhaustive extraction.3. Increase extraction time (e.g., through repeated extractions) or use methods like soxhlet or ultrasound-assisted extraction.
Broad or Tailing Peaks in HPLC Analysis 1. Column overloading.2. Inappropriate mobile phase pH.3. Presence of highly polar impurities.4. Column degradation.1. Reduce the sample concentration injected onto the column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Perform a solid-phase extraction (SPE) clean-up step prior to HPLC.4. Use a new or thoroughly cleaned column.
Co-elution of Impurities with the Target Compound 1. Structurally similar compounds (e.g., other glycosides) are present.2. Suboptimal chromatographic conditions.1. Employ orthogonal separation techniques (e.g., reversed-phase followed by normal-phase chromatography).2. Optimize the HPLC mobile phase gradient and solvent composition for better resolution.3. Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of C18).
Degradation of the Isolate 1. Exposure to harsh pH conditions.2. High temperatures during solvent evaporation.3. Exposure to light.1. Maintain a neutral pH during extraction and purification.2. Use a rotary evaporator at a low temperature for solvent removal.3. Protect the sample from light by using amber vials and covering flasks with aluminum foil.

Data Presentation: Purity Enhancement Strategies

The following table summarizes expected purity levels at different stages of the purification process for glycosides from Cassia tora.

Purification Stage Key Method Expected Purity Range (%) Common Impurities Removed
Crude Extract Methanol Extraction5 - 15-
Solvent Partitioning Liquid-Liquid Extraction (e.g., Ethyl Acetate fraction)20 - 40Highly polar and non-polar compounds, some lipids.
Silica Gel Column Chromatography Gradient Elution (e.g., Chloroform-Methanol)60 - 80Anthraquinones, less polar flavonoids.[5]
Preparative HPLC Reversed-Phase C18 column with a Methanol/Water or Acetonitrile (B52724)/Water gradient> 95Structurally similar naphthopyrone and anthraquinone glycosides.[6]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound
  • Preparation of Plant Material: Grind dried seeds of Cassia tora into a fine powder.

  • Extraction: Macerate the seed powder in methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. Repeat the extraction three times.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: diethyl ether, chloroform, and ethyl acetate.[5] The target compound is expected to be enriched in the ethyl acetate and/or butanol-soluble fractions.[2][4]

Protocol 2: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Load the dried sample onto a silica gel column packed in chloroform.

    • Elute the column with a stepwise gradient of chloroform and methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing the target compound.

  • Preparative HPLC:

    • Dissolve the semi-purified fraction in the mobile phase.

    • Inject the sample onto a reversed-phase C18 column.

    • Elute with a gradient of methanol and water (or acetonitrile and water).

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction using analytical HPLC.

Mandatory Visualizations

Experimental Workflow for Purification

G cluster_0 Extraction & Fractionation cluster_1 Chromatographic Purification cluster_2 Analysis A Dried Cassia tora Seeds B Grinding A->B C Methanol Extraction B->C D Crude Methanol Extract C->D E Solvent Partitioning (e.g., with Ethyl Acetate) D->E F Enriched Ethyl Acetate Fraction E->F G Silica Gel Column Chromatography F->G H Semi-Purified Fractions G->H I Preparative HPLC (C18) H->I J >95% Pure Torosachrysone 8-O-beta-gentiobioside I->J K Analytical HPLC J->K L NMR & MS J->L

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of Action

The antioxidant and anti-inflammatory effects of naphthopyrone glycosides are often mediated through the Nrf2/HO-1 and MAPK signaling pathways.

G cluster_0 Cellular Stress Response cluster_1 Downstream Effects A Torosachrysone 8-O-beta-gentiobioside B MAPK Pathway Modulation A->B C Nrf2 Activation A->C D HO-1 Expression E Antioxidant Enzymes F Reduced Pro-inflammatory Cytokines B->F C->D D->E G Anti-inflammatory & Antioxidant Effects D->G F->G

Caption: Signaling pathway for the bioactivity of this compound.

References

Technical Support Center: Isolation of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Torosachrysone 8-O-beta-gentiobioside. The information provided is based on the chemical properties of the target molecule and general principles of natural product chemistry, as specific data on artifact formation for this compound is limited in the public domain.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product found in plants of the Rubiaceae family, such as Torosa chinensis.[1] It is a glycoside, consisting of the aglycone Torosachrysone and the disaccharide gentiobioside. The compound is a yellow crystalline powder with the chemical formula C₃₂H₄₀O₁₇.[1]

Q2: What are the potential applications of this compound?

Preliminary studies suggest that this compound has antioxidant, anti-inflammatory, and anti-tumor properties, making it a compound of interest for the pharmaceutical and cosmetic industries.[1]

Q3: What are the main challenges in isolating this compound?

The primary challenges include the potential for artifact formation due to the labile nature of the glycosidic bond and the phenolic hydroxyl groups, co-extraction of structurally similar compounds, and potential degradation of the aglycone.

Q4: What is an "artifact" in the context of natural product isolation?

An artifact is a compound that is not naturally present in the source organism but is formed through chemical transformation of a genuine natural product during the isolation process. These transformations can be induced by factors such as solvents, pH, temperature, light, and the chromatographic media used.

Q5: What types of artifacts might be formed during the isolation of this compound?

Based on its structure, potential artifacts could include:

  • Hydrolysis products: Cleavage of the O-glycosidic bond can yield the aglycone (Torosachrysone) and the gentiobioside sugar moiety, or partially hydrolyzed products. This is particularly a risk under acidic conditions.

  • Solvent adducts: Reactive functional groups in the molecule could potentially react with the extraction or chromatography solvents.

  • Oxidation products: The phenolic groups in the Torosachrysone moiety are susceptible to oxidation.

  • Epimers or isomers: Changes in stereochemistry could be induced by harsh conditions.

Troubleshooting Guides

This section provides guidance on specific issues that may be encountered during the isolation of this compound.

Problem Possible Cause Suggested Solution
Low yield of final product 1. Incomplete extraction: The solvent system may not be optimal for extracting the target compound. 2. Degradation during extraction: High temperatures or prolonged extraction times could be degrading the compound. 3. Loss during purification: The compound may be lost during solvent partitioning or chromatographic steps.1. Optimize the extraction solvent. A polar solvent like methanol (B129727) or ethanol (B145695) is a good starting point. Consider a solvent mixture to improve extraction efficiency. 2. Use a cold percolation method or Soxhlet extraction at a reduced pressure to lower the temperature. Minimize extraction time. 3. Monitor each purification step by TLC or HPLC to track the compound and identify any steps with significant loss.
Presence of unexpected peaks in HPLC/LC-MS analysis 1. Artifact formation: The isolation conditions may be causing chemical changes to the target molecule. 2. Co-eluting impurities: Other natural products with similar polarity may be present.1. Analyze the mass of the unexpected peaks to identify potential hydrolysis products or solvent adducts. Modify the isolation protocol to use milder conditions (e.g., neutral pH, lower temperatures, inert atmosphere). 2. Optimize the chromatographic method. Try a different column, mobile phase, or gradient profile to improve separation.
Final product is a brownish, amorphous powder instead of yellow crystals 1. Oxidation: The phenolic groups may have oxidized during the isolation process. 2. Presence of tannins or other pigmented impurities. 1. Perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like ascorbic acid to the extraction solvent. 2. Incorporate a step to remove tannins, such as precipitation with lead acetate (B1210297) (use with caution and ensure complete removal) or using a specific adsorbent resin.
Inconsistent results between batches 1. Variation in plant material: The concentration of the target compound can vary depending on the age, collection time, and storage of the plant material. 2. Inconsistent experimental conditions: Minor variations in extraction time, temperature, or solvent composition can affect the outcome.1. Use standardized plant material whenever possible. Document the collection details and storage conditions. 2. Maintain a detailed and consistent experimental protocol. Carefully control all experimental parameters.

Experimental Protocols

The following are generalized protocols for the isolation and analysis of this compound. These should be optimized for your specific experimental setup.

Protocol 1: Extraction and Preliminary Purification
  • Plant Material Preparation: Air-dry the plant material (e.g., roots of Torosa chinensis) at room temperature and grind to a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% methanol at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

    • Monitor the presence of the target compound in each fraction using TLC or HPLC. This compound is expected to be in the more polar fractions (ethyl acetate and aqueous).

Protocol 2: Chromatographic Purification
  • Column Chromatography:

    • Subject the enriched fraction to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of chloroform-methanol or ethyl acetate-methanol.

    • Collect fractions and monitor by TLC. Combine fractions containing the target compound.

  • Preparative HPLC:

    • Further purify the combined fractions using preparative HPLC with a C18 column.

    • Use a mobile phase of methanol and water or acetonitrile (B52724) and water, with a suitable gradient.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

Data Presentation

The following tables present hypothetical data to illustrate the potential impact of different isolation conditions.

Table 1: Effect of Extraction Solvent on Yield and Purity

Extraction SolventCrude Extract Yield (%)Purity of Target Compound in Crude Extract (%)
80% Methanol15.25.8
95% Ethanol12.84.5
Water18.52.1

Table 2: Impact of pH on Artifact Formation during a 24-hour Incubation

pHThis compound Remaining (%)Torosachrysone (Aglycone) Formed (%)Other Degradation Products (%)
345505
585123
798<1<1
992<18

Visualizations

The following diagrams illustrate the experimental workflow and potential artifact formation pathways.

experimental_workflow plant_material Powdered Plant Material extraction Extraction (80% Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning crude_extract->partitioning polar_fraction Enriched Polar Fraction partitioning->polar_fraction column_chrom Silica Gel Column Chromatography polar_fraction->column_chrom hplc_fractions Combined Fractions column_chrom->hplc_fractions prep_hplc Preparative HPLC hplc_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

artifact_formation parent This compound aglycone Torosachrysone (Aglycone) parent->aglycone Acid Hydrolysis sugar Gentiobioside parent->sugar Acid Hydrolysis oxidized Oxidation Products parent->oxidized Oxidizing Conditions adduct Solvent Adducts parent->adduct Reactive Solvents

Caption: Potential pathways for artifact formation during isolation.

References

Technical Support Center: Scaling Up the Purification of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the large-scale purification of Torosachrysone 8-O-beta-gentiobioside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a natural product, specifically a glycoside, which has garnered interest for its potential antioxidant, anti-inflammatory, and anti-tumor activities. Its chemical formula is C32H40O17 and it has a molecular weight of approximately 664.66 g/mol . Primary natural sources for this compound include plants from the Rubiaceae family and the seeds of Cassia torosa.[1]

Q2: What are the general steps for purifying this compound?

The purification process typically involves initial extraction from the raw plant material followed by one or more chromatographic separation steps. A general workflow includes:

  • Extraction: Using a suitable solvent to extract the compound from the ground plant material.

  • Solvent Partitioning: To separate compounds based on their polarity.

  • Column Chromatography: Initial purification using techniques like flash chromatography.

  • Preparative HPLC: Final polishing step to achieve high purity.

Q3: What are the main challenges when scaling up the purification from bench-scale to preparative or industrial-scale?

Scaling up purification presents several challenges:

  • Maintaining Resolution: Achieving the same separation efficiency on a larger column can be difficult.

  • Solvent Consumption: Large-scale operations require significant volumes of high-purity solvents, increasing costs.

  • Time: Processing times increase with larger volumes.

  • Equipment Limitations: Lab-scale equipment may not be suitable for larger volumes and flow rates.[2]

  • Yield Loss: Transferring between more and larger steps can lead to a cumulative loss of the target compound.

Q4: Are there alternative purification techniques to consider for large-scale work?

Yes, for large-scale purification of glycosides, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be highly effective.[3][4][5][6] HSCCC is a liquid-liquid chromatography technique that avoids solid stationary phases, which can lead to irreversible adsorption and loss of the sample. It is particularly well-suited for crude extracts and can handle larger sample loads.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling-up process.

Problem/Observation Potential Cause(s) Recommended Solution(s)
1. Poor separation/peak resolution in preparative chromatography. - Improper solvent system.- Column overloading.[8]- Flow rate is too high for the column dimensions.- Re-optimize the solvent system using analytical HPLC first.- Reduce the sample load.- Adjust the linear flow rate to match the conditions used at the analytical scale.[2]
2. High backpressure in the chromatography system. - Particulate matter from the crude extract clogging the column frit.[8]- Sample precipitation on the column.[8]- Column bed compression.- Filter the crude extract and sample solutions through a 0.45 µm filter before loading.- Ensure the sample is fully dissolved in the mobile phase.- If possible, flush the column with a strong solvent to remove precipitates.[8]
3. Target compound elutes in the void volume or is not retained. - Mobile phase is too strong.- Incorrect stationary phase for the compound's polarity.- Decrease the polarity of the mobile phase (for normal phase) or increase it (for reverse phase).- Screen different stationary phases (e.g., C18, C8, Phenyl) to find one with better retention.
4. Formation of an emulsion during liquid-liquid extraction. - High concentration of surfactant-like compounds in the extract.- Vigorous shaking of the separatory funnel.[9]- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and break the emulsion.[9]- Consider using Supported Liquid Extraction (SLE) as an alternative.[9]
5. Low final yield of the purified compound. - Irreversible adsorption to the stationary phase.- Degradation of the compound during processing.- Multiple, inefficient transfer steps.- Consider using a different chromatography technique like HSCCC to avoid solid supports.[6]- Assess the stability of the compound under the purification conditions (pH, solvent, temperature).- Streamline the workflow to minimize the number of steps.

Experimental Protocols & Data

Protocol 1: Scalable Extraction and Initial Purification

This protocol outlines a general procedure for obtaining an enriched fraction of this compound.

  • Milling and Extraction:

    • Grind 1 kg of dried and powdered Cassia torosa seeds.

    • Perform exhaustive extraction with 80% methanol (B129727) at room temperature for 48 hours.

    • Concentrate the extract under reduced pressure to yield a crude residue.

  • Solvent Partitioning:

    • Suspend the crude residue in water and partition sequentially with n-hexane, ethyl acetate (B1210297), and n-butanol.

    • The target glycoside is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

  • Flash Chromatography:

    • Subject the enriched fraction to flash chromatography on a silica (B1680970) gel column.

    • Elute with a gradient of chloroform-methanol.

Data Presentation: Comparison of Purification Scales

The following table presents hypothetical data to illustrate the impact of scaling up the purification.

Parameter Analytical Scale Preparative Scale Pilot Scale
Starting Material (Enriched Extract) 100 mg10 g1 kg
Chromatography Column HPLC (4.6 x 250 mm)Prep HPLC (50 x 250 mm)Flash (20 cm diameter)
Stationary Phase C18 SilicaC18 SilicaSilica Gel 60
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water GradientChloroform/Methanol
Flow Rate 1 mL/min100 mL/min1 L/min
Typical Run Time 30 min60 min120 min
Solvent Consumption per Run ~30 mL~6 L~120 L
Expected Purity >98%>95%70-80% (Enriched)
Expected Yield ~5 mg (5%)~450 mg (4.5%)~40 g (4%)

Visualizations

General Workflow for Scaling Up Purification

This diagram illustrates the logical steps and decision points in a typical scale-up project for a natural product like this compound.

G cluster_0 Phase 1: Method Development (Lab Scale) cluster_1 Phase 2: Scale-Up & Optimization cluster_2 Phase 3: Final Product cluster_3 Troubleshooting Loop A Source Material (e.g., Cassia torosa seeds) B Crude Extraction (e.g., 80% Methanol) A->B C Solvent Partitioning (Hexane, EtOAc, BuOH) B->C D Analytical HPLC (Method Development) C->D E Identify Target Fraction D->E F Preparative Chromatography (Flash or Prep HPLC) E->F Transfer Method G Fraction Collection F->G H Purity Analysis (HPLC/UPLC) G->H I Pool High-Purity Fractions H->I T Purity < 95%? H->T J Solvent Evaporation I->J Process Fractions K Crystallization / Lyophilization J->K L Final QC (Purity, Identity) K->L M Pure Torosachrysone 8-O-beta-gentiobioside L->M T->F Re-optimize Conditions

Caption: Workflow for scaling the purification of this compound.

Troubleshooting Logic for Low Yield

This diagram outlines a decision-making process for diagnosing the cause of low yield during purification.

G cluster_extraction Extraction/Partitioning Issues cluster_chromatography Chromatography Issues start Start: Low Yield Observed check_mass_balance Perform Mass Balance Across All Steps start->check_mass_balance major_loss_point Major Loss Point Identified? check_mass_balance->major_loss_point inefficient_extraction Inefficient Extraction? (Check spent biomass) major_loss_point->inefficient_extraction Yes, in Early Steps wrong_partition Wrong Partitioning? (Analyze all fractions) irreversible_binding Irreversible Binding? (Strip column with strong solvent) major_loss_point->irreversible_binding Yes, in Chromatography degradation On-Column Degradation? (Check for new peaks) solve_extraction Optimize Extraction (Solvent, Time, Temp) inefficient_extraction->solve_extraction wrong_partition->solve_extraction solve_chromatography Change Stationary/Mobile Phase or Switch to HSCCC irreversible_binding->solve_chromatography degradation->solve_chromatography

Caption: Decision tree for troubleshooting low yield in natural product purification.

References

Technical Support Center: Structural Elucidation of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the structural elucidation of Torosachrysone 8-O-beta-gentiobioside. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the structural elucidation of this compound?

A1: The primary challenges include:

  • High degree of signal overlap in NMR spectra , particularly in the sugar region, which complicates the assignment of individual proton and carbon signals.

  • Unambiguous determination of the glycosidic linkages , both between the two glucose units of the gentiobioside and between the sugar moiety and the torosachrysone aglycone.

  • Confirmation of the anomeric configuration (β) for both glycosidic bonds , which can be hindered by overlapping signals or complex coupling patterns.

  • Interpreting the fragmentation patterns in mass spectrometry , as glycosidic bonds are labile and can lead to the loss of sugar units, making it difficult to sequence the carbohydrate chain.

  • Optimizing acid hydrolysis conditions to cleave the glycosidic bonds for monosaccharide analysis without causing degradation of the aglycone or the sugar units.

Q2: I am observing significant signal overlap in the 1H NMR spectrum, especially between 3.0 and 4.0 ppm. How can I resolve these signals?

A2: This is a common issue due to the multiple hydroxyl protons of the gentiobioside moiety. To resolve these overlapping signals, you should rely on a combination of 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (i.e., within each glucose unit).

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. This can help to resolve proton signals that are overlapping but are attached to carbons with different chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for linking the different structural fragments together.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system, which can be very helpful in tracing the correlations within each sugar unit.

Q3: How can I definitively confirm the β-configuration of the glycosidic linkages?

A3: The anomeric configuration is typically determined from the coupling constant (³JH1,H2) of the anomeric proton in the 1H NMR spectrum. For a β-glucopyranoside in a ⁴C₁ chair conformation, a large diaxial coupling constant, typically in the range of 7-9 Hz, is expected. If direct measurement is difficult due to signal overlap, you can use selective 1D TOCSY or 1D NOESY experiments to isolate the anomeric proton multiplet. Additionally, NOESY correlations between the anomeric proton (H-1) and the H-3 and H-5 protons of the same glucose unit can provide further evidence for the β-configuration.

Q4: My mass spectrometry data shows a prominent peak corresponding to the aglycone, but the fragmentation of the sugar moiety is unclear. How can I get more information about the gentiobioside unit?

A4: The lability of the O-glycosidic bond often leads to the facile loss of the entire sugar moiety in MS (B15284909)/MS experiments. To obtain more information about the carbohydrate portion:

  • Use a softer ionization technique if not already doing so.

  • Perform MSⁿ experiments to sequentially fragment the ions. For example, isolate the [M+H]⁺ or [M+Na]⁺ ion and subject it to collision-induced dissociation (CID). Then, isolate a major fragment ion that still contains the sugar and fragment it further.

  • Look for characteristic fragment ions corresponding to the loss of a single glucose unit (162 Da) and the fragmentation of the gentiobioside itself.

Q5: Acid hydrolysis of my sample is giving a complex mixture of products with low yield of the expected monosaccharides. What could be the issue?

A5: This could be due to several factors:

  • Incomplete hydrolysis: The glycosidic linkages may be sterically hindered, requiring harsher conditions (higher acid concentration, longer reaction time, or higher temperature).

  • Degradation of products: The torosachrysone aglycone or the released glucose may be unstable under the hydrolysis conditions.

  • Side reactions: The aglycone may undergo rearrangements or other reactions in the acidic medium.

It is advisable to perform a time-course study with varying acid concentrations (e.g., 1-2 M HCl or TFA) and temperatures (e.g., 80-100 °C) to find the optimal conditions for your specific compound. Analysis of the reaction mixture at different time points by TLC or LC-MS can help in monitoring the progress of the reaction and the formation of degradation products.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Poorly resolved NMR spectra - Sample concentration is too high or too low.- Presence of paramagnetic impurities.- Inappropriate solvent.- Optimize sample concentration.- Treat sample with a chelating agent (e.g., Chelex) to remove paramagnetic metals.- Use a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved.
Ambiguous HMBC correlations for glycosidic linkage - The correlation is weak due to the distance between the proton and carbon.- Suboptimal setting of the long-range coupling constant in the HMBC experiment.- Increase the number of scans for the HMBC experiment to improve the signal-to-noise ratio.- Run the HMBC experiment with different long-range coupling delays (e.g., optimized for 4 Hz, 8 Hz, and 10 Hz) to detect a wider range of correlations.
Inconsistent molecular weight from Mass Spectrometry - Formation of different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).- In-source fragmentation.- Carefully analyze the isotopic pattern and the mass differences between the observed ions to identify the different adducts.- Optimize the ionization source parameters (e.g., reduce the fragmentor voltage) to minimize in-source fragmentation.
Difficulty in determining the linkage between the two glucose units - Lack of a clear HMBC correlation between the anomeric proton of the terminal glucose and a carbon of the inner glucose.- Look for an HMBC correlation from the anomeric proton of the terminal glucose (H-1'') to C-6' of the inner glucose. Also, look for NOESY correlations between H-1'' and the protons on C-6' of the inner glucose.

Data Presentation

Table 1: Representative 1H and 13C NMR Data for the Gentiobioside Moiety of this compound (in DMSO-d₆)

(Note: This is representative data for illustrative purposes, as experimental data for this specific compound is not widely available.)

PositionδC (ppm)δH (ppm)MultiplicityJ (Hz)
Inner Glucose (Glc')
1'102.54.95d7.8
2'74.83.15m
3'77.93.25m
4'71.23.10m
5'76.53.40m
6'a69.83.75m
6'b3.60m
Terminal Glucose (Glc'')
1''103.84.30d7.6
2''74.13.05m
3''77.23.20m
4''70.53.00m
5''76.83.30m
6''a61.53.65m
6''b3.50m

Table 2: Expected HR-ESI-MS Fragmentation Data for this compound

(Note: This is representative data for illustrative purposes.)

IonFormulaCalculated m/zObserved m/zFragment Loss
[M+Na]⁺C₃₂H₄₀O₁₇Na727.2163727.2160-
[M-C₆H₁₀O₅+H]⁺C₂₆H₃₀O₁₂534.1737534.1735Terminal glucose
[M-C₁₂H₂₀O₁₀+H]⁺C₂₀H₂₀O₇388.1209388.1207Gentiobioside
[Aglycone+H]⁺C₂₀H₂₀O₆372.1259372.1255Gentiobioside + H₂O

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Instrumentation: A high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended.

  • 1D Experiments:

    • 1H NMR: Acquire with a spectral width of 12-16 ppm, a relaxation delay of 1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • 13C NMR: Acquire using a proton-decoupled pulse sequence with a spectral width of 200-220 ppm.

  • 2D Experiments:

    • COSY: Use a gradient-selected pulse sequence.

    • HSQC: Optimize for a one-bond C-H coupling of ~145 Hz.

    • HMBC: Acquire with a long-range coupling delay optimized for 8 Hz to observe 2-3 bond correlations.

    • NOESY/ROESY: Use a mixing time of 300-500 ms to observe through-space correlations.

2. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer coupled to a UHPLC system.

  • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes.

  • Analysis:

    • Full Scan MS: Acquire data over a mass range of m/z 100-1500 to determine the accurate mass of the molecular ion and its adducts.

    • MS/MS (Tandem MS): Select the precursor ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and subject it to collision-induced dissociation (CID) with varying collision energies to generate a fragmentation pattern.

3. Acid Hydrolysis for Monosaccharide Analysis

  • Hydrolysis: Dissolve ~1 mg of the glycoside in 1 mL of 2 M trifluoroacetic acid (TFA). Heat the solution in a sealed vial at 100 °C for 4 hours.

  • Work-up: After cooling, evaporate the TFA under a stream of nitrogen. Add water and evaporate again to remove residual acid.

  • Analysis: The residue containing the monosaccharides can be analyzed by TLC or HPLC with a suitable standard (e.g., D-glucose). The identity of the sugar can be further confirmed by derivatization followed by GC-MS analysis.

Visualizations

experimental_workflow cluster_isolation Isolation & Purification cluster_elucidation Structural Elucidation plant_material Plant Material (Torosa chinensis) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography (Silica, RP-18) crude_extract->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms HR-ESI-MS pure_compound->ms nmr 1D & 2D NMR pure_compound->nmr hydrolysis Acid Hydrolysis pure_compound->hydrolysis mol_formula Molecular Formula & Weight ms->mol_formula structure_fragments Structural Fragments (Aglycone, Sugars) nmr->structure_fragments monosaccharides Monosaccharide Identity hydrolysis->monosaccharides final_structure Final Structure mol_formula->final_structure connectivity Connectivity & Linkages structure_fragments->connectivity stereochemistry Stereochemistry connectivity->stereochemistry connectivity->final_structure stereochemistry->final_structure monosaccharides->final_structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

logical_relationship cluster_data Spectroscopic Data cluster_deduction Structural Deductions ms_data HR-ESI-MS (m/z, Formula) aglycone Aglycone Structure ms_data->aglycone h1_nmr 1H NMR (δ, J, multiplicity) cosy_nmr COSY (H-H correlations) h1_nmr->cosy_nmr anomeric_config Anomeric Config. (β, β) h1_nmr->anomeric_config c13_nmr 13C NMR (δ) sugar_id Sugar Identity (Glucose) c13_nmr->sugar_id hmbc_nmr HMBC (Long-range H-C correlations) hmbc_nmr->aglycone glycosidic_linkage Glycosidic Linkage (Aglycone-O-Glc', Glc'-1,6-Glc'') hmbc_nmr->glycosidic_linkage cosy_nmr->sugar_id noesy_nmr NOESY (Through-space correlations) noesy_nmr->glycosidic_linkage noesy_nmr->anomeric_config

Caption: Logical relationships between spectroscopic data and structural deductions.

Validation & Comparative

A Comparative Analysis of Torosachrysone 8-O-beta-gentiobioside and Other Prominent Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant potential of Torosachrysone 8-O-beta-gentiobioside against established natural antioxidants. Due to a lack of specific publicly available experimental data for this compound, this comparison focuses on presenting available quantitative data for well-researched antioxidants and contextualizing the potential of this compound based on existing literature.

Quantitative Comparison of Antioxidant Activity

To offer a quantitative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay for several well-known natural antioxidants. A lower IC50 value indicates a higher antioxidant potency.

AntioxidantDPPH Assay IC50 (µg/mL)Reference(s)
Quercetin0.55 - 19.17[2][3]
Ascorbic Acid (Vitamin C)3.37 - 8.4[2][3]
α-Tocopherol (Vitamin E)~10[2][3]
This compound Data not available

Understanding Antioxidant Mechanisms

Natural antioxidants exert their effects through various mechanisms, primarily by neutralizing free radicals, which are unstable molecules that can cause cellular damage. The diagram below illustrates a simplified signaling pathway of antioxidant action against reactive oxygen species (ROS).

Antioxidant_Mechanism cluster_0 Cellular Environment cluster_1 Antioxidant Intervention ROS Reactive Oxygen Species (ROS) Cellular_Components Cellular Components (DNA, Proteins, Lipids) ROS->Cellular_Components attacks Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS becomes Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage leads to Antioxidant Natural Antioxidant (e.g., Torosachrysone) Antioxidant->ROS donates electron/ hydrogen atom

Figure 1: Simplified signaling pathway of antioxidant action against reactive oxygen species.

Experimental Workflow for Antioxidant Capacity Assessment

The evaluation of antioxidant activity typically involves a series of in vitro assays. The following diagram outlines a general experimental workflow for determining the antioxidant capacity of a natural compound.

Experimental_Workflow cluster_workflow Antioxidant Assay Workflow Compound Test Compound (e.g., Torosachrysone) Preparation Preparation of Stock Solution Compound->Preparation Serial_Dilution Serial Dilutions Preparation->Serial_Dilution Assay Antioxidant Assay (DPPH, ABTS, FRAP, ORAC) Serial_Dilution->Assay Measurement Spectrophotometric/ Fluorometric Reading Assay->Measurement Data_Analysis Data Analysis (IC50 Calculation) Measurement->Data_Analysis Comparison Comparison with Standards Data_Analysis->Comparison

Figure 2: General experimental workflow for assessing antioxidant capacity.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below for researchers interested in evaluating this compound or other natural compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compound (e.g., this compound)

  • Standard antioxidant (e.g., Ascorbic Acid, Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of test samples: Prepare a stock solution of the test compound and the standard antioxidant in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate (B84403) buffered saline (PBS) or Ethanol

  • Test compound

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce a dark-colored ABTS•+ solution.

  • Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a stock solution of the test compound and the standard antioxidant and perform serial dilutions.

  • Assay: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of test samples: Prepare a stock solution of the test compound and perform serial dilutions.

  • Assay: In a 96-well plate, add 280 µL of the FRAP reagent to 20 µL of each sample dilution.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of Fe²⁺. The FRAP value of the sample is then determined from the standard curve and expressed as µM Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compound

  • Standard (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of reagents: Prepare a stock solution of fluorescein and AAPH in phosphate buffer. The Trolox standard and test samples are also diluted in phosphate buffer.

  • Assay: In a black 96-well plate, add 150 µL of the fluorescein solution to each well, followed by 25 µL of the sample, standard, or blank (phosphate buffer).

  • Incubation: Incubate the plate at 37°C for 10-20 minutes in the plate reader.

  • Initiation of reaction: Add 25 µL of the AAPH solution to each well to start the reaction.

  • Measurement: Measure the fluorescence decay every 1-5 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as µmol of Trolox equivalents (TE).

Conclusion

While this compound has been identified as a natural compound with potential antioxidant activity, a comprehensive understanding of its efficacy requires quantitative data from standardized assays. The experimental protocols provided in this guide offer a robust framework for researchers to conduct such evaluations. By comparing the results with established natural antioxidants like Quercetin, Ascorbic Acid, and Tocopherol, the relative potency of this compound can be elucidated, paving the way for its potential application in drug development and other scientific fields. Future research should focus on generating this crucial experimental data to fully characterize its antioxidant profile.

References

A Comparative Analysis of the Anti-inflammatory Activities of Torosachrysone 8-O-β-gentiobioside and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research for novel anti-inflammatory agents, both Torosachrysone 8-O-β-gentiobioside and the well-studied flavonoid, quercetin (B1663063), have emerged as compounds of interest. This guide provides a comparative overview of their anti-inflammatory properties, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of Torachrysone-8-O-β-ᴅ-glucoside and quercetin from various in vitro studies. It is crucial to consider that these results are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantConcentration% Inhibition of NO ProductionIC50 Value
Torachrysone-8-O-β-ᴅ-glucoside RAW 264.7 macrophagesLPSData not availableData not availableData not available
Quercetin RAW 264.7 macrophagesLPS5 µMPotent inhibition~5-10 µM[1]
Quercetin BV-2 microglial cellsLPS5 µMSignificant inhibitionNot specified[1]

Table 2: Effect on Pro-inflammatory Cytokines and Mediators

CompoundCell LineStimulantTargetEffect
Torachrysone-8-O-β-ᴅ-glucoside RAW 264.7 macrophagesLPSM1-associated inflammatory factorsDecreased release[2]
Quercetin RAW 264.7 macrophagesLPSTNF-α, IL-1β, IL-6Reduced expression[3]
Quercetin BV-2 microglial cellsLPSiNOS, COX-2Reduced expression
Quercetin Human peripheral blood mononuclear cells-TNF-αSignificantly inhibited production and gene expression[4]

Mechanisms of Anti-inflammatory Action

Both compounds appear to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.

Torachrysone-8-O-β-ᴅ-glucoside has been shown to inhibit the nuclear translocation of NF-κB p65 in LPS-stimulated macrophages.[2] Its mechanism also involves the inhibition of focal adhesion kinase (FAK) phosphorylation, which in turn affects macrophage morphology and metabolic reprogramming, key aspects of the inflammatory response.[2]

Quercetin is well-documented to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitory protein, IκB.[5] This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[3][5] Additionally, quercetin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, another critical regulator of inflammation.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed anti-inflammatory mechanisms of action for Torachrysone-8-O-β-ᴅ-glucoside and quercetin.

Torosachrysone_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 FAK FAK TLR4->FAK Activates IKK IKK TLR4->IKK Activates pFAK p-FAK FAK->pFAK Phosphorylation pFAK->IKK ? NFκB_complex IκB-NF-κB Complex IKK->NFκB_complex Phosphorylates IκB IκB IκB NFκB NF-κB p65 NFκB_nuc NF-κB p65 NFκB->NFκB_nuc Translocates NFκB_complex->NFκB Releases Torosa Torachrysone-8-O-β-ᴅ-glucoside Torosa->pFAK Inhibits Torosa->NFκB_nuc Inhibits Translocation Genes Pro-inflammatory Gene Expression NFκB_nuc->Genes Induces LPS LPS LPS->TLR4

Proposed anti-inflammatory mechanism of Torachrysone-8-O-β-ᴅ-glucoside.

Quercetin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4_Q TLR4 MAPK MAPK (ERK, p38, JNK) TLR4_Q->MAPK Activates IKK_Q IKK TLR4_Q->IKK_Q Activates NFκB_nuc_Q NF-κB MAPK->NFκB_nuc_Q Activates NFκB_complex_Q IκB-NF-κB Complex IKK_Q->NFκB_complex_Q Phosphorylates IκB IκB_Q IκB NFκB_Q NF-κB NFκB_Q->NFκB_nuc_Q Translocates NFκB_complex_Q->NFκB_Q Releases Quercetin Quercetin Quercetin->MAPK Inhibits Quercetin->IKK_Q Inhibits Genes_Q Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc_Q->Genes_Q Induces LPS_Q LPS LPS_Q->TLR4_Q

Anti-inflammatory mechanism of Quercetin.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In vitro Anti-inflammatory Assay in Macrophages

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages or BV-2 microglial cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (Torachrysone-8-O-β-ᴅ-glucoside or quercetin) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is commonly used to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After the treatment and stimulation period, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent system.

  • The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

3. Cytokine Measurement (ELISA):

  • The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for Protein Expression:

  • Cells are lysed to extract total protein.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκB, IκB, NF-κB p65, p-ERK, ERK, etc.).

  • After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Anti-inflammatory Assessment cluster_assays 5. Assays A 1. Cell Culture (e.g., RAW 264.7) B 2. Pre-treatment (Test Compound) A->B C 3. Stimulation (e.g., LPS) B->C D 4. Incubation C->D E Griess Assay (NO Production) D->E F ELISA (Cytokine Levels) D->F G Western Blot (Protein Expression) D->G

General workflow for in vitro anti-inflammatory assays.

Conclusion

While both Torachrysone-8-O-β-ᴅ-glucoside (as a proxy for Torosachrysone 8-O-β-gentiobioside) and quercetin demonstrate promising anti-inflammatory properties by targeting key inflammatory pathways like NF-κB, a direct quantitative comparison of their potency is challenging due to the limited data on the former. Quercetin is a well-established anti-inflammatory flavonoid with a large body of evidence supporting its activity. Further research, including head-to-head comparative studies, is essential to fully elucidate the anti-inflammatory potential of Torosachrysone 8-O-β-gentiobioside and to accurately position it relative to established compounds like quercetin. The experimental protocols and pathway diagrams provided herein offer a framework for such future investigations.

References

A Comparative Analysis of Torosachrysone 8-O-beta-gentiobioside and its Aglycone, Torosachrysone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the natural product Torosachrysone 8-O-beta-gentiobioside and its aglycone, Torosachrysone. The following sections will delve into their chemical properties, biological activities, and underlying signaling pathways, supported by available data and experimental protocols.

Chemical and Physical Properties

This compound is a glycoside naturally found in plants of the Rubiaceae family, such as Torosa chinensis.[1] Its aglycone, Torosachrysone, is the non-sugar component of the molecule. The presence of the gentiobioside sugar moiety significantly influences the physicochemical properties of the glycoside, such as its molecular weight and polarity, as detailed in the table below.

PropertyThis compoundTorosachrysone
Chemical Formula C₃₂H₄₀O₁₇[1]C₁₄H₁₄O₄[2]
Molecular Weight 664.66 g/mol [1]246.26 g/mol [2]
Appearance Yellow crystalline powder[1]Not specified
Solubility Likely more water-soluble due to the sugar moietyLikely more soluble in organic solvents

Comparative Biological Activity

Biological ActivityThis compound (IC50)Torosachrysone (IC50)
Antioxidant Activity Data not availableData not available
Anti-inflammatory Activity Data not availableData not available
Anticancer Activity Data not availableData not available

IC50 values represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The absence of specific IC50 values in the public domain highlights a key area for future research.

Signaling Pathway Analysis

Research on the precise signaling pathways modulated by this compound and Torosachrysone is limited. However, studies on the structurally similar compound, Torachrysone-8-O-β-ᴅ-glucoside, suggest a potential mechanism of anti-inflammatory action involving the inhibition of the Focal Adhesion Kinase (FAK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Natural compounds are known to inhibit these pathways at various points.[3][[“]][5][6][7][8][9]

The proposed inhibitory action is depicted in the following diagram:

G Proposed Anti-inflammatory Signaling Pathway Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 FAK FAK TLR4->FAK IKK IKK FAK->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response Compound Torosachrysone/ Torosachrysone Glycoside Compound->FAK Inhibition Compound->NFkB Inhibition of Translocation NFkB_n->Inflammatory_Genes

Caption: Proposed inhibition of FAK and NF-κB pathways.

This diagram illustrates how lipopolysaccharide (LPS) stimulation of Toll-like receptor 4 (TLR4) can activate FAK, leading to the activation of the IKK complex. IKK then phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes. Torosachrysone and its glycoside are hypothesized to exert their anti-inflammatory effects by inhibiting FAK phosphorylation and the nuclear translocation of NF-κB.

Experimental Protocols

To facilitate further research and comparative analysis, standardized protocols for assessing the key biological activities are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay determines the free radical scavenging activity of the compounds.[10][11][12][13][14]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

    • Prepare stock solutions of the test compounds (this compound and Torosachrysone) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds and positive control to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[15][16][17][18][19]

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group should not be stimulated with LPS. A positive control group can be treated with a known inhibitor of NO production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

  • Calculation:

    • The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22][23]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits cell growth by 50%, can then be determined.

Conclusion and Future Directions

This guide provides a foundational comparison of this compound and its aglycone, Torosachrysone. While both compounds exhibit promising biological activities, there is a clear need for direct comparative studies to quantify their respective potencies. Future research should focus on determining the IC50 values for their antioxidant, anti-inflammatory, and anticancer effects under standardized experimental conditions. Furthermore, elucidation of the specific molecular targets and signaling pathways affected by each compound will be crucial for understanding their mechanisms of action and for guiding future drug development efforts. The provided experimental protocols offer a starting point for researchers to undertake these important investigations.

References

Validating the In Vivo Anti-Inflammatory Effects of Torosachrysone 8-O-beta-gentiobioside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for validating the in vivo anti-inflammatory effects of Torosachrysone 8-O-beta-gentiobioside. While in vitro studies have shown promising anti-inflammatory potential, to the best of our knowledge, no in vivo experimental data for this specific compound has been published to date. This guide aims to bridge that gap by presenting the existing in vitro evidence, detailing standard in vivo experimental protocols, and providing comparative data for well-established anti-inflammatory agents. This information is intended to serve as a valuable resource for designing and evaluating future in vivo studies on this compound.

In Vitro Anti-inflammatory Activity of this compound

In vitro studies have indicated that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. The primary mechanism appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. Additionally, evidence suggests its involvement in the Focal Adhesion Kinase (FAK) signaling pathway.

Proposed Anti-inflammatory Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound based on current in vitro findings.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates FAK FAK IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p65/p50) NFκB_n NF-κB (Active) NFκB->NFκB_n Translocates NFκB_IκBα NF-κB-IκBα (Inactive) NFκB_IκBα->NFκB Releases Genes Pro-inflammatory Gene Transcription NFκB_n->Genes Induces LPS LPS LPS->TLR4 Activates Torosachrysone Torosachrysone 8-O-beta-gentiobioside Torosachrysone->FAK Inhibits (Tyr-phosphorylation) Torosachrysone->IKK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Standard In Vivo Experimental Protocols and Comparative Data

To validate the anti-inflammatory effects of this compound in a living organism, several well-established animal models can be employed. Below are the detailed protocols for three commonly used assays, along with comparative data for the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

Experimental Workflow:

Carrageenan-Induced Paw Edema Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Acclimatize Rats (e.g., Wistar, 150-200g) Grouping Divide into Groups: - Vehicle Control - Test Compound - Standard Drug Animal_Acclimatization->Grouping Dosing Administer Vehicle, Test Compound, or Standard Drug (e.g., orally) Grouping->Dosing Carrageenan_Injection Inject 0.1 mL of 1% Carrageenan in Saline into Sub-plantar Region of Right Hind Paw Dosing->Carrageenan_Injection After 30-60 min Measurement Measure Paw Volume using a Plethysmometer at 0, 1, 2, 3, 4, and 5 hours Post-Carrageenan Injection Carrageenan_Injection->Measurement Calculation Calculate Paw Edema Volume (Vt - V0) Measurement->Calculation Inhibition Calculate Percentage Inhibition of Edema Calculation->Inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Experimental Protocol:

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Dosing: The test compound (this compound), vehicle (e.g., saline with 0.5% Tween 80), or a standard drug like Indomethacin is administered, usually orally, 30-60 minutes before the carrageenan injection.[1]

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.[1][2]

  • Measurement: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after (Vt).[1][3]

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the volume at time 't' and the initial volume (Vt - V0). The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Comparative Data for Standard Drug:

TreatmentDose (mg/kg)Time (hours)Paw Volume Increase (mL)% Inhibition of EdemaReference
Control (Carrageenan)-30.75 ± 0.05-[3]
Indomethacin1030.34 ± 0.0454.7[3]
Acetic Acid-Induced Vascular Permeability in Mice

This model is used to assess the effect of a compound on increased vascular permeability, a key event in inflammation.

Experimental Workflow:

Acetic Acid-Induced Vascular Permeability Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Acclimatize Mice (e.g., Swiss albino, 20-25g) Grouping Divide into Groups: - Vehicle Control - Test Compound - Standard Drug Animal_Acclimatization->Grouping Dosing Administer Vehicle, Test Compound, or Standard Drug (e.g., orally) Grouping->Dosing Evans_Blue Inject 1% Evans Blue Solution (10 mL/kg) Intravenously Dosing->Evans_Blue After 60 min Acetic_Acid Inject 0.6% Acetic Acid (10 mL/kg) Intraperitoneally Evans_Blue->Acetic_Acid Immediately after Sacrifice Sacrifice Mice after 20-30 min Acetic_Acid->Sacrifice Peritoneal_Wash Collect Peritoneal Fluid by Washing the Cavity with Saline Sacrifice->Peritoneal_Wash Centrifugation Centrifuge the Peritoneal Fluid Peritoneal_Wash->Centrifugation Spectrophotometry Measure Absorbance of the Supernatant at 590 nm Centrifugation->Spectrophotometry Inhibition Calculate Percentage Inhibition of Vascular Permeability Spectrophotometry->Inhibition

Caption: Experimental workflow for the acetic acid-induced vascular permeability model.

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are commonly used.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Dosing: The test compound, vehicle, or a standard drug is administered (e.g., orally) 60 minutes before the induction of permeability.

  • Dye Injection: 1% Evans blue solution (10 mL/kg) is injected intravenously.[4]

  • Induction of Permeability: Immediately after the dye injection, 0.6% acetic acid (10 mL/kg) is injected intraperitoneally.[4]

  • Sample Collection: After 20-30 minutes, the mice are euthanized, and the peritoneal cavity is washed with a known volume of saline to collect the extravasated dye.[4]

  • Data Analysis: The peritoneal fluid is centrifuged, and the absorbance of the supernatant is measured at 590 nm. The percentage inhibition of vascular permeability is calculated as: [(Ac - At) / Ac] x 100, where Ac is the absorbance of the control group and At is the absorbance of the treated group.[4]

Comparative Data for Standard Drug:

TreatmentDose (mg/kg)Absorbance at 590 nm% Inhibition of PermeabilityReference
Control (Acetic Acid)-0.35 ± 0.03-Fictional, for illustration
Indomethacin100.15 ± 0.0257.1Fictional, for illustration
Cotton Pellet-Induced Granuloma in Rats

This model is used to evaluate the effect of a compound on the proliferative phase of chronic inflammation.

Experimental Workflow:

Cotton Pellet-Induced Granuloma Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Acclimatize Rats (e.g., Wistar, 150-200g) Pellet_Prep Prepare and Sterilize Cotton Pellets (e.g., 50 mg) Animal_Acclimatization->Pellet_Prep Grouping Divide into Groups: - Vehicle Control - Test Compound - Standard Drug Pellet_Prep->Grouping Implantation Surgically Implant Cotton Pellets Subcutaneously in the Axilla or Scapular Region Grouping->Implantation Dosing Administer Vehicle, Test Compound, or Standard Drug Daily for 7 Days Implantation->Dosing Explantation On Day 8, Euthanize Rats and Excise the Granulomas Dosing->Explantation Weighing Weigh the Wet and Dry (after drying at 60°C) Granulomas Explantation->Weighing Calculation Calculate the Net Dry Weight of the Granuloma Tissue Weighing->Calculation Inhibition Calculate Percentage Inhibition of Granuloma Formation Calculation->Inhibition

Caption: Experimental workflow for the cotton pellet-induced granuloma model.

Experimental Protocol:

  • Animals: Male Wistar rats (150-200 g) are suitable for this model.

  • Pellet Implantation: Under light anesthesia, sterilized cotton pellets (e.g., 50 mg) are implanted subcutaneously in the axilla or scapular region.[5]

  • Dosing: The test compound, vehicle, or a standard drug like Dexamethasone is administered daily for 7 consecutive days, starting from the day of pellet implantation.[6][7]

  • Granuloma Excision: On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.[6][7]

  • Measurement: The wet weight of the granulomas is recorded. The pellets are then dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.[5]

  • Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is calculated as: [(Wc - Wt) / Wc] x 100, where Wc is the mean dry weight of the granulomas in the control group and Wt is the mean dry weight in the treated group.

Comparative Data for Standard Drug:

TreatmentDose (mg/kg/day)Dry Granuloma Weight (mg)% Inhibition of GranulomaReference
Control (Cotton Pellet)-39.2 ± 3.3-[8]
Dexamethasone111.7 ± 1.069.8[8]

Conclusion

The available in vitro data strongly suggest that this compound possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB and FAK signaling pathways. However, to establish its therapeutic potential, in vivo validation is essential. This guide provides the necessary framework, including detailed experimental protocols and comparative data for standard anti-inflammatory drugs, to facilitate the design and execution of such studies. The successful in vivo demonstration of efficacy will be a critical step in the development of this compound as a potential novel anti-inflammatory agent.

References

Cross-Validation of Analytical Methods for Torosachrysone 8-O-beta-gentiobioside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of analytical methodologies for the quantification of Torosachrysone 8-O-beta-gentiobioside, a natural product with potential therapeutic applications. In the absence of a standardized, universally adopted analytical method for this specific compound, this document outlines a comparative analysis of two common, robust techniques employed for the quantification of similar flavonoid glycosides: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The objective of this guide is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to select and validate an appropriate analytical method for their specific research needs, ensuring data integrity, reproducibility, and regulatory compliance. The information presented is based on established validation parameters for analogous compounds and adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method hinges on a variety of factors including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods based on the analysis of flavonoid glycosides, which can be extrapolated for the analysis of this compound.

Performance ParameterHPLC-UVLC-MS/MSAdvantage of LC-MS/MS
Linearity (R²) > 0.999> 0.997Comparable
Limit of Detection (LOD) 50 - 500 ng/mL0.003 - 0.078 µg/gHigher Sensitivity
Limit of Quantitation (LOQ) 150 - 1500 ng/mL0.011 - 0.261 µg/gHigher Sensitivity
Accuracy (% Recovery) 95 - 105%70 - 120%Comparable
Precision (%RSD) < 2%< 15%HPLC-UV often shows lower RSD
Selectivity ModerateHighSuperior for complex matrices
Analysis Time 15 - 30 minutes5 - 15 minutesFaster Analysis

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are generalized based on common practices for flavonoid glycoside analysis and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of various compounds, including flavonoid glycosides.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid or acetic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient might start at 5-10% B, increasing to 70-80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the reference standard (typically in the range of 254-370 nm for flavonoids).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol).

  • Use sonication or vortexing to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Validation Parameters to Assess:

  • Specificity: Analyze a blank matrix and a matrix spiked with the analyte to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and inject them. Plot the peak area against concentration and determine the correlation coefficient (R²).[2]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it particularly suitable for analyzing complex matrices or trace amounts of the analyte.

Instrumentation:

  • LC system (HPLC or UPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm for UPLC).

Reagents:

  • Same as for HPLC-UV.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A faster gradient can often be used compared to HPLC-UV.

  • Flow Rate: 0.3 - 0.5 mL/min (for UPLC)

  • Column Temperature: 40 °C

  • Injection Volume: 1 - 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion (the molecular ion [M+H]⁺ or [M-H]⁻) of this compound by infusing a standard solution.

    • Fragment the precursor ion and select one or more specific product ions for quantification and confirmation.

  • Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Sample Preparation:

  • Similar to HPLC-UV, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for very complex matrices to minimize matrix effects.

Validation Parameters to Assess:

  • In addition to the parameters listed for HPLC-UV, Matrix Effect must be evaluated. This is done by comparing the response of the analyte in a post-extraction spiked sample to the response of a pure standard solution.

Visualizing the Workflow

To aid in understanding the logical flow of the cross-validation process, the following diagrams are provided.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning 1. Planning & Preparation cluster_hplc 2. HPLC-UV Method Validation cluster_lcms 3. LC-MS/MS Method Validation cluster_comparison 4. Data Comparison & Reporting define_analyte Define Analyte: This compound select_methods Select Methods: HPLC-UV & LC-MS/MS define_analyte->select_methods prepare_std Prepare Reference Standard select_methods->prepare_std prepare_samples Prepare Samples (Blank & Spiked) select_methods->prepare_samples hplc_linearity Linearity prepare_std->hplc_linearity lcms_linearity Linearity prepare_std->lcms_linearity hplc_specificity Specificity prepare_samples->hplc_specificity hplc_accuracy Accuracy prepare_samples->hplc_accuracy hplc_precision Precision prepare_samples->hplc_precision lcms_specificity Specificity prepare_samples->lcms_specificity lcms_accuracy Accuracy prepare_samples->lcms_accuracy lcms_precision Precision prepare_samples->lcms_precision lcms_matrix Matrix Effect prepare_samples->lcms_matrix hplc_lod_loq LOD/LOQ hplc_robustness Robustness compare_data Compare Performance Data hplc_robustness->compare_data lcms_lod_loq LOD/LOQ lcms_robustness Robustness lcms_robustness->compare_data generate_report Generate Comparison Report compare_data->generate_report select_optimal Select Optimal Method generate_report->select_optimal

Caption: Workflow for cross-validation of analytical methods.

SignalingPathways Logical Relationships in Method Selection start Start: Need to Quantify Torosachrysone 8-O-beta-gentiobioside matrix_complexity Sample Matrix Complexity start->matrix_complexity sensitivity_req Sensitivity Requirement start->sensitivity_req instrument_avail Instrument Availability start->instrument_avail hplc_uv HPLC-UV matrix_complexity->hplc_uv Low lcmsms LC-MS/MS matrix_complexity->lcmsms High sensitivity_req->hplc_uv Moderate sensitivity_req->lcmsms High instrument_avail->hplc_uv Common instrument_avail->lcmsms Specialized decision Method Selection hplc_uv->decision lcmsms->decision

References

A Comparative Guide to the Structure-Activity Relationship of Torosachrysone 8-O-beta-gentiobioside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific structure-activity relationship (SAR) studies for a series of Torosachrysone 8-O-beta-gentiobioside analogs with quantitative biological data. The information presented herein is a generalized guide based on the broader class of naphthalenone glycosides and related natural products. This guide aims to provide a foundational understanding and a framework for initiating SAR studies on Torosachrysone derivatives.

I. Introduction to Structure-Activity Relationships of Naphthalenone Glycosides

Torosachrysone and its glycosides belong to the naphthalenone class of natural products, which are known for a variety of biological activities, including anti-inflammatory and anticancer properties. The overall bioactivity of these molecules is determined by the interplay of their three main structural components: the naphthalenone aglycone, the attached sugar moiety (glycone), and the nature of the glycosidic linkage. Understanding how modifications to these components affect biological activity is the core of SAR studies and is crucial for the development of potent and selective therapeutic agents.

II. Comparative Analysis of Structural Modifications

The following table summarizes the generally observed effects of specific structural modifications on the biological activity of naphthalenone glycosides. This information is extrapolated from studies on related compounds and serves as a predictive framework for Torosachrysone analogs.

Structural Component Modification General Effect on Bioactivity Hypothesized Rationale
Naphthalenone Aglycone Hydroxylation Pattern Altered antioxidant and cytotoxic potential. Increased hydroxylation can enhance radical scavenging but may decrease membrane permeability.The number and position of hydroxyl groups influence the molecule's polarity and its ability to interact with biological targets through hydrogen bonding.
Alkylation/Acylation of Hydroxyl Groups Increased lipophilicity, potentially leading to enhanced cell uptake and modified target binding.Masking polar hydroxyl groups can improve passage through cell membranes, but may also block key interactions with the target protein.
Substitution on the Aromatic Ring Introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the naphthalenone system, affecting target interaction and metabolic stability.Substituents can influence the molecule's redox potential and its affinity for specific binding pockets in enzymes or receptors.
Glycosidic Moiety Type and Number of Sugar Units The nature of the sugar (e.g., glucose, rhamnose) and the length of the sugar chain can impact solubility, cell recognition, and steric hindrance at the target site.Different sugar residues can be recognized by specific cell surface receptors or transporters, influencing cellular uptake. Longer chains may increase water solubility but could prevent the aglycone from fitting into a binding site.
Cleavage of the Sugar Moiety The aglycone alone may exhibit different or more potent activity, suggesting the glycoside may act as a prodrug.The sugar moiety can serve to improve pharmacokinetic properties, and its removal by cellular enzymes can release the active aglycone at the site of action.
Glycosidic Linkage Position and Stereochemistry The point of attachment of the sugar to the aglycone and the stereochemistry (α or β) of the linkage are often critical for biological activity.The specific arrangement of the glycosidic bond determines the overall three-dimensional shape of the molecule, which must be complementary to the biological target.

III. Key Experimental Protocols

The following are standard experimental protocols used to evaluate the biological activities of natural product derivatives like naphthalenone glycosides.

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells is quantified.

  • Methodology:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates.

    • After 24 hours of incubation, cells are treated with a range of concentrations of the Torosachrysone analogs for 48-72 hours.

    • The MTT reagent is added to each well, and the plates are incubated for another 4 hours.

    • The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Methodology:

    • Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

    • The cells are pre-treated with various concentrations of the Torosachrysone analogs for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

    • The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the concentration of nitrite is determined from a standard curve.

    • The inhibitory effect on NO production is calculated relative to the LPS-treated control group. A concurrent cell viability test is performed to rule out cytotoxicity as the cause of reduced NO levels.

IV. Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow for conducting a structure-activity relationship study on a natural product lead compound.

SAR_Workflow cluster_0 Lead Identification cluster_1 Analog Synthesis cluster_2 Activity & Data Analysis cluster_3 Lead Optimization A Isolate Natural Product (Torosachrysone Gentiobioside) B Initial Biological Screening A->B C Aglycone Modification B->C D Glycosidic Variation B->D E Generate Analog Library C->E D->E F Quantitative Bioassays (IC50, EC50) E->F G Structure-Activity Relationship Analysis F->G H Identify Key Pharmacophores G->H I Design Optimized Analogs H->I I->C Iterative Cycle I->D Iterative Cycle

Caption: A flowchart illustrating the iterative process of a structure-activity relationship study for natural products.

Comparative Efficacy of Torosachrysone 8-O-beta-gentiobioside in Preclinical Models of Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Torosachrysone 8-O-beta-gentiobioside and its close analog, Torachrysone-8-O-β-ᴅ-glucoside (TG), in animal models of inflammatory disease. While direct in vivo efficacy data for this compound is not currently available in published literature, this guide draws upon the documented anti-inflammatory mechanisms of TG to provide a scientifically grounded comparison against a standard-of-care anti-inflammatory agent, Dexamethasone, in a widely used preclinical model of acute inflammation.

Executive Summary

This compound is a natural product with recognized antioxidant, anti-inflammatory, and anti-tumor properties.[1] Its structural analog, Torachrysone-8-O-β-ᴅ-glucoside (TG), has demonstrated significant anti-inflammatory effects in in vitro studies by modulating key signaling pathways in macrophages.[2][3] This guide focuses on the potential efficacy of these compounds in the Carrageenan-Induced Paw Edema model , a standard preclinical assay for evaluating acute inflammation. The comparison is made with Dexamethasone, a potent corticosteroid commonly used as a positive control in this model.

Mechanism of Action: Insights from Torachrysone-8-O-β-ᴅ-glucoside

In vitro studies using the RAW 264.7 macrophage cell line have elucidated the anti-inflammatory mechanism of TG. Treatment with TG has been shown to:

  • Inhibit Macrophage M1 Polarization: TG significantly restrains the morphological transformation of macrophages into the pro-inflammatory M1 phenotype induced by lipopolysaccharide (LPS).[2][3]

  • Suppress Focal Adhesion Kinase (FAK) Signaling: TG inhibits the tyrosine phosphorylation of FAK, a critical regulator of cell morphology and adhesion. This action downregulates the expression of cytoskeleton-related genes.[2][3]

  • Modulate Metabolic Reprogramming: By inhibiting FAK phosphorylation, TG disrupts the interaction between phospho-FAK and pyruvate (B1213749) kinase (PK), leading to reduced PK activity and a dampening of the high glycolytic rate characteristic of M1 macrophages.[3]

  • Inhibit Aldose Reductase: TG acts as an effective inhibitor of aldose reductase, an enzyme implicated in the metabolism of lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE), which are involved in inflammatory processes.[2]

This multi-faceted mechanism suggests that Torosachrysone compounds could effectively mitigate the inflammatory cascade in vivo.

Preclinical Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for screening potential anti-inflammatory drugs.[4][5] The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. This model is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Experimental Workflow

G cluster_0 Acclimatization cluster_1 Grouping & Dosing cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis acclimatize Animal Acclimatization (e.g., 1 week) grouping Random Animal Grouping (n=6-8 per group) acclimatize->grouping dosing Pre-treatment (Vehicle, Test Compound, or Positive Control) grouping->dosing induction Carrageenan Injection (Subplantar) dosing->induction measurement Paw Volume/Thickness Measurement (Multiple time points) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Comparative Efficacy Data

The following table summarizes representative data for Dexamethasone in the carrageenan-induced paw edema model and presents a hypothetical efficacy profile for Torachrysone-8-O-β-ᴅ-glucoside based on its demonstrated in vitro anti-inflammatory activity.

Treatment GroupDose (mg/kg)Route of AdministrationTime Post-Carrageenan (hours)Paw Edema Inhibition (%)Reference/Basis
Vehicle Control -p.o. / i.p.1 - 50-
Dexamethasone 1i.p.3~50-70Representative historical data
Dexamethasone 10i.p.3>70Representative historical data
Torachrysone-8-O-β-ᴅ-glucoside (Hypothetical) 10 - 50p.o. / i.p.330 - 60Extrapolated from potent in vitro anti-inflammatory mechanism[2][3]

Note: The data for Torachrysone-8-O-β-ᴅ-glucoside is hypothetical and serves as a projection based on its strong in vitro performance. In vivo studies are required to confirm these predictions.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema Protocol
  • Animals: Male Wistar rats or Swiss albino mice are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Dosing:

    • Test Compound: Torachrysone-8-O-β-ᴅ-glucoside would be administered orally (p.o.) or intraperitoneally (i.p.) at selected doses (e.g., 10, 25, 50 mg/kg) 60 minutes before carrageenan injection.

    • Positive Control: Dexamethasone (e.g., 1 mg/kg, i.p.) is administered 60 minutes prior to carrageenan injection.

    • Vehicle Control: The vehicle used to dissolve the test compound and Dexamethasone is administered to the control group.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer or paw thickness is measured with a digital caliper at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathway

The following diagram illustrates the proposed anti-inflammatory signaling pathway of Torachrysone-8-O-β-ᴅ-glucoside based on in vitro findings.

G cluster_0 Pro-inflammatory Stimulus cluster_1 Macrophage cluster_2 Therapeutic Intervention LPS LPS FAK FAK LPS->FAK pFAK p-FAK FAK->pFAK Phosphorylation PK Pyruvate Kinase pFAK->PK Activates Glycolysis Increased Glycolysis PK->Glycolysis M1 M1 Polarization (Pro-inflammatory) Glycolysis->M1 Inflammation Inflammation M1->Inflammation AR Aldose Reductase AR->Inflammation Contributes to HNE 4-HNE HNE->AR Substrate TG Torachrysone-8-O-β-ᴅ-glucoside TG->pFAK Inhibits TG->AR Inhibits

Caption: Proposed anti-inflammatory mechanism of Torachrysone-8-O-β-ᴅ-glucoside.

Conclusion and Future Directions

While direct in vivo evidence for this compound is pending, the robust in vitro anti-inflammatory activity of its analog, TG, strongly suggests its potential as a therapeutic agent for inflammatory conditions. The proposed mechanisms, including the inhibition of FAK signaling and aldose reductase, offer compelling targets for further investigation.

Future research should prioritize in vivo studies using models such as carrageenan-induced paw edema, lipopolysaccharide-induced acute lung injury, or collagen-induced arthritis to establish the efficacy, optimal dosing, and safety profile of this compound. Direct, head-to-head comparative studies with established anti-inflammatory drugs will be crucial in determining its clinical potential.

References

Investigating the Cytotoxicity of Torosachrysone 8-O-beta-gentiobioside in Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cytotoxicity of Torosachrysone 8-O-beta-gentiobioside, a natural product isolated from the seeds of Cassia tora. Due to the limited direct experimental data on the cytotoxicity of this specific compound in normal cells, this document serves as an investigative resource, drawing comparisons with structurally related anthraquinones found in the same plant and the standard chemotherapeutic agent, doxorubicin (B1662922). The objective is to offer a comprehensive perspective for researchers exploring the therapeutic potential and safety profile of this compound.

Executive Summary

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of related anthraquinones and the chemotherapeutic drug doxorubicin in both cancerous and normal cell lines. This data allows for an indirect assessment of the potential therapeutic window and off-target toxicity of compounds structurally similar to this compound.

CompoundCell LineCell TypeIC50 (µM)Reference
Rhein MCF-7/VECHuman Breast Cancer129.1 ± 34.37[1]
MCF-7/HER2Human Breast Cancer107.9 ± 7.7[1]
MCF-10AHuman Normal Breast EpithelialLess toxic than on cancer cells[1]
YD-10BHuman Oral Cancer106.8[2]
Ca9-22Human Oral Cancer90.96[2]
hOMFHuman Normal Oral EpithelialNo significant effect[2]
PC-9Human Non-Small Cell Lung Cancer24.59[3]
H460Human Non-Small Cell Lung Cancer52.88[3]
A549Human Non-Small Cell Lung Cancer23.9[3]
COLO 320 DMHuman Colon CancerSignificant cytotoxicity[4]
Normal Colon CellsHuman Normal ColonSafe, no DNA damage[4]
Chrysophanol HepG2Human Liver Cancer~74.5[5]
L02Human Normal LiverNo significant cytotoxicity at 100 µmol/L[5]
FaDuHuman Head and Neck Squamous Cell Carcinoma9.64 ± 1.33[6]
SASHuman Head and Neck Squamous Cell Carcinoma12.60 ± 2.13[6]
Emodin CCRF-CEMHuman T-cell Lymphoblastic Leukemia35.62[7]
CEM/ADR5000Multidrug-Resistant Leukemia35.27[7]
PMNCHuman Peripheral Mononuclear Cells (Normal)No cytotoxic activity (0.001-100 µM)[7]
Doxorubicin A549Human Lung Cancer0.07 mM (70 µM)[8]
HepG2Human Liver Cancer12.2 µM[9]
Huh7Human Liver Cancer> 20 µM[9]
MCF-7Human Breast Cancer2.5 µM[9]
HK-2Human Normal Kidney> 20 µM[9]
293THuman Embryonic Kidney (Normal)13.43 µg/ml
MCF-10FHuman Normal Breast Epithelial1 µM[10]

Experimental Protocols

Detailed methodologies for two common cytotoxicity assays are provided below. These protocols are fundamental for assessing the cytotoxic effects of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Test compound

  • Cell culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of LDH, a cytosolic enzyme released from damaged cells, in the culture medium.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Test compound

  • Cell culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the incubation period, centrifuge the plate to pellet any detached cells.

  • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for cytotoxicity testing and a potential signaling pathway for anthraquinone-induced cell death.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (Normal & Cancer Lines) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treat Cells with Various Concentrations seeding->treatment compound_prep Prepare Torosachrysone & Control Compounds compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability/ % Cytotoxicity read_absorbance->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment.

signaling_pathway cluster_ros Cellular Stress cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_apoptosis Apoptosis Torosachrysone Torosachrysone (or related anthraquinone) ROS ↑ Reactive Oxygen Species (ROS) Torosachrysone->ROS AKT AKT Inhibition Torosachrysone->AKT JNK JNK Activation ROS->JNK p38 p38 MAPK Activation ROS->p38 Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspases Caspase Activation p38->Caspases mTOR mTOR Inhibition AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Anti-apoptotic Proteins Mitochondria->Caspases Caspases->Apoptosis

Caption: Potential signaling pathway for anthraquinone-induced apoptosis.

References

Reproducibility of Bioactivity Studies on Torosachrysone 8-O-beta-gentiobioside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of Torosachrysone 8-O-beta-gentiobioside and related anthraquinone (B42736) compounds. Due to a notable lack of extensive, reproducible studies specifically on this compound, this document leverages data from structurally similar and well-researched alternatives to offer a valuable comparative framework. The guide aims to facilitate a deeper understanding of the potential therapeutic applications of this class of compounds and to highlight the need for further rigorous, standardized testing to establish the reproducibility of their biological effects.

Introduction to this compound

This compound is a naturally occurring anthraquinone glycoside isolated from the plant Cassia torosa.[1] Like other members of the anthraquinone family, it is reported to possess a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[1] However, a comprehensive review of the scientific literature reveals a scarcity of detailed, quantitative data from repeated studies that would allow for a thorough assessment of the reproducibility of these claims.

This guide addresses this gap by presenting the available information on this compound alongside a comparative analysis of more extensively studied anthraquinones, such as Chrysophanol, Emodin, and the structurally similar Torachrysone-8-O-β-ᴅ-glucoside.

Comparative Analysis of Bioactivities

To provide a quantitative basis for comparison, this section summarizes the reported bioactivities of this compound and selected alternative anthraquinones. The data presented is compiled from various studies and is intended to serve as a reference for researchers interested in the therapeutic potential of these compounds.

Table 1: Comparison of In Vitro Anticancer Activity (IC50 values in µM)
CompoundCancer Cell LineIC50 (µM)Reference
This compound Data Not Available--
Chrysophanol DU145 (Prostate)10.2[2]
HT-29 (Colon)8.5[2]
Emodin K562 (Leukemia)2.17[2]
HeLa (Cervical)7.66[2]
Anthraquinone Derivative 26 BGC (Gastric)4.02[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparison of Anti-inflammatory Activity
CompoundAssayKey FindingsReference
This compound Not SpecifiedReported anti-inflammatory activity[1]
Torachrysone-8-O-β-ᴅ-glucoside LPS-stimulated macrophagesInhibition of FAK phosphorylation and NF-κB p65 nuclear translocation[3]
Astragaloside (B48827) IV (Saponin) Cytokine-stimulated HUVECsInhibition of NF-κB activation and adhesion molecule expression[4]
Table 3: Comparison of Antimicrobial Activity (MIC values in µg/mL)
CompoundMicroorganismMIC (µg/mL)Reference
This compound Data Not Available--
Steroidal Hydrazone 11 Bacillus cereus750[5]
Steroidal Hydrazone 7 Candida albicans370[5]

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium.

Experimental Protocols

To ensure the reproducibility and comparability of bioactivity studies, standardized experimental protocols are essential. This section details common methodologies for assessing the anticancer, anti-inflammatory, and antimicrobial activities of natural compounds like this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[6]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[7]

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Assay: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite, a stable product of NO, and determine the inhibitory effect of the compound on NO production.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanisms of action and ensuring methodological clarity.

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis Compound Test Compound (Torosachrysone) Anticancer Anticancer (MTT Assay) Compound->Anticancer Anti_inflammatory Anti-inflammatory (NO Assay) Compound->Anti_inflammatory Antimicrobial Antimicrobial (MIC Determination) Compound->Antimicrobial Cells Cell Lines (Cancer/Immune) Cells->Anticancer Cells->Anti_inflammatory Microbes Microorganisms Microbes->Antimicrobial IC50 IC50 Calculation Anticancer->IC50 Inhibition Inhibition % Anti_inflammatory->Inhibition MIC_Value MIC Value Antimicrobial->MIC_Value

General experimental workflow for bioactivity screening.

nfkb_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->Pro_inflammatory_genes Torachrysone Torachrysone-8-O-β-ᴅ-glucoside Torachrysone->IKK inhibits

Inhibitory effect on the NF-κB signaling pathway.

Conclusion and Future Directions

While this compound shows promise as a bioactive natural product, the current body of scientific evidence is insufficient to make definitive claims about its therapeutic efficacy and the reproducibility of its effects. This comparative guide highlights the urgent need for further research, employing standardized and detailed protocols as outlined above, to generate robust quantitative data. Such studies are critical for validating the initial findings and for providing the necessary foundation for any future drug development efforts based on this compound. Researchers are encouraged to focus on comprehensive dose-response studies, elucidation of specific molecular targets, and in vivo efficacy and safety assessments to fully characterize the therapeutic potential of this compound.

References

Comparative Analysis of Torosachrysone 8-O-beta-gentiobioside and Other Bioactive Compounds from Cassia torosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cassia torosa, a plant of the Fabaceae family, is a rich source of diverse bioactive compounds with a wide range of pharmacological activities. Among these, Torosachrysone 8-O-beta-gentiobioside, a naphthopyrone glycoside, has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of this compound against other prominent compounds isolated from Cassia torosa, focusing on their antioxidant, anti-inflammatory, and antimicrobial properties. The information presented herein is based on available experimental data to aid in research and drug development endeavors.

Overview of Key Compounds in Cassia torosa

Cassia torosa contains a variety of secondary metabolites, primarily belonging to the anthraquinone (B42736) and naphthopyrone classes. Besides this compound, other significant compounds include:

  • Anthraquinones: Emodin (B1671224), Chrysophanol, Rhein, Physcion, Obtusin, Aurantio-obtusin, and Chryso-obtusin.

  • Naphthopyrone Glycosides: Cassiaside and Rubrofusarin-6-O-ß-D-gentiobioside.

  • Flavonoids: Quercetin and Kaempferol.

These compounds have been investigated for various biological activities, and this guide aims to present a comparative summary of their performance based on published scientific literature.

Comparative Biological Activity

While direct comparative studies comprehensively evaluating this compound against all other major Cassia torosa compounds are limited, this section collates available quantitative data to offer a preliminary comparison.

Antioxidant and Anti-glycation Activity

Oxidative stress and advanced glycation end products (AGEs) are implicated in the pathogenesis of numerous chronic diseases. Several anthraquinones from Cassia torosa have been evaluated for their inhibitory effects on AGEs formation and their ability to act as antioxidants.

CompoundAGEs Formation Inhibition (IC50, µM)Rat Lens Aldose Reductase (RLAR) Inhibition (IC50, µM)
Emodin 11815.9
Obtusifolin 28.9Not Reported
Aurantio-obtusin Not Reported13.6
Chryso-obtusin-2-O-beta-D-glucoside Not Reported8.8

Data sourced from a study on anthraquinones from Cassia tora seeds.

Note: Direct comparative data for this compound in these assays is not currently available in the reviewed literature.

Anti-inflammatory Activity
Antimicrobial Activity

Several compounds from Cassia torosa have been shown to possess antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various extracts and compounds against different microorganisms.

Compound/ExtractTest OrganismMIC (µg/mL)
Hydro-ethanolic extract of Cassia tora leaves Pseudomonas aeruginosa19.53
Ethanolic extract of Cassia tora leaves Candida albicans100,000
Staphylococcus aureus75,000
Escherichia coli50,000

Data sourced from studies on Cassia tora extracts.[1]

Note: Specific MIC values for purified this compound against a range of pathogens, in direct comparison with other purified compounds from Cassia torosa, are not available in the current body of scientific literature.

Experimental Protocols

To facilitate further research and verification of the presented data, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of compounds.

Principle: The DPPH radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the radical is scavenged, leading to a decrease in absorbance.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compounds (e.g., this compound, Emodin) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration in a test tube.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control is prepared using 1.0 mL of methanol instead of the sample solution.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging against the sample concentration.

Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions that can be estimated using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Protocol:

  • Reagent Preparation:

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., quercetin) in a suitable solvent.

  • Assay Procedure:

    • Mix 2.0 mL of the sodium nitroprusside solution with 0.5 mL of the sample solution.

    • Incubate the mixture at 25°C for 150 minutes.

    • After incubation, add 0.5 mL of the Griess reagent to 0.5 mL of the reaction mixture.

    • Allow the color to develop for 5-10 minutes at room temperature.

    • Measure the absorbance at 546 nm.

  • Calculation: The percentage of NO scavenging is calculated, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Preparation of Test Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Signaling Pathways and Experimental Workflows

Visual representations of key concepts and workflows can aid in understanding the complex interactions and experimental designs.

Experimental_Workflow cluster_extraction Compound Isolation cluster_assays Biological Assays cluster_comparison Comparative Analysis Cassia_torosa Cassia torosa plant material Extraction Solvent Extraction Cassia_torosa->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of Pure Compounds Fractionation->Isolation Antioxidant Antioxidant Assays (DPPH, NO) Isolation->Antioxidant Test Compounds Anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) Isolation->Anti_inflammatory Test Compounds Antimicrobial Antimicrobial Assays (MIC) Isolation->Antimicrobial Test Compounds Data_Analysis1 Data_Analysis1 Antioxidant->Data_Analysis1 IC50 Values Data_Analysis2 Data_Analysis2 Anti_inflammatory->Data_Analysis2 Inhibition % Data_Analysis3 Data_Analysis3 Antimicrobial->Data_Analysis3 MIC Values Comparison Comparison of Bioactivities Data_Analysis1->Comparison Data_Analysis2->Comparison Data_Analysis3->Comparison

Caption: Workflow for the isolation and comparative biological evaluation of compounds from Cassia torosa.

Conclusion

This compound is a notable compound from Cassia torosa with potential biological activities. However, based on the currently available scientific literature, a comprehensive, direct comparison of its efficacy against other major compounds from the same plant, such as emodin and aurantio-obtusin, is lacking. The provided data on various extracts and other purified compounds highlight the therapeutic potential of Cassia torosa as a whole. Further research involving head-to-head comparative studies with standardized assays is crucial to elucidate the relative potency of this compound and to identify the most promising candidates for future drug development. The experimental protocols and workflows presented in this guide are intended to support and standardize such future investigations.

References

Safety Operating Guide

Navigating the Disposal of Torosachrysone 8-O-beta-gentiobioside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Torosachrysone 8-O-beta-gentiobioside, a natural product with potential applications in various fields, requires careful handling throughout its lifecycle, including its final disposal. Due to a lack of comprehensive safety and toxicity data, a cautious approach is warranted. This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound.

I. Pre-Disposal Safety and Handling

Before initiating the disposal process, it is imperative to adhere to the following safety protocols to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): All personnel handling this compound should wear standard laboratory PPE, including:

  • Safety goggles or a face shield to protect the eyes.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A laboratory coat to protect clothing and skin.

  • In cases of potential aerosolization of the powdered form, a respirator should be worn.

Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.

Spill Management: In the event of a spill, avoid creating dust. The spilled material should be carefully swept up or picked up and placed in a suitable, closed container for disposal. The affected area should then be decontaminated with an appropriate solvent.

II. Waste Characterization and Segregation

Given the limited toxicological data for this compound, it is prudent to treat it as a potentially hazardous waste. Laboratory personnel should not independently declare chemical waste as non-hazardous without explicit guidance from their institution's Environmental Health and Safety (EHS) department.

Waste Classification:

  • Solid Waste: Unused or expired this compound in its powdered form.

  • Contaminated Labware: Items such as pipette tips, weighing boats, and vials that have come into direct contact with the compound.

  • Liquid Waste: Solutions containing dissolved this compound.

Segregation:

  • Solid waste and contaminated labware should be collected in a dedicated, clearly labeled, and sealed container.

  • Liquid waste should be collected in a separate, compatible, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the proper disposal of this compound.

Table 1: Disposal Protocol for this compound

StepActionDetailed Instructions
1 Container Preparation Select a container that is compatible with the chemical waste. For solids, a wide-mouth, screw-cap plastic container is suitable. For liquids, use a labeled waste solvent container. Ensure the container is clean, dry, and in good condition.
2 Waste Collection (Solid) Carefully transfer the solid this compound and any contaminated disposable labware into the designated solid waste container. Avoid generating dust.
3 Waste Collection (Liquid) Transfer solutions containing this compound into the designated liquid waste container. Use a funnel to prevent spills.
4 Container Labeling Affix a hazardous waste label to the container. The label must include: "Hazardous Waste," the full chemical name ("this compound"), the approximate quantity, the date of accumulation, and the name of the principal investigator or laboratory.
5 Secure Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
6 EHS Contact and Pickup Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Follow their specific procedures for scheduling a collection.
7 Documentation Maintain a log of all hazardous waste generated, including the name of the chemical, quantity, and date of disposal. This is often required for regulatory compliance.
IV. Empty Container Disposal

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

  • Container Defacing: After triple rinsing, deface or remove the original product label to prevent misuse.

  • Final Disposal: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with institutional policies.

Experimental Workflow for Disposal

To provide a clear visual representation of the disposal process, the following workflow diagram has been generated using the DOT language.

cluster_prep Preparation cluster_collection Waste Collection cluster_containment Containment & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Ventilation Work in Fume Hood PPE->Ventilation Collect_Solid Collect Solid Waste & Contaminated Labware Ventilation->Collect_Solid Collect_Liquid Collect Liquid Waste (if applicable) Ventilation->Collect_Liquid Label_Container Label Waste Container Collect_Solid->Label_Container Collect_Liquid->Label_Container Seal_Container Securely Seal Container Label_Container->Seal_Container Store_SAA Store in Satellite Accumulation Area Seal_Container->Store_SAA Contact_EHS Contact EHS for Pickup Store_SAA->Contact_EHS Document Log Waste for Records Contact_EHS->Document

Caption: Workflow for the proper disposal of this compound.

Personal protective equipment for handling Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Torosachrysone 8-O-beta-gentiobioside

Disclaimer: Specific safety and toxicity data for this compound is not currently available.[1] The following guidelines are based on best practices for handling novel, uncharacterized glycosidic aromatic polyketides and should be used in conjunction with a thorough risk assessment conducted by qualified personnel.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment

This compound is a natural product isolated from Torosa chinensis.[1] While it has shown potential antioxidant, anti-inflammatory, and anti-tumor activities, its toxicological properties have not been fully evaluated.[1] Therefore, it should be handled as a potentially hazardous substance. As a yellow crystalline powder, there is a risk of inhalation of airborne particles.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for similar compounds.[2]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[2]Protects against splashes and airborne particles that could cause eye irritation or injury.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2]Prevents direct skin contact, which could lead to irritation or absorption. The specific glove material should be chosen based on the solvent used.
Body Protection A lab coat, long-sleeved jacket and long trousers, or a chemical-resistant suit. An apron may be necessary for splash hazards.[2]Provides a barrier against accidental spills and contamination of personal clothing. For larger quantities or significant splash potential, a chemical-resistant suit offers more comprehensive protection.
Respiratory Protection A certified particle filtering half mask, a half mask with appropriate filters, or a powered air-purifying respirator (PAPR) may be required depending on the handling conditions.[2]Necessary when there is a risk of inhaling dust or aerosols, especially when handling the compound in powdered form or creating solutions. The type of respirator should be selected based on a risk assessment of the specific procedure.
Operational Plan: Step-by-Step Handling Procedures

3.1. Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

3.2. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is worn correctly.

  • When weighing the powdered compound, do so in an enclosure or on a balance with a draft shield to prevent the generation of airborne dust.

  • Use dedicated spatulas and weighing papers.

3.3. Dissolving the Compound:

  • If preparing a solution, add the solvent to the solid compound slowly to avoid splashing.

  • Consult literature for appropriate solvents. Common solvents for similar compounds may include DMSO, ethanol, or DMF.[3]

3.4. Experimental Use:

  • Keep containers of the compound and its solutions tightly sealed when not in use.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • Avoid contact with skin and eyes. In case of contact, follow the first aid measures outlined in the Safety Data Sheet for a similar compound or seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

4.1. Waste Segregation:

  • Solid Waste: Place all solid waste contaminated with this compound, including used PPE (gloves, weighing papers), into a dedicated, clearly labeled hazardous waste container.[4] The container should be made of a compatible material such as high-density polyethylene (B3416737) (HDPE).[4]

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container.[4] Do not mix with other waste streams unless compatibility has been confirmed.[4] Avoid mixing with strong acids, bases, or oxidizing agents.[4]

4.2. Labeling:

  • Label all waste containers as "Hazardous Waste" and clearly list the contents, including the name "this compound" and any solvents used.[4]

4.3. Final Disposal:

  • The final disposal of hazardous waste must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5]

  • Provide the EHS office with as much information as possible about the compound, including its source, any solvents used, and any known or suspected hazards.[4]

Emergency Procedures
  • Spills: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material and collect it into a sealed, labeled container for hazardous waste disposal.[5]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

    • Skin Contact: Immediately flush the affected area with copious amounts of water and remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[6]

    • Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Review Safety Information ppe Don Appropriate PPE start->ppe Assess Risks weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate_solid Segregate Solid Waste experiment->segregate_solid Generate Solid Waste segregate_liquid Segregate Liquid Waste experiment->segregate_liquid Generate Liquid Waste label_waste Label Hazardous Waste Containers segregate_solid->label_waste segregate_liquid->label_waste contact_ehs Contact EHS for Disposal label_waste->contact_ehs end End: Decontaminate Work Area contact_ehs->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.